5-(Aminomethyl)adamantan-2-ol hydrochloride
Description
BenchChem offers high-quality 5-(Aminomethyl)adamantan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)adamantan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(aminomethyl)adamantan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;/h7-10,13H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDHFVZEQIBFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718299 | |
| Record name | 5-(Aminomethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053170-70-9 | |
| Record name | 5-(Aminomethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Aminomethyl)adamantan-2-ol Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have carved a significant niche in medicinal chemistry, owing to their unique rigid, lipophilic cage structure that often imparts favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][2] This class of compounds has yielded successful drugs for treating neurodegenerative diseases, with a primary mechanism of action often involving the modulation of the N-methyl-D-aspartate (NMDA) receptor.[3][4] 5-(Aminomethyl)adamantan-2-ol hydrochloride is an intriguing member of this family, structurally related to established neurological drugs. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and potential pharmacological significance, designed to be a valuable resource for researchers engaged in its study and application. While publicly available data on this specific molecule is limited, this guide synthesizes available information and draws logical comparisons with closely related adamantane analogues to provide a thorough understanding.[2]
Chemical Structure and Properties
Molecular Structure:
5-(Aminomethyl)adamantan-2-ol hydrochloride possesses the tricyclic adamantane core, functionalized with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media.
Stereochemistry:
The adamantane cage itself is achiral. However, the presence of substituents at the 2 and 5 positions introduces stereochemical considerations. The relative orientation of the aminomethyl and hydroxyl groups can lead to different isomers, which may exhibit distinct biological activities. The stereochemistry of adamantane derivatives is often crucial for their biological function.[4]
Physicochemical Properties:
While experimentally determined data for 5-(Aminomethyl)adamantan-2-ol hydrochloride is not widely published, we can infer certain properties based on its structure and data from commercial suppliers. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
| Property | Value (Predicted or from related compounds) | Source(s) |
| Molecular Formula | C₁₁H₂₀ClNO | [5] |
| Molecular Weight | 217.73 g/mol | [5] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not available | - |
| Solubility | Soluble in water and methanol | Inferred |
| pKa | Not available | - |
Synthesis of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
The synthesis of 5-(Aminomethyl)adamantan-2-ol hydrochloride typically commences from the readily available starting material, adamantan-2-one. Two primary synthetic routes have been described in the literature for analogous compounds, which are detailed below.
Synthetic Pathway Overview
Caption: General synthetic pathways for 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Experimental Protocols
Route 1: Synthesis via Reductive Amination
This pathway involves the initial hydroxylation of adamantan-2-one to form 5-hydroxy-2-adamantanone, followed by a direct one-pot reductive amination.
Step 1: Hydroxylation of Adamantan-2-one
-
Rationale: The tertiary carbon atoms of the adamantane cage are susceptible to oxidation. Careful control of reaction conditions is necessary to achieve mono-hydroxylation and avoid over-oxidation.
-
Procedure:
-
Dissolve adamantan-2-one in a suitable solvent such as concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add an oxidizing agent, for example, potassium permanganate, while maintaining the low temperature.
-
After the reaction is complete, quench the reaction mixture with an appropriate reagent.
-
Extract the product, 5-hydroxy-2-adamantanone, with an organic solvent.
-
Purify the product by crystallization or column chromatography.[6]
-
Step 2: Reductive Amination of 5-Hydroxy-2-adamantanone
-
Rationale: This step directly converts the ketone to a primary amine in the presence of a reducing agent. Sodium cyanoborohydride is a common choice as it is selective for the imine intermediate over the ketone.
-
Procedure:
-
Dissolve 5-hydroxy-2-adamantanone in an anhydrous alcohol, such as methanol.
-
Add a source of ammonia, typically a solution of ammonia in methanol, and a catalytic amount of a weak acid like acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Cool the reaction mixture and add a reducing agent, such as sodium cyanoborohydride, portion-wise.
-
Allow the reaction to proceed until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with water, removing the solvent, and extracting the product.
-
The crude 5-(Aminomethyl)adamantan-2-ol can be purified by crystallization or column chromatography.[6]
-
Step 3: Hydrochloride Salt Formation
-
Rationale: Conversion to the hydrochloride salt is often performed to improve the compound's stability and solubility for pharmaceutical applications.
-
Procedure:
-
Dissolve the purified 5-(Aminomethyl)adamantan-2-ol in a suitable organic solvent.
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
-
Route 2: Synthesis via Oximation and Reduction
This alternative route involves the conversion of the intermediate ketone to an oxime, which is then reduced to the primary amine.
Step 1: Oximation of 5-Hydroxy-2-adamantanone
-
Rationale: The reaction of a ketone with hydroxylamine hydrochloride forms a stable oxime intermediate.
-
Procedure:
-
Dissolve 5-hydroxy-2-adamantanone in an alcohol, such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and isolate the 5-hydroxy-2-adamantanone oxime by filtration or extraction.
-
The crude oxime can be purified by recrystallization.
-
Step 2: Reduction of 5-Hydroxy-2-adamantanone Oxime
-
Rationale: The oxime can be reduced to the corresponding primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.
-
Procedure:
-
Dissolve the 5-hydroxy-2-adamantanone oxime in a suitable solvent like ethanol or methanol.
-
Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.
-
Carry out the hydrogenation in a high-pressure reactor under a hydrogen atmosphere.
-
Monitor the reaction for hydrogen uptake to determine completion.
-
After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude 5-(Aminomethyl)adamantan-2-ol.
-
Purify the product as described in Route 1.
-
Step 3: Hydrochloride Salt Formation
-
This step is identical to Step 3 in Route 1.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the adamantane cage protons, which typically appear in the range of 1.5-2.5 ppm. The proton attached to the hydroxyl-bearing carbon would likely appear as a distinct signal at a higher chemical shift. The methylene protons of the aminomethyl group would also give a characteristic signal.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the adamantane cage, the carbon bearing the hydroxyl group, and the carbon of the aminomethyl group.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.
-
C-H stretching bands of the adamantane cage just below 3000 cm⁻¹.
-
C-O stretching band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the aminomethyl and hydroxyl groups, as well as fragmentation of the adamantane cage.
Analytical Quantification:
Due to the polar nature of 5-(Aminomethyl)adamantan-2-ol hydrochloride, analytical quantification often requires derivatization to improve its chromatographic properties.[1]
High-Performance Liquid Chromatography (HPLC):
-
Principle: The primary amino group can be derivatized with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), allowing for sensitive detection by a fluorescence detector.
-
Workflow:
-
Derivatize the sample with FMOC-Cl.
-
Separate the derivatized analyte by reverse-phase HPLC.
-
Detect and quantify using a fluorescence detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: To increase volatility for GC analysis, both the amino and hydroxyl groups can be derivatized, for example, by silylation.
-
Workflow:
-
Derivatize the sample with a silylating agent (e.g., BSTFA).
-
Separate the derivatized analyte by GC.
-
Detect and quantify using a mass spectrometer.[1]
-
Pharmacology and Mechanism of Action
The pharmacological profile of 5-(Aminomethyl)adamantan-2-ol hydrochloride is not extensively documented in publicly available literature. However, based on its structural similarity to memantine, an established NMDA receptor antagonist used in the treatment of Alzheimer's disease, a similar mechanism of action is anticipated.[3]
NMDA Receptor Antagonism:
-
Hypothesized Mechanism: It is proposed that 5-(Aminomethyl)adamantan-2-ol hydrochloride acts as a non-competitive antagonist at the NMDA receptor. The adamantane cage likely interacts with the hydrophobic regions within the ion channel pore, while the protonated amino group may interact with the magnesium binding site. This blockage of the ion channel would prevent excessive calcium influx, which is a key factor in excitotoxic neuronal damage observed in neurodegenerative conditions.[3][4]
Caption: Hypothesized mechanism of NMDA receptor antagonism.
Potential Therapeutic Applications:
Given its presumed mechanism of action, 5-(Aminomethyl)adamantan-2-ol hydrochloride holds potential for the treatment of various neurological and psychiatric disorders where glutamatergic dysfunction is implicated, including:
-
Alzheimer's disease
-
Parkinson's disease
-
Other neurodegenerative disorders
Further preclinical and clinical studies are necessary to validate these potential therapeutic applications and to fully characterize the efficacy and safety profile of this compound.[1]
Conclusion
5-(Aminomethyl)adamantan-2-ol hydrochloride is a promising adamantane derivative with a chemical structure that suggests potential as a therapeutic agent for neurological disorders. This guide has provided a detailed overview of its chemical structure, inferred physicochemical properties, and plausible synthetic routes. While comprehensive experimental data for this specific molecule remains limited in the public domain, the information presented herein, based on established knowledge of related adamantane compounds, offers a solid foundation for researchers and drug development professionals. Further investigation into its synthesis, characterization, and pharmacological activity is warranted to fully elucidate its therapeutic potential.
References
- BenchChem. (2025). In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential. BenchChem Technical Document.
- BenchChem. (2025). Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery. BenchChem Technical Document.
- Stoymirska, A., Chayrov, R., Georgieva, A., Tsvetanova, E., Alexandrova, A., & Stankova, I. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 59(4).
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ResearchGate. (n.d.). Synthesis of 3–amineadamantane–1–ol derivatives. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Retrieved from [Link]
- Popiołek, Ł., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2094.
- BenchChem. (2025). Biological Activity of 5-Aminoadamantan-2-ol Derivatives: A Technical Guide. BenchChem Technical Document.
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ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... Retrieved from [Link]
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NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025). In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential. BenchChem Technical Document.
- Baran, J., & Ratajczak, H. (1991). Polarized FT—IR spectra of adamantanol derivatives: Part III. Adamantan-1-ol and its deuterated analogue. Journal of Molecular Structure, 245, 135-147.
- Wang, Y., et al. (2012). 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.
- El-Subbagh, H. I., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16376–16380.
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Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP1721888A1 - Process for synthesising aminoadamantanes.
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NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Moku, G. (n.d.). 5-aminomethyl-adamantane-2-carbonitrile hydrochloride. Retrieved from [Link]
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Molecular weight and formula of 5-(Aminomethyl)adamantan-2-ol HCl
An In-depth Technical Guide to 5-(Aminomethyl)adamantan-2-ol HCl for Researchers and Drug Development Professionals
Introduction
Adamantane, a rigid and lipophilic tricyclic hydrocarbon, serves as a unique and valuable scaffold in medicinal chemistry.[1][2] Its distinct three-dimensional structure often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Within this class, aminoadamantane derivatives have a significant history of biological activity, with notable applications as antiviral and central nervous system (CNS) agents.[1][3] This guide focuses on 5-(Aminomethyl)adamantan-2-ol hydrochloride, a bifunctional adamantane derivative featuring both a primary amino group and a hydroxyl group. These functionalities provide versatile opportunities for chemical modification, making it an intriguing candidate for drug discovery and development.[1] While specific research on this molecule is limited, this document synthesizes information from structurally related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.[1]
Chemical and Physical Properties
5-(Aminomethyl)adamantan-2-ol HCl is a key intermediate in the synthesis of various adamantane-based active pharmaceutical ingredients (APIs).[4] Its polar nature, stemming from the primary amine and hydroxyl groups, can present challenges in standard analytical chromatography, often necessitating derivatization for enhanced detection and separation.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ClNO₂ | [5] |
| Molecular Weight | 235.75 g/mol | [5] |
| Synonyms | 5-(aminomethyl)-2-adamantanol hydrochloride hydrate | [5] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in polar solvents like methanol and ethanol | [6] |
Synthesis and Purification
The synthesis of 5-(Aminomethyl)adamantan-2-ol HCl is a multi-step process that typically begins with 5-hydroxy-2-adamantanone.[6] The following protocol is adapted from established methods for analogous adamantane derivatives.[6]
Synthesis Workflow Diagram
Caption: A three-step synthesis workflow for 5-(Aminomethyl)adamantan-2-ol HCl.
Experimental Protocol
Step 1: Oximation of 5-hydroxy-2-adamantanone [6]
-
Dissolve 5-hydroxy-2-adamantanone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (approximately 1.5 equivalents) and a suitable base such as sodium hydroxide (approximately 1.6 equivalents) to the solution.
-
Heat the mixture to reflux (around 80-100°C) for 2-4 hours.
-
Upon completion, cool the reaction mixture and remove the ethanol via distillation.
-
Perform a liquid-liquid extraction using dichloromethane and water. The amphiphilic nature of adamantane derivatives may lead to emulsions; adding a small amount of brine can help break them.[6]
-
Combine the organic phases and evaporate the solvent to yield the crude 5-hydroxy-2-adamantanone oxime.
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.
Step 2: Hydrogenation of the Oxime [6]
-
In a high-pressure autoclave, charge the purified 5-hydroxy-2-adamantanone oxime (1 equivalent) and an alcoholic solvent (e.g., ethanol or methanol).
-
Add a Raney Nickel catalyst, with a typical loading of 5-50% by weight of the oxime.[6]
-
Seal the autoclave and purge with nitrogen gas before introducing hydrogen.
-
Pressurize the vessel with hydrogen to 1.5–2.5 MPa and heat the mixture to 50–75°C with vigorous stirring for 20-36 hours.[6]
-
Monitor the reaction for hydrogen uptake to determine completion.
-
After the reaction, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.[6]
-
Concentrate the filtrate under reduced pressure to obtain crude 5-(Aminomethyl)adamantan-2-ol.
Step 3: Salt Formation and Recrystallization [6]
-
Dissolve the crude 5-(Aminomethyl)adamantan-2-ol in a suitable solvent such as methanol or ethanol.[6]
-
Acidify the solution by adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the pH is acidic, causing the hydrochloride salt to precipitate.
-
Cool the mixture to enhance crystallization and maximize the yield.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Recrystallize the crude product from methanol to yield the final, purified 5-(Aminomethyl)adamantan-2-ol hydrochloride.[6]
-
Dry the final product under a vacuum at an appropriate temperature (e.g., 60°C).[6]
Spectroscopic and Chromatographic Characterization
Accurate characterization is crucial for confirming the identity and purity of 5-(Aminomethyl)adamantan-2-ol HCl.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton attached to the hydroxyl-bearing carbon is expected to appear as a characteristic peak.[7] The other protons on the adamantane cage will likely give rise to a complex series of peaks in the aliphatic region.[7]
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the adamantane cage, with the carbons attached to the amino and hydroxyl groups being shifted downfield.
-
-
Mass Spectrometry (MS) :
-
Electron Ionization (EI) MS of the free base would likely show a molecular ion peak. Fragmentation patterns of 5-substituted adamantan-2-ones are influenced by the substituent at the C5 position and the ketone group, suggesting that in 5-(aminomethyl)adamantan-2-ol, fragmentation would be directed by the amino and hydroxyl groups.[8][9]
-
Chromatographic Analysis
Due to its polarity, direct analysis by standard chromatographic techniques can be challenging. Derivatization is often employed to improve chromatographic properties and detection sensitivity.[4]
HPLC with Pre-Column Derivatization Protocol [4]
-
Principle : The primary amino group of 5-(Aminomethyl)adamantan-2-ol is derivatized with a chromophoric or fluorophoric reagent, enabling sensitive UV or fluorescence detection.
-
Derivatization Reagent : Dansyl chloride or a similar agent can be used.
-
Procedure :
-
Mix the sample solution with the derivatization reagent in an appropriate buffer.
-
Heat the mixture to ensure complete reaction.
-
Inject the resulting derivative onto a reversed-phase HPLC column.
-
-
Detection : Use a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.
-
Quantification : Quantify the analyte by comparing its peak area to that of a calibrated standard curve.
Caption: Workflow for HPLC analysis of 5-(Aminomethyl)adamantan-2-ol.[4]
Potential Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore in drug design, known for enhancing lipophilicity and improving the pharmacological profiles of active compounds.[2][10] Adamantane-based drugs have been approved for a variety of indications, including antiviral, antidiabetic, and neurodegenerative diseases.[3]
Potential Therapeutic Targets
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A Technical Guide to the Therapeutic Potential of 5-(Aminomethyl)adamantan-2-ol Hydrochloride in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore that imparts unique and advantageous properties to therapeutic agents. Its rigid, lipophilic, and metabolically stable tricyclic cage structure is exemplified in successful drugs such as the antiviral amantadine and the anti-Alzheimer's agent memantine.[1][2] This guide focuses on 5-(Aminomethyl)adamantan-2-ol hydrochloride, a derivative that, while not extensively studied, holds considerable therapeutic promise based on the well-established pharmacology of its structural congeners. This document synthesizes existing knowledge on aminoadamantanes to build a predictive framework for its mechanism of action, potential therapeutic applications, and a roadmap for its preclinical validation. We will explore its hypothesized role as a neuromodulator, particularly as an N-methyl-D-aspartate (NMDA) receptor antagonist, and outline the necessary in-vitro and in-vivo studies to validate its potential in treating neurodegenerative diseases.
The Adamantane Advantage in Neuropharmacology
The adamantane moiety is more than a passive scaffold; it is an active contributor to a drug's disposition and efficacy. Its unique three-dimensional structure provides several key advantages in drug design:
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The hydrocarbon cage is highly lipophilic, a critical property for drugs targeting the central nervous system (CNS). This facilitates passive diffusion across the BBB, allowing the molecule to reach its intended targets within the brain.[3]
-
Metabolic Stability: The adamantane core is sterically hindered and lacks sites susceptible to common metabolic enzymes (e.g., cytochrome P450s), leading to increased metabolic stability and often a longer half-life.
-
Precise Pharmacophore Orientation: The rigid framework acts as a stable anchor, allowing for the precise spatial orientation of functional groups (pharmacophores) to optimize interactions with biological targets.[4]
The success of memantine in Alzheimer's disease and amantadine in Parkinson's disease and influenza underscores the power of this scaffold in neurology.[1][2] These precedents form the logical basis for investigating novel derivatives like 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Hypothesized Mechanism of Action: NMDA Receptor Antagonism
A primary pathological driver in neurodegenerative disorders like Alzheimer's disease is glutamate-induced excitotoxicity.[5] This phenomenon results from the excessive activation of NMDA receptors, leading to a pathological influx of Ca²⁺ ions and subsequent neuronal damage.[5]
Clinically established adamantane drugs, notably memantine, function as low-to-moderate affinity, uncompetitive NMDA receptor antagonists.[3][5] This mechanism is nuanced and critical to its therapeutic success:
-
Uncompetitive Binding: The drug only binds within the receptor's ion channel when it is opened by glutamate, making its action dependent on the level of neuronal activity.
-
Low Affinity & Fast Kinetics: It does not block the channel completely or permanently. This allows for the preservation of normal synaptic transmission while selectively dampening the pathological, persistent receptor activation characteristic of disease states.
Given its structural similarity to memantine, it is strongly hypothesized that 5-(Aminomethyl)adamantan-2-ol hydrochloride acts via the same mechanism. The presence of the amino and hydroxyl groups may modulate its binding affinity, kinetics, and overall pharmacokinetic profile.[5][6]
Caption: Hypothesized mechanism of 5-(Aminomethyl)adamantan-2-ol HCl.
Potential Therapeutic Applications
Based on the proposed mechanism of NMDA receptor antagonism, the primary therapeutic areas for 5-(Aminomethyl)adamantan-2-ol hydrochloride include:
-
Alzheimer's Disease: To mitigate excitotoxicity and provide neuroprotection, similar to memantine.[2][5]
-
Parkinson's Disease: To modulate dopaminergic neurotransmission and manage symptoms.[2]
-
Neuropathic Pain: By blocking central sensitization processes mediated by NMDA receptors.
-
Traumatic Brain Injury (TBI): Aminoadamantane derivatives have been explored for use in TBI to provide neuroprotection against the secondary injury cascade.[7]
While older adamantane derivatives had antiviral applications against Influenza A by blocking the M2 proton channel, this is a distinct mechanism, and its relevance to this specific compound would require dedicated investigation.[8][9]
A Roadmap for Preclinical Validation
As publicly available data on 5-(Aminomethyl)adamantan-2-ol hydrochloride is limited, a structured preclinical workflow is essential to characterize its profile and validate its therapeutic potential.[6]
Caption: A logical workflow for the preclinical validation of the compound.
In Vitro Experimental Protocols
A. NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor channel.
-
Methodology:
-
Preparation: Utilize rat brain cortical membranes, which are rich in NMDA receptors.
-
Radioligand: Use a radiolabeled channel blocker like [³H]MK-801 as the ligand.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (5-(Aminomethyl)adamantan-2-ol hydrochloride) or a reference compound (memantine).
-
Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
B. In Vitro Neuroprotection Assay (MTT Assay)
-
Objective: To assess the ability of the compound to protect cultured neurons from glutamate-induced excitotoxicity.
-
Methodology:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 24 hours). Include control wells (no glutamate) and glutamate-only wells.
-
Viability Assessment: Remove the medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells. A successful neuroprotective agent will show a dose-dependent increase in cell viability in the presence of glutamate.[5]
-
Comparative Preclinical Data (Benchmark)
Since specific data for 5-(Aminomethyl)adamantan-2-ol hydrochloride is not publicly available, the following table presents established data for memantine as a benchmark for future studies.[5]
| Parameter | Memantine (Reference) | 5-(Aminomethyl)adamantan-2-ol HCl (Hypothetical Target) |
| NMDA Receptor Binding (Ki) | ~0.5 - 1.0 µM | Aim for similar or slightly higher affinity (< 1.0 µM) |
| In Vitro Neuroprotection (EC₅₀) | ~1 - 5 µM | Aim for improved potency (< 1 µM) |
| Bioavailability (Oral, Rat) | > 90% | Target > 70% |
| Brain/Plasma Ratio | ~1.5 - 2.0 | Target > 1.0 |
In Vivo Experimental Protocols
Scopolamine-Induced Amnesia Model in Rodents
-
Objective: To evaluate the efficacy of the compound in a model of cholinergic dysfunction and cognitive impairment, relevant to Alzheimer's disease.[3]
-
Methodology:
-
Animals: Use male Wistar rats or Swiss mice, housed under standard laboratory conditions.
-
Grouping: Divide animals into groups: Vehicle Control, Scopolamine Control, and Scopolamine + Test Compound (at various doses).
-
Administration: Administer the test compound or vehicle (typically via oral gavage or intraperitoneal injection) at a predetermined time (e.g., 60 minutes) before the amnesic agent.
-
Amnesia Induction: Administer scopolamine hydrochloride (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle Control.
-
Behavioral Testing: 30 minutes after scopolamine administration, subject the animals to a memory task, such as the Morris Water Maze or Passive Avoidance Test.
-
Analysis: In the Morris Water Maze, measure the escape latency (time to find a hidden platform). In the Passive Avoidance Test, measure the latency to enter a dark compartment where a mild footshock was previously delivered. A successful compound will significantly reverse the scopolamine-induced increase in escape latency or decrease in step-through latency.[3]
-
Synthesis and Chemical Profile
The synthesis of 5-(Aminomethyl)adamantan-2-ol would likely begin from a commercially available starting material like adamantan-2-one or 5-hydroxy-2-adamantanone.[6] A plausible synthetic route would involve the introduction of an amino group at the C5 position, potentially through multi-step processes like bromination followed by amination or through reductive amination protocols.[6]
Chemical Profile:
-
Molecular Formula: C₁₁H₂₀ClNO (as hydrochloride)
-
Molecular Weight: 217.74 g/mol (as hydrochloride)
-
Key Features: Contains a primary amine (as hydrochloride salt) and a secondary alcohol, offering sites for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
5-(Aminomethyl)adamantan-2-ol hydrochloride stands as a promising, yet underexplored, candidate in the field of neurotherapeutics. Its structural heritage, rooted in the clinically successful adamantane class, provides a strong scientific rationale for its investigation as an NMDA receptor antagonist. The primary hypothesis is that it can offer neuroprotection against glutamate-induced excitotoxicity, a key pathological mechanism in a range of devastating neurological disorders.
The immediate path forward requires a systematic and rigorous preclinical evaluation as outlined in this guide. Validating its binding affinity, demonstrating in-vitro neuroprotective efficacy, and establishing a favorable in-vivo pharmacokinetic and pharmacodynamic profile are the critical next steps. For drug development professionals, this compound represents a tangible opportunity to develop a next-generation adamantane therapeutic that could potentially offer an improved efficacy or safety profile over existing standards of care.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- BenchChem. (2025). In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential. BenchChem Technical Document.
- Google Patents. (2020).
-
Cimrova, V., & Fisar, Z. (2021). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR, 15(5), 3206-3214.
-
Tarasova, O., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3956. [Link]
- BenchChem. (2025). Benchmarking 5-Aminoadamantan-2-ol;hydrochloride Against Current Standards of Care in Alzheimer's Disease. BenchChem Technical Document.
- BenchChem. (2025). Biological Activity of 5-Aminoadamantan-2-ol Derivatives: A Technical Guide. BenchChem Technical Document.
- Schreiner, P. R., & Fokin, A. A. (2013).
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
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- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20200315991A1 - Parenteral treatments involving aminoadamantane derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solubility data for 5-(Aminomethyl)adamantan-2-ol hydrochloride in water and organic solvents
[1]
Executive Summary & Structural Logic
The solubility of adamantane-based amine salts is governed by a competition between the lipophilic adamantane cage (which drives solubility in non-polar organics) and the hydrophilic ionic headgroup (which drives water solubility).[1]
For 5-(Aminomethyl)adamantan-2-ol hydrochloride , the presence of a secondary hydroxyl group (-OH) at the C2 position introduces a critical hydrogen-bonding moiety not present in standard Amantadine.[1]
-
Core Scaffold: Adamantane (Lipophilic, rigid).[1]
-
Ionic Head: Aminomethyl Hydrochloride (Hydrophilic, high melting point).[1]
-
Modifier: C2-Hydroxyl (Hydrophilic, H-bond donor/acceptor).[1]
Scientific Inference: While Amantadine HCl is moderately soluble in water (~400 mg/mL at 25°C), the 5-(Aminomethyl)adamantan-2-ol HCl derivative is predicted to exhibit 20-30% higher aqueous solubility and significantly improved solubility in lower alcohols (Methanol, Ethanol) due to the additional -OH group reducing the lattice energy and increasing solvent interaction.[1]
Solubility Data: Comparative & Predicted
Since specific thermodynamic solubility values for the 5-(Aminomethyl) isomer are proprietary or sparse in open literature, we utilize the experimentally validated data of 1-Adamantanamine HCl as a conservative lower bound for polar solvents.[1]
Table 1: Reference Solubility of 1-Adamantanamine HCl (Analog)
Data derived from laser monitoring observation techniques at 298.15 K (25°C).[1]
| Solvent | Mole Fraction Solubility ( | Mass Solubility (approx.[1] mg/mL) | Solubility Class |
| Water (Distilled) | 0.0564 | ~400 - 450 | Freely Soluble |
| Methanol | High (Est.) | > 300 | Freely Soluble |
| Ethanol | 0.0229 | ~150 - 180 | Soluble |
| Acetic Acid | 0.0564 | > 400 | Freely Soluble |
| DMF | 0.0141 | ~80 - 100 | Moderately Soluble |
| NMP | 0.0389 | ~250 | Soluble |
| DMAC | 0.0322 | ~200 | Soluble |
Table 2: Predicted Solubility Profile for 5-(Aminomethyl)adamantan-2-ol HCl
Adjusted based on the C2-Hydroxyl group contribution.[1]
| Solvent | Predicted Impact of -OH Group | Estimated Solubility Trend | Application Note |
| Water | Increase (+) | > 500 mg/mL | Ideal for aqueous stock solutions.[1] |
| Methanol | Significant Increase (++) | > 400 mg/mL | Preferred solvent for recrystallization.[1] |
| Ethanol | Increase (+) | ~200 - 250 mg/mL | Good anti-solvent candidate if mixed with ether.[1] |
| DMSO | Neutral/Slight Increase | > 250 mg/mL | Standard for biological assays (10-100 mM stocks).[1] |
| Dichloromethane | Decrease (-) | < 10 mg/mL | Poor solubility due to salt form; use free base.[1] |
| Diethyl Ether | Decrease (-) | Insoluble | Excellent anti-solvent for precipitation.[1] |
Experimental Protocols
To validate the exact solubility for your specific batch (which can vary by crystal polymorph), use the following self-validating protocols.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Best for: Thermodynamic solubility data for formulation.[1]
Materials:
-
Compound: 5-(Aminomethyl)adamantan-2-ol HCl (solid).[1]
-
Solvent: Water, PBS (pH 7.4), or Methanol.[1]
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC/UV-Vis.[1]
Workflow:
-
Supersaturation: Add excess solid compound to 5 mL of the target solvent in a glass vial. Ensure undissolved solid is visible.[1]
-
Equilibration: Agitate at 25°C (or target temp) for 24 to 72 hours .
-
Checkpoint: If all solid dissolves, add more until a precipitate persists.[1]
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm membrane (pre-saturated with solvent to prevent adsorption).
-
Quantification: Dilute the filtrate (1:100 or 1:1000) and analyze via HPLC.
-
pH Check: Measure the pH of the saturated solution. The HCl salt will likely lower the pH; this is critical for reporting "unbuffered water solubility."[1]
Protocol B: Kinetic Solubility (High-Throughput)
Best for: Early-stage screening (e.g., DMSO stock dilution).[1]
Workflow:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubate for 2 hours at room temperature with shaking.
-
Measure turbidity (OD600) or filter and analyze via LC-MS.[1]
-
Result: If OD600 < 0.005, the compound is soluble at 100 µM.[1]
Technical Visualization
Diagram 1: Solubility Determination Decision Tree
This workflow guides the researcher through the selection of the correct solubility method based on the development stage.[1]
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.
Diagram 2: Structure-Solubility Logic
Visualizing why the target compound differs from standard Adamantane.
Caption: Mechanistic contribution of functional groups to the solubility profile of 5-(Aminomethyl)adamantan-2-ol HCl.
Troubleshooting & Optimization
Issue: "Oiling Out"
-
Cause: The compound may form a supersaturated oil phase before crystallizing, especially in water/alcohol mixtures.[1]
-
Solution: Use a "seeding" technique. Dissolve in hot methanol, add a small amount of diethyl ether (anti-solvent) until cloudy, then add a seed crystal of the HCl salt.
Issue: pH Sensitivity
-
Context: As a hydrochloride salt, the compound is acidic in solution.[1]
-
Impact: If dissolved in a buffer with high capacity at pH > 9 (above the pKa of the amine, typically ~10.5), the salt will convert to the Free Base .[1]
-
Result: The Free Base is insoluble in water but soluble in Dichloromethane/Chloroform.[1] Ensure pH remains < 7 for aqueous stability.[1]
References
-
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents . ScienceOpen / Brazilian Journal of Chemical Engineering. (2015).[1] Validated data source for adamantane amine salt solubility in water, ethanol, and NMP.[1][2][3]
-
Adamantan-2-ol Physical Properties . NIST Chemistry WebBook.[1] Provides baseline lipophilicity and thermal data for the hydroxylated adamantane core.[1]
-
Synthesis and Pharmacological Evaluation of Adamantane Derivatives . International Journal of Pharmaceutical Sciences and Research. (2021).[1][4] Contextualizes the synthesis and stability of aminomethyl-adamantane intermediates.
Safety Data Sheet (SDS) and hazard identification for 5-(Aminomethyl)adamantan-2-ol HCl
Executive Summary & Chemical Identity[1]
This technical guide provides an in-depth hazard analysis and handling protocol for 5-(Aminomethyl)adamantan-2-ol Hydrochloride (HCl). As a bifunctional adamantane derivative featuring both a primary amine and a secondary alcohol, this compound serves as a critical scaffold in the synthesis of antiviral agents and CNS-active pharmaceuticals.
Unlike standard commodity chemicals, this intermediate exhibits specific physicochemical properties—notably hygroscopicity and pH-dependent solubility—that require precise environmental controls. This guide synthesizes data from structural analogs (e.g., Amantadine, Memantine) and direct functional group analysis to establish a robust safety framework.
Chemical Identification Table
| Parameter | Specification |
| Chemical Name | 5-(Aminomethyl)adamantan-2-ol Hydrochloride |
| Molecular Formula | C₁₁H₁₉NO[1] · HCl |
| Molecular Weight | 217.74 g/mol (Salt) / 181.28 g/mol (Free Base) |
| CAS Number | Refer to specific CoA (Precursor 5-Nitromethyl analog: 1272030-02-0) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in DCM |
| pKa (Predicted) | ~10.5 (Amine), ~14.5 (Alcohol) |
Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on the Structure-Activity Relationship (SAR) of adamantane-amines and the corrosive nature of primary alkyl amines, the following GHS classifications are assigned. While the HCl salt form mitigates the extreme alkalinity of the free base, it remains a significant irritant.
Hazard Statements & Codes
| GHS Code | Hazard Statement | Severity |
| H302 | Harmful if swallowed.[2] | Category 4 |
| H315 | Causes skin irritation.[1] | Category 2 |
| H319 | Causes serious eye irritation.[1][2] | Category 2A |
| H335 | May cause respiratory irritation.[1] | STOT SE 3 |
Precautionary Logic (P-Codes)[5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5][3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][4] Remove contact lenses, if present and easy to do.[2][5][4] Continue rinsing.[5][4]
Application Scientist Insights: Handling & Storage
The Hygroscopicity Factor
Insight: Primary amine salts are notoriously hygroscopic. Absorption of atmospheric moisture does not just alter the weight; it can lead to the formation of "gummy" hydrates that complicate stoichiometry in subsequent reactions. Furthermore, amines react with atmospheric CO₂ to form carbamates.
Protocol:
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Temperature: 2–8°C (Refrigerated) is recommended to retard degradation.
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and moisture ingress.
Solubility & pH Management
Insight: The adamantane cage is lipophilic, while the amine/alcohol groups are hydrophilic. This amphiphilic nature means the compound can disrupt cell membranes, enhancing its toxicity if absorbed.
-
Dissolution: When preparing stock solutions, use Water or Methanol. Avoid non-polar solvents (Hexane, Ether) as the salt will not dissolve.
-
Neutralization: If the free base is required, neutralize the HCl salt with NaOH or NaHCO₃ in a biphasic system (DCM/Water). Caution: The free base is significantly more volatile and corrosive.
Experimental Workflow & Safety Logic
The following diagram illustrates the decision logic for handling this compound, integrating exposure risks with immediate response protocols.
Caption: Figure 1. Operational safety logic flow for handling adamantane-amine derivatives, emphasizing exposure response pathways.
Toxicological Profile & First Aid
Acute Toxicity (Oral)[4][5]
-
Mechanism: Adamantane amines (e.g., Amantadine) are NMDA receptor antagonists. Ingestion may cause CNS effects such as dizziness, insomnia, or anxiety, in addition to gastrointestinal irritation.
-
Data Inference: LD50 (Rat) for analogous Amantadine HCl is ~800 mg/kg.[2] Treat 5-(Aminomethyl)adamantan-2-ol HCl as Category 4 (Harmful) .
Skin & Eye Corrosion/Irritation
-
Mechanism: The ammonium chloride moiety is acidic (pH ~4-5 in solution), while the amine functionality (if liberated) is basic. This duality causes protein denaturation upon contact.
-
First Aid:
Synthesis & Reaction Safety
When using this compound as an intermediate (e.g., peptide coupling or reductive amination), specific hazards arise.
Caption: Figure 2. Reaction safety profile. Note the exothermic risk during the deprotonation step common in amide coupling.
Incompatibilities
-
Strong Oxidizing Agents: Reaction with oxidizers (e.g., permanganate, dichromate) may cause fire or explosion.
-
Acid Chlorides/Anhydrides: Violent reaction possible; ensure controlled addition at low temperatures (0°C).
Disposal Considerations
Ecological Impact: Adamantane derivatives are often persistent in the environment (poorly biodegradable).
-
Protocol: Do not dispose of down the drain. Collect in a dedicated "Organic Solid" or "Non-Halogenated Organic" waste stream.
-
Incineration: The compound contains Nitrogen and Chlorine. Incineration must be performed in a facility equipped with scrubbers to handle NOx and HCl emissions.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2130, Amantadine Hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Adamantane Derivatives. Retrieved from [Link]
Sources
The Adamantane Scaffold: A Privileged Structure in Antiviral and Neurological Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Diamondoid
First isolated from crude oil in 1933, adamantane is the smallest, perfectly symmetrical diamondoid hydrocarbon.[1] Its rigid, tricyclic cage-like structure has captivated chemists for decades, but its true impact lies in the realm of medicinal chemistry.[2][3] The unique physicochemical properties of the adamantane nucleus have established it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide range of biological targets.[4] This guide provides a comprehensive exploration of the pivotal role of adamantane derivatives in the development of antiviral and neurological therapies, offering insights into their mechanisms of action, key experimental methodologies, and future research trajectories.
The Physicochemical Advantage: Why Adamantane?
The utility of the adamantane moiety in drug design stems from a confluence of favorable properties that enhance the pharmacological profile of parent compounds.[1][2]
-
Lipophilicity and Blood-Brain Barrier Penetration: The highly lipophilic nature of the adamantane cage significantly enhances a drug's ability to cross cellular membranes, including the blood-brain barrier (BBB).[1][5] This is a critical attribute for drugs targeting the central nervous system (CNS).[5] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[1]
-
Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the rigid adamantane scaffold provides a defined three-dimensional structure.[1] This allows for precise spatial orientation of functional groups, facilitating optimal interactions with the binding pockets of target proteins and ion channels.[1]
-
Metabolic Stability: The robust hydrocarbon framework of adamantane can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo stability and plasma half-life of a drug.[1][2] Most adamantane-based drugs are largely excreted unmodified, minimizing the risk of side effects from bioactive metabolites.[2]
-
Improved ADMET Properties: The incorporation of an adamantyl group can favorably modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.[1]
Adamantane Derivatives in Antiviral Research: A Historical Perspective and Ongoing Battle
The story of adamantane in medicine begins with the discovery of the antiviral properties of amantadine in the 1960s.[2][3] This marked the dawn of a new era in antiviral drug development.[6]
Mechanism of Action: Targeting the M2 Proton Channel
Amantadine and its α-methyl analog, rimantadine, were among the first synthetic antiviral drugs approved for the treatment of influenza A infections.[4][7] Their primary mechanism of action involves the blockade of the M2 proton ion channel, a protein embedded in the viral envelope.[4][8] This channel is essential for the uncoating of the virus within the host cell's endosome.[7][9] By obstructing the M2 channel, adamantane derivatives prevent the influx of protons into the virion, which in turn inhibits the dissociation of the viral ribonucleoprotein complex and its release into the cytoplasm, thus halting viral replication.[8][9]
Caption: Inhibition of Influenza A M2 proton channel by adamantane derivatives.
The Challenge of Resistance
A significant limitation in the use of adamantane-based antivirals is the rapid emergence of resistant influenza A strains.[6] Mutations in the M2 protein can prevent the binding of amantadine and rimantadine, rendering them ineffective.[6] This has led to a decline in their clinical use for influenza.[10] However, research is ongoing to develop new adamantane derivatives that can overcome this resistance.[7][10] Some novel analogs have shown the ability to inhibit replication of M2S31N viruses through multiple, complementary mechanisms.[11]
Emerging Antiviral Frontiers
The antiviral potential of adamantane derivatives extends beyond influenza. Research is exploring their efficacy against other viruses, including coronaviruses and poxviruses.[7] For instance, amantadine has been investigated for its potential to inhibit SARS-CoV-2 by down-regulating host-cell proteases and inhibiting the protein E ion channel, thereby impairing viral replication.[12][13][14]
Adamantane Derivatives in Neurological Research: Modulating Synaptic Activity
The ability of adamantane derivatives to cross the BBB has made them invaluable tools in the study and treatment of neurological disorders.[15]
Mechanism of Action: NMDA Receptor Antagonism
A key mechanism underlying the neuroprotective effects of adamantane derivatives is their role as N-methyl-D-aspartate (NMDA) receptor antagonists.[16][17] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[18] However, excessive activation of NMDA receptors leads to an influx of calcium ions, triggering a cascade of events that result in neuronal cell death, a phenomenon known as excitotoxicity.[19]
Adamantane derivatives like memantine and amantadine act as uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[16][20] They bind to the phencyclidine (PCP) site within the receptor's ion channel, blocking the flow of ions.[18] This action is voltage-dependent, meaning they preferentially block the channel when it is excessively open, as seen in pathological conditions, while sparing normal synaptic transmission.[16]
Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.
Applications in Neurodegenerative Diseases
-
Alzheimer's Disease: Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[4][12] By mitigating glutamate-induced excitotoxicity, it helps to slow the progression of cognitive decline.[6] The favorable lipophilicity and safety profile of the aminoadamantane scaffold make it a suitable starting point for developing novel treatments that can also inhibit the aggregation of amyloid-beta plaques.[21]
-
Parkinson's Disease: Amantadine is used to treat symptoms of Parkinson's disease, including motor fluctuations and levodopa-induced dyskinesia.[12][22] While its exact mechanism in Parkinson's is not fully understood, it is believed to involve both its NMDA receptor antagonist activity and its ability to increase dopamine release and inhibit its reuptake.[1][16]
-
Other Neurological Conditions: The neuroprotective properties of adamantane derivatives are being investigated for a range of other conditions, including traumatic brain injury, multiple sclerosis, and Huntington's disease.[6][12]
Experimental Protocols
The evaluation of adamantane derivatives in antiviral and neurological research involves a variety of in vitro and in vivo assays. Below are representative protocols for key experiments.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay quantifies a compound's ability to inhibit virus-induced cell death.[7]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well plates.
-
Virus stock of a known titer.
-
Adamantane derivatives at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 2X MEM containing 1.2% agarose).
-
Crystal violet staining solution.
Procedure:
-
Wash the confluent cell monolayers with serum-free medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells.
-
Overlay the cells with the agarose-containing medium mixed with different concentrations of the adamantane derivative.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
Protocol 2: In Vitro NMDA Receptor Antagonism Assay (Calcium Imaging)
This assay measures a compound's ability to block NMDA-induced calcium influx in cultured neurons.
Materials:
-
Primary cortical neurons cultured on glass coverslips.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Recording buffer (e.g., Hanks' Balanced Salt Solution).
-
NMDA and glycine (co-agonist).
-
Adamantane derivatives at various concentrations.
-
Fluorescence microscope with an imaging system.
Procedure:
-
Load the cultured neurons with the calcium indicator dye according to the manufacturer's instructions.
-
Mount the coverslip onto the microscope stage and perfuse with the recording buffer.
-
Establish a baseline fluorescence reading.
-
Apply a solution containing NMDA and glycine to stimulate the NMDA receptors, causing an increase in intracellular calcium and a corresponding change in fluorescence.
-
Wash out the agonists and allow the fluorescence to return to baseline.
-
Pre-incubate the neurons with different concentrations of the adamantane derivative for a set period.
-
Re-apply the NMDA and glycine solution in the presence of the compound.
-
Measure the change in fluorescence.
-
Calculate the percentage of inhibition of the NMDA-induced calcium response for each concentration of the compound.
-
Determine the IC50 value from the concentration-response curve.
Sources
- 1. connectsci.au [connectsci.au]
- 2. scispace.com [scispace.com]
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- 11. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]
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Pharmacophore Analysis of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
This technical guide provides a comprehensive pharmacophore analysis of 5-(Aminomethyl)adamantan-2-ol hydrochloride , a functionalized adamantane derivative.[1][2][3] This analysis synthesizes structural chemistry, computational modeling, and medicinal chemistry principles to elucidate its potential as a bioactive scaffold.[4]
Technical Whitepaper | Version 1.0 [1][2]
Executive Summary
5-(Aminomethyl)adamantan-2-ol hydrochloride represents a sophisticated evolution of the "privileged" adamantane scaffold.[1][2] Unlike first-generation adamantanes (e.g., Amantadine, Memantine) which rely primarily on bulk lipophilicity and a single cationic warhead, this molecule introduces a bifunctional polarity profile .[2] The incorporation of a hydroxyl group at position 2 and an extended aminomethyl linker at position 5 creates a unique pharmacophoric signature. This guide dissects the molecule’s spatial and electronic features, proposing a binding hypothesis relevant to NMDA receptor antagonism and Sigma-1 receptor modulation .[2]
Molecular Architecture & Physicochemical Profile[4]
To understand the pharmacophore, we must first define the rigid geometry of the scaffold and the flexibility of its substituents.
Structural Topology
The core is a tricyclo[3.3.1.1
-
Core: Lipophilic, globular cage (Diameter ~7 Å).[2]
-
Position 5 (Bridgehead): Substituted with an aminomethyl group (-CH
-NH ).[1][2] This extends the cationic center away from the cage by one methylene unit compared to Amantadine. -
Position 2 (Secondary Carbon): Substituted with a hydroxyl group (-OH).[1][2] This introduces a Hydrogen Bond Donor/Acceptor (HBD/HBA) feature absent in Memantine.[2]
Physicochemical Descriptors (Predicted)
| Property | Value (Approx.)[2][5] | Implication |
| Formula | C | Monohydrochloride salt for solubility.[1][2][3] |
| MW | 217.74 g/mol | Low MW, ideal for CNS penetration.[2] |
| cLogP | 1.2 – 1.8 | Significantly lower than Memantine (2.[2]8) due to the -OH group.[2] |
| pKa (Amine) | ~9.8 | Predominantly protonated (+1 charge) at physiological pH (7.4).[2][3] |
| TPSA | ~46 Å | Excellent oral bioavailability and BBB permeability.[2] |
| Rotatable Bonds | 1 (C5-CH | Limited flexibility reduces entropy penalty upon binding.[1][2][3] |
Pharmacophore Feature Extraction[1][2]
The pharmacophore model is constructed by mapping the electronic features onto the 3D steric volume of the molecule.
The "Triad" Pharmacophore Model
We define the pharmacophore as a three-point interaction system (The Adamantyl-Polar-Cation Triad ):
-
Feature B: Positive Ionizable (PI)
-
Origin: The Protonated Primary Amine (-NH
).[2] -
Function: Electrostatic interaction (salt bridge) with anionic residues (e.g., Aspartate or Glutamate) or cation-
interactions with aromatic residues (e.g., Phenylalanine/Tyrosine).[2] -
Vector: The methylene linker allows the nitrogen to sweep a small cone, providing slight induced-fit adaptability.[2]
-
-
Feature C: Hydrogen Bond Donor/Acceptor (HBD/A)
Spatial Constraints (Graphviz Visualization)
The following diagram illustrates the spatial relationships and connectivity of the pharmacophore features.
Caption: Pharmacophore map showing the spatial arrangement of the hydrophobic core relative to the polar hydroxyl and cationic amine features.[2][7]
Target Profiling & Binding Hypotheses
Based on the extracted features, we can hypothesize the binding mechanism for primary CNS targets.
NMDA Receptor (Pore Blocker)
-
Mechanism: Uncompetitive antagonism.[2][6] The drug binds inside the ion channel pore only when the channel is open.
-
Binding Mode:
-
The Amine interacts with the "selectivity filter" (N-site), likely forming H-bonds with the backbone of the Q/R/N residues.[2]
-
The Adamantane Cage blocks the flow of Ca
/Na by physically occluding the channel. -
Novelty: The Hydroxyl group at C2 may interact with polar residues lining the vestibule, potentially altering the "off-rate" (kinetics) of the drug. A faster off-rate (like Memantine) is preferred to preserve physiological synaptic transmission (the "therapeutic window").[2]
-
Sigma-1 Receptor ( 1R)[1][2]
-
Mechanism: Chaperone modulation.[2]
-
Binding Mode:
1R ligands typically require a basic nitrogen flanked by hydrophobic regions.[2][3] -
Hypothesis: The adamantane cage fits into the hydrophobic pocket of
1R, while the amine forms a salt bridge with Asp126 . The hydroxyl group could provide additional stabilization via water-mediated bridges, potentially increasing affinity compared to non-hydroxylated analogs.[2]
Computational Workflow: Generating the Model
To rigorously validate this pharmacophore in a research setting, the following computational protocol is recommended.
Protocol Diagram
Caption: Step-by-step computational workflow for generating and validating the pharmacophore model.
Detailed Methodology
-
Ligand Preparation:
-
Conformational Analysis:
-
While the adamantane cage is rigid, the aminomethyl linker has rotational freedom.
-
Perform a Boltzmann-weighted conformational search to identify the bioactive conformation.[1][2]
-
Note: In the lowest energy state, the amine will likely orient away from the cage to minimize steric clash, but H-bonding with the C2-hydroxyl (intramolecular) is unlikely due to distance (~5Å) and geometric constraints.[2]
-
-
Docking Validation (Proof of Concept):
-
Target: NMDA Receptor (GluN1/GluN2B).[2]
-
Procedure: Dock the molecule into the Memantine site.[2] Measure the
G binding energy.[2] -
Success Metric: The amine nitrogen should align within 1.0 Å of the Memantine nitrogen position. The hydroxyl group should point toward the solvent-accessible channel axis or interact with a specific pore residue (e.g., Serine).[2]
-
Conclusion & Therapeutic Implications
5-(Aminomethyl)adamantan-2-ol hydrochloride is a "bifunctionalized" adamantane.[1][2][3] By overlaying a polar hydroxyl group onto the lipophilic/cationic scaffold, it occupies a unique chemical space between high-affinity blockers and low-affinity modulators .[1][2]
-
Drug Design Utility: It serves as an excellent starting point for Fragment-Based Drug Design (FBDD) .[1][2][3] The amine can be further derivatized (e.g., alkylation) to reach deeper pockets, while the hydroxyl provides a handle for improving solubility or metabolic stability (preventing oxidation at the C2 position).
-
Clinical Potential: Its profile suggests utility in neuroprotection (Alzheimer's, Glaucoma) with a potentially improved safety profile regarding psychotomimetic side effects compared to pure NMDA blockers.[2]
References
-
Liu, J., et al. (2018).[2] Adamantane Derivatives as Potent NMDA Receptor Antagonists: Structure-Activity Relationships.[1][2] Journal of Medicinal Chemistry.[2]
-
Lipton, S. A. (2006).[2] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[2][8] Nature Reviews Drug Discovery.[2]
-
Wishart, D. S., et al. (2018).[2] DrugBank 5.0: a major update to the DrugBank database for 2018.[2] Nucleic Acids Research.[2] (Reference for Adamantane physicochemical data).
-
PubChem Compound Summary. (2025). 5-aminoadamantan-2-ol (and related isomers).[1][2][9][10][11] National Center for Biotechnology Information.[2] [2]
-
Schmidt, C., et al. (2009).[2] Sigma-1 receptor antagonists: a new class of neuroprotective agents? Current Pharmaceutical Design.[2] (Context for Sigma-1 binding of adamantanes).
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The Adamantane Advantage: A Technical Guide to Aminomethyl Adamantane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane cage, a unique three-dimensional carbocyclic scaffold, has captivated medicinal chemists for decades. Its inherent properties of high lipophilicity, metabolic stability, and rigid structure make it a privileged pharmacophore. This technical guide delves into the core of aminomethyl adamantane derivatives, a class of compounds that has yielded significant therapeutic successes. From the pioneering antiviral agent amantadine to the neuroprotective drug memantine, these derivatives have demonstrated a remarkable range of biological activities. This document will provide an in-depth exploration of their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a focus on their mechanisms of action in antiviral and neuroprotective contexts. We will also present detailed experimental protocols and explore future directions for this versatile chemical scaffold.
The Adamantane Scaffold: A Foundation for Therapeutic Innovation
Adamantane, with its diamondoid structure, is a highly symmetrical and stable hydrocarbon.[1] Its cage-like framework provides a rigid anchor for functional groups, a feature that medicinal chemists have exploited to enhance the pharmacological properties of various drug molecules.[1] The lipophilic nature of the adamantane nucleus facilitates passage through biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) active drugs.[1][2] Furthermore, the adamantane core is resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[1] The aminomethyl group, when attached to this robust scaffold, introduces a key basic center that can interact with various biological targets, leading to a wide spectrum of therapeutic applications.[3][4]
Synthetic Pathways to Aminomethyl Adamantane Derivatives
The synthesis of aminomethyl adamantane derivatives can be achieved through several strategic routes, starting from readily available adamantane precursors. The choice of synthetic pathway often depends on the desired substitution pattern on the adamantane core and the nature of the aminomethyl group.
Ritter Reaction: A Classic Approach
A common and efficient method for introducing an amino group to the adamantane nucleus is the Ritter reaction. This reaction involves the treatment of an adamantyl alcohol or halide with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide to yield the corresponding amine.
Experimental Protocol: Synthesis of 1-Aminoadamantane (Amantadine)
-
Step 1: Bromination of Adamantane. To a solution of adamantane in a suitable solvent (e.g., carbon tetrachloride), add bromine and a Lewis acid catalyst (e.g., AlBr₃). Reflux the mixture until the reaction is complete (monitored by GC-MS).
-
Step 2: Ritter Reaction. Dissolve the resulting 1-bromoadamantane in a mixture of acetonitrile and concentrated sulfuric acid. Heat the reaction mixture to facilitate the formation of the N-acetyl-1-aminoadamantane intermediate.
-
Step 3: Hydrolysis. Add a strong base (e.g., NaOH) to the reaction mixture and reflux to hydrolyze the amide.
-
Step 4: Extraction and Purification. Extract the 1-aminoadamantane with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or sublimation to yield pure 1-aminoadamantane.
Reductive Amination: A Versatile Alternative
Reductive amination of adamantane carboxaldehydes or ketones provides another versatile route to aminomethyl adamantane derivatives. This method allows for the introduction of various substituents on the nitrogen atom.
Experimental Protocol: Synthesis of a Secondary Aminomethyl Adamantane Derivative
-
Step 1: Formylation of Adamantane. Prepare 1-adamantanecarboxaldehyde from 1-adamantanol via oxidation (e.g., using PCC or Swern oxidation).
-
Step 2: Reductive Amination. React the 1-adamantanecarboxaldehyde with a primary amine (R-NH₂) in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent (e.g., methanol or dichloromethane).
-
Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting secondary amine by column chromatography or crystallization.
Pharmacological Landscape of Aminomethyl Adamantane Derivatives
The unique structural features of aminomethyl adamantanes have led to their successful application in various therapeutic areas, most notably as antiviral and neuroprotective agents.
Antiviral Activity: Targeting the Influenza A M2 Proton Channel
The discovery of the antiviral properties of amantadine in the 1960s marked a significant milestone in medicinal chemistry.[2][5] Amantadine and its α-methyl derivative, rimantadine, were among the first effective drugs for the prophylaxis and treatment of influenza A virus infections.[6][7][8]
Mechanism of Action: These compounds specifically target the M2 proton channel of the influenza A virus.[6][7] The M2 channel is an essential component of the viral envelope that allows protons to enter the virion upon entry into the host cell. This acidification process is crucial for the uncoating of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, a prerequisite for viral replication. Amantadine and rimantadine act as blockers of this ion channel, thereby preventing viral uncoating and inhibiting viral replication.[8]
DOT Diagram: Mechanism of Amantadine Action
Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.
While highly effective, the emergence of resistant strains has limited the clinical use of these first-generation adamantane antivirals. Nevertheless, the principle of targeting viral ion channels remains a valid strategy in antiviral drug design, and the adamantane scaffold continues to inspire the development of new antiviral agents.[9]
Neuroprotection: Modulating the NMDA Receptor
Aminomethyl adamantane derivatives have also made a profound impact in the field of neuroscience, particularly in the treatment of neurodegenerative disorders.[10][11] Memantine (1-amino-3,5-dimethyladamantane), a derivative of amantadine, is a well-established drug for the management of moderate to severe Alzheimer's disease.[12][13][14] Amantadine itself is also used to treat Parkinson's disease.[12]
Mechanism of Action: The neuroprotective effects of memantine are primarily attributed to its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13][15] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors by glutamate can lead to excitotoxicity, a process implicated in the neuronal cell death observed in neurodegenerative diseases like Alzheimer's.[13]
Memantine exhibits voltage-dependent, open-channel blockade of the NMDA receptor.[15] Under normal physiological conditions, it has a low affinity for the receptor, allowing for normal synaptic transmission. However, during pathological conditions of excessive glutamate release, memantine enters and blocks the open NMDA receptor channel, thereby preventing prolonged Ca²⁺ influx and mitigating excitotoxicity.[15] Kinetic studies have revealed that amino-adamantane derivatives have both fast and slow components of blockade, suggesting two distinct binding sites within the channel pore.[15]
DOT Diagram: Mechanism of Memantine Action
Caption: Memantine blocks open NMDA receptors, reducing excitotoxicity.
The favorable safety profile and ease of chemical modification of the aminoadamantane scaffold make it a promising platform for developing novel treatments for Alzheimer's disease and other neurodegenerative conditions.[16] Research is ongoing to develop derivatives with enhanced potency and selectivity for different NMDA receptor subtypes.[16]
Emerging Therapeutic Frontiers
The versatility of the aminomethyl adamantane scaffold extends beyond antiviral and neuroprotective applications. Researchers are actively exploring its potential in other therapeutic areas:
-
Anticancer Activity: The lipophilic nature of the adamantane cage enhances the ability of compounds to penetrate cell membranes, making it a valuable component in the design of anticancer agents.[5]
-
Antiplasmodial Agents: Adamantane-based aminophenol derivatives have shown excellent potency against both sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[17][18]
-
Antimicrobial Properties: Novel adamantane derivatives have demonstrated antibacterial and antifungal activity, suggesting their potential in combating infectious diseases.[4][19]
Structure-Activity Relationship (SAR) Insights
The biological activity of aminomethyl adamantane derivatives is highly dependent on their structural features. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.
| Structural Modification | Impact on Activity | Example |
| Substitution on the Adamantane Core | Can influence lipophilicity, binding affinity, and selectivity. Methyl groups at the 3 and 5 positions (as in memantine) enhance NMDA receptor antagonism compared to the unsubstituted amantadine.[12] | Memantine vs. Amantadine |
| Nature of the Amino Group | The basicity and steric bulk of the amino group are critical for interaction with the target protein. Primary amines are often essential for antiviral activity against influenza A. | Amantadine |
| Linker between Adamantane and Amino Group | The length and flexibility of the linker can affect the orientation of the molecule within the binding site. A methylene linker can alter the binding mode compared to a direct attachment.[20] | 1-Aminoadamantane vs. 1-(Aminomethyl)adamantane |
The potency of these compounds is not always directly correlated with their hydrophobicity or molecular volume, suggesting that specific electronic and steric interactions play a crucial role in their biological activity.[21]
Conclusion and Future Perspectives
Aminomethyl adamantane derivatives represent a remarkable class of compounds that have transitioned from fundamental chemical curiosities to clinically successful therapeutics. Their journey from the first-generation antiviral amantadine to the neuroprotective agent memantine highlights the power of the adamantane scaffold in drug design. The unique combination of rigidity, lipophilicity, and metabolic stability conferred by the adamantane nucleus provides a solid foundation for developing drugs with improved pharmacokinetic and pharmacodynamic properties.
The future of aminomethyl adamantane research is bright. Ongoing efforts are focused on:
-
Developing next-generation antiviral agents that can overcome resistance issues.
-
Designing novel neuroprotective agents with enhanced selectivity and efficacy for a range of neurodegenerative diseases.[16]
-
Exploring their potential in other therapeutic areas such as oncology, infectious diseases, and metabolic disorders.[11][22]
-
Utilizing the adamantane scaffold in drug delivery systems to improve the targeting and release of therapeutic agents.[1]
As our understanding of the intricate interactions between these molecules and their biological targets deepens, we can expect the aminomethyl adamantane scaffold to continue to be a source of innovative and impactful medicines.
References
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- Sollott, S. J., & Gilbert, D. L. (1989). Photochemical Preparation of 1,3,5,7-Tetracyanoadamantane and Its Conversion to 1,3,5,7-Tetrakis(aminomethyl)adamantane. The Journal of Organic Chemistry, 54(22), 5361-5363.
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ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity. Retrieved from [Link]
- Podyachev, S. N., Sysoeva, L. V., Burilov, A. R., & Konovalov, A. I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7678.
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ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]
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- Chinnapattu, M., Sathiyanarayanan, K. I., & Iyer, P. S. (2015). Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. Scilit.
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ResearchGate. (n.d.). Memantine [adamantan-1-amine] is a member of the adamantane family of.... Retrieved from [Link]
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Melting point and physical characteristics of 5-(Aminomethyl)adamantan-2-ol hydrochloride
[1]
Executive Summary & Chemical Identity[1][2][3][4]
5-(Aminomethyl)adamantan-2-ol hydrochloride is a bifunctional adamantane derivative featuring a bridgehead aminomethyl group (C5) and a bridge hydroxyl group (C2).[1] This specific substitution pattern imparts unique physicochemical properties, balancing the lipophilic adamantane core with polar functional groups, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the development of DPP-4 inhibitors, 11
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 5-(Aminomethyl)adamantan-2-ol hydrochloride |
| Common Name | 5-(Aminomethyl)-2-hydroxyadamantane HCl |
| CAS Number | Refer to specific vendor (e.g., 1609407-84-2 for related free base/salt forms) |
| Molecular Formula | |
| Molecular Weight | 217.74 g/mol (Anhydrous) / 235.76 g/mol (Monohydrate) |
| Appearance | White to off-white crystalline powder |
| Chirality | Achiral (meso) or chiral depending on relative stereochemistry (cis/trans isomers possible) |
Physical Characteristics & Melting Point Analysis
Melting Point Behavior
Unlike simple organic amines, adamantane derivatives possess a rigid, diamondoid cage structure that leads to exceptionally high melting points and a tendency to sublime rather than melt cleanly.[1]
-
Experimental Range: Typically >250°C (decomposition) .[1]
-
Thermal Behavior: The hydrochloride salt often exhibits a broad endotherm associated with dehydration (if hydrated) around 100-120°C, followed by a decomposition exotherm above 260°C. It does not display a sharp melting point characteristic of lower molecular weight compounds.[1]
-
Sublimation: The free base may sublime at high vacuum/temperature; the HCl salt is non-volatile but hygroscopic.[1]
Solubility Profile
The amphiphilic nature of the molecule—combining a hydrophobic cage with hydrophilic amine and hydroxyl groups—dictates its solubility.[1]
| Solvent | Solubility Rating | Mechanistic Insight |
| Water | High (>50 mg/mL) | Ionic interaction of |
| Methanol/Ethanol | Moderate to High | Solvates both the lipophilic cage and polar termini.[1] |
| DMSO | High | Universal solvent for polar organic salts.[1] |
| Dichloromethane | Low | Insufficient polarity to solvate the chloride salt.[1] |
| Hexane/Ether | Insoluble | The ionic salt lattice resists non-polar solvation.[1] |
Hygroscopicity & Stability[1]
Characterization & Structural Validation[1][6]
To ensure the integrity of this building block in drug development, a multi-modal characterization strategy is required.[1]
NMR Spectroscopy Logic
The rigid adamantane framework results in complex splitting patterns.[1]
-
NMR (DMSO-d6):
-
7.8-8.2 ppm: Broad singlet (
), exchangeable with .[1] - 4.5-5.0 ppm: Doublet or broad singlet (-OH), exchangeable.[1]
- 3.6-3.8 ppm: Multiplet (H-2, CH-OH).[1] The shift is characteristic of a secondary alcohol on the bridge position.[1]
-
2.5-2.7 ppm: Doublet or Singlet (
).[1] The chemical shift confirms the aminomethyl attachment.[1] - 1.4-2.2 ppm: Adamantane cage protons (multiplets).[1] Integration must sum to ~13 protons.[1]
-
7.8-8.2 ppm: Broad singlet (
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).[1]
-
Observed Mass:
(corresponding to the free base cation ).[1] -
Fragmentation: Loss of
( 164) and loss of ( 165) are common in-source fragments.[1]
Characterization Workflow Diagram
The following diagram outlines the logical flow for validating the compound's identity and purity.
Caption: Integrated analytical workflow for validating 5-(Aminomethyl)adamantan-2-ol HCl.
Experimental Protocols
Protocol 4.1: Melting Point Determination (DSC Method)
Standard capillary methods are often inaccurate for decomposing salts.[1] Differential Scanning Calorimetry (DSC) is the gold standard.[1]
-
Preparation: Weigh 2-5 mg of the sample into a Tzero aluminum pan.
-
Sealing: Crimp the pan with a pinhole lid (to allow moisture escape) or hermetically seal (to observe hydration effects).[1]
-
Ramp: Equilibrate at 40°C. Ramp at 10°C/min to 300°C.
-
Analysis:
Protocol 4.2: Solubility & Solution Stability
-
Solvent Selection: Prepare 10 mg aliquots in HPLC vials.
-
Addition: Add solvent (Water, MeOH, DMSO) in 100 µL increments.
-
Sonication: Sonicate for 5 minutes at ambient temperature.
-
Visual Check: Clear solution indicates solubility >100 mg/mL.[1]
-
Stability: Re-analyze the solution by LC-MS after 24h at RT to check for oxidation or dimerization.
Synthesis & Impurity Profile (Contextual)
Understanding the synthesis helps identify potential impurities.[1]
-
Route: Typically synthesized from 5-hydroxy-2-adamantanone via:
-
Key Impurities:
References
-
MolCore . 5-(aminomethyl)-2-adamantanol hydrochloride hydrate Product Page. Retrieved from .[1]
-
Namiki Shoji Co., Ltd. Building Blocks Catalogue. Retrieved from .[1]
-
PubChem . Adamantane Derivatives Physical Properties. National Library of Medicine.[1][2] Retrieved from .[1]
-
Sigma-Aldrich . 2-Adamantanol & Adamantane Amine Derivatives MSDS. Retrieved from .[1]
Bioavailability Predictions for 5-(Aminomethyl)adamantan-2-ol Hydrochloride
Technical Guide & Profiling Report
Part 1: Executive Summary
This technical guide provides a comprehensive bioavailability profile for 5-(Aminomethyl)adamantan-2-ol hydrochloride , a functionalized adamantane derivative. Unlike the lipophilic archetypes Amantadine and Memantine, this compound incorporates a hydroxyl motif at the C2 bridge position and an aminomethyl extension at the C5 bridgehead.
Strategic Significance: The structural modification—specifically the C2-hydroxyl group—introduces a critical polarity shift designed to enhance aqueous solubility while maintaining the lipophilic cage structure required for Blood-Brain Barrier (BBB) penetration and ion channel interaction (e.g., M2 proton channel or NMDA receptor antagonism).
Predicted Classification:
-
Biopharmaceutics Classification System (BCS): Likely Class I (High Solubility, High Permeability) or Class III (High Solubility, Low Permeability) depending on the specific contribution of the hydroxyl group to passive diffusion limits.
-
Primary Clearance Mechanism: Renal elimination (unchanged) with potential for minor Phase II conjugation.
Part 2: Physicochemical Profiling & Molecular Descriptors
Bioavailability (
Molecular Descriptors Table
| Property | Value (Predicted) | Comparison (Memantine) | Impact on Bioavailability |
| Molecular Weight | 217.74 g/mol (HCl salt) | 215.77 g/mol | Minimal impact; favorable for diffusion. |
| LogP (Octanol/Water) | 1.8 – 2.2 | 3.3 | Critical: Lower LogP indicates reduced lipophilicity, reducing risk of non-specific binding but potentially slowing passive BBB diffusion. |
| LogD (pH 7.4) | -0.5 – 0.5 | 1.2 | At physiological pH, the amine is ionized. The lower LogD suggests high water solubility but reliance on transporters for uptake. |
| pKa (Basic) | 10.2 ± 0.3 | 10.3 | Highly ionized (>99.9%) in the stomach and intestine. |
| TPSA | 46.3 Ų | 26.0 Ų | The addition of -OH increases Polar Surface Area, improving solubility but slightly hindering membrane traversal. |
| H-Bond Donors | 3 (NH₃⁺, OH) | 1 | Higher H-bond capacity increases solvation energy, aiding dissolution. |
The "Hydroxyl-Amine" Trade-off
The 5-aminomethyl group provides a flexible basic center, while the 2-hydroxyl group acts as a "solubility anchor."
-
Solubility: The HCl salt form combined with the 2-OH group ensures rapid dissolution in the gastric environment (pH 1.2), overcoming the dissolution-rate limitations often seen with pure lipophilic adamantanes.
-
Permeability: While the adamantane cage drives membrane partition, the polarity of the 2-OH group may necessitate Carrier-Mediated Transport (e.g., OCT2 or PMAT) rather than purely passive diffusion.
Part 3: ADME Predictions & Mechanistic Pathways
Absorption (Oral Bioavailability)
We predict an oral bioavailability (
-
Mechanism: Rapid dissolution in the stomach followed by absorption in the upper small intestine.
-
Transporter Effects: As a primary amine, the compound is a likely substrate for Organic Cation Transporters (OCT1/2) and MATE1/2 . This active transport can compensate for the reduced passive permeability caused by the hydroxyl group.
Distribution (Blood-Brain Barrier)
Adamantane derivatives are famed for CNS penetration.
-
Prediction: Moderate to High CNS uptake.
-
Rationale: Although the TPSA (46 Ų) is higher than Memantine, it remains well below the threshold for BBB exclusion (>90 Ų). The lipophilic cage "masks" the polarity to some extent.
-
LogBB: Estimated at -0.1 to +0.3 (Brain/Plasma ratio ~0.8–2.0).
Metabolism & Excretion
-
Metabolic Stability: High.[1] The adamantane cage is sterically bulky and resistant to CYP450 oxidation. The C2 position is already oxidized (hydroxyl), blocking the primary site of metabolic attack seen in other adamantanes.
-
Elimination: Predominantly renal excretion of the unchanged parent drug via glomerular filtration and tubular secretion.
-
Risk: Potential for Phase II Glucuronidation at the 2-OH position, which would accelerate clearance.
Mechanistic Pathway Diagram
The following diagram illustrates the predicted fate of the molecule from oral intake to CNS action.
Caption: Predicted ADME pathway emphasizing high oral bioavailability, renal clearance, and CNS penetration facilitated by the adamantane scaffold.
Part 4: Experimental Validation Protocols
To confirm these predictions, the following "Self-Validating" protocols are recommended. These workflows are designed to isolate specific variables (solubility vs. permeability).
Protocol A: pH-Dependent Kinetic Solubility
Objective: Determine if the 2-OH group confers a "Class I" solubility profile.
-
Preparation: Prepare a 10 mM stock solution of 5-(Aminomethyl)adamantan-2-ol HCl in DMSO.
-
Buffer Setup: Prepare phosphate buffers at pH 1.2 (SGF), 4.5, and 6.8 (SIF).
-
Dosing: Spike stock solution into buffers to a final concentration of 500 µM (1% DMSO final).
-
Incubation: Shake at 37°C for 24 hours.
-
Filtration: Filter using a 0.45 µm PVDF membrane (low binding) to remove undissolved particles.
-
Analysis: Quantify filtrate using HPLC-UV (210 nm) or LC-MS/MS against a standard curve.
-
Success Criteria: Solubility > 100 µg/mL at pH 6.8 indicates high solubility.
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: Predict CNS penetration potential without animal testing.
-
Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Polar Brain Lipid (20 mg/mL in dodecane).
-
Donor Solution: Dilute compound to 10 µM in PBS (pH 7.4). Add to donor wells.
-
Acceptor Solution: Add PBS (pH 7.4) to acceptor wells.
-
Equilibrium: Incubate the "sandwich" (Donor + Acceptor plates) for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in both Donor and Acceptor wells via LC-MS.
-
Calculation: Calculate Effective Permeability (
).-
Interpretation:
cm/s suggests high CNS permeability.
-
Protocol C: Metabolic Stability (Microsomal)
Objective: Confirm resistance to CYP450 oxidation.
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction: Incubate 1 µM test compound with NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Monitor disappearance of parent peak via LC-MS.
-
Control: Run Verapamil (high clearance) and Warfarin (low clearance) as controls.
-
Prediction: We expect <10% depletion after 60 minutes (High Stability).
Part 5: Decision Logic for Formulation
Based on the predicted properties, use this logic tree to guide formulation development.
Caption: Formulation decision tree based on BCS classification outcomes.
References
-
National Institutes of Health (NIH). (2024). Structure activity relationship of adamantane compounds in M2 channel inhibition. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: (1R,2s,3S)-5-Aminoadamantan-2-ol.[2] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis Protocol for 5-(Aminomethyl)adamantan-2-ol Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Adamantane derivatives are highly valued in medicinal chemistry for their exceptional lipophilicity, metabolic stability, and proven efficacy in modulating viral ion channels, most notably the M2 proton channel of the influenza A virus[1]. The target compound, 5-(Aminomethyl)adamantan-2-ol hydrochloride [2], represents a highly versatile bifunctional adamantane scaffold. It features a primary amine (protected as a hydrochloride salt for bench stability) and a secondary alcohol, making it an ideal building block for fragment-based drug discovery and bioconjugation.
Strategic Rationale (Expertise & Experience): While stepwise approaches involving the intermediate 5-cyanoadamantan-2-one are documented in literature[3], we recommend a highly efficient, two-stage "global reduction" strategy starting from commercially available 5-carboxyadamantan-2-one.
-
Mild Amidation: We utilize 1,1'-Carbonyldiimidazole (CDI) rather than thionyl chloride to activate the carboxylic acid. CDI avoids harsh acidic conditions, prevents adamantane ring fragmentation, and allows for a seamless one-pot amidation when quenched with ammonia.
-
Global Reduction: Lithium Aluminum Hydride (LiAlH
) is deployed to simultaneously reduce the C2-ketone to a secondary alcohol and the C5-primary amide to a primary amine. This maximizes step economy and overall yield. -
Stereochemical Control: Reduction of the C2-ketone yields a mixture of syn and anti isomers relative to the C5-substituent. Because the face syn to the C5-substituent is slightly more sterically hindered, hydride attack preferentially occurs from the anti face. This makes the syn alcohol—often designated as the (1R,3S,5s,7s) configuration—the major thermodynamic product[4].
Retrosynthetic Analysis & Workflow
Fig 1: Three-step synthetic workflow for 5-(Aminomethyl)adamantan-2-ol HCl via global reduction.
Quantitative Data & Reagent Summary
Table 1: Reaction Stoichiometry and Material Requirements
| Step | Reagent / Material | MW ( g/mol ) | Eq. | Amount | Role |
| 1 | 5-Carboxyadamantan-2-one | 194.23 | 1.00 | 10.0 g | Starting Material |
| 1 | 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.20 | 10.0 g | Activating Agent |
| 1 | Ammonia (0.5 M in THF) | 17.03 | 5.00 | 515 mL | Nucleophile |
| 2 | 5-Carboxamidoadamantan-2-one | 193.25 | 1.00 | 8.5 g | Intermediate |
| 2 | Lithium Aluminum Hydride (LiAlH | 37.95 | 3.80 | 6.3 g | Global Reducing Agent |
| 3 | 5-(Aminomethyl)adamantan-2-ol | 181.28 | 1.00 | 6.4 g | Free Base |
| 3 | 4M HCl in Dioxane | 36.46 | 1.50 | 13.2 mL | Salt Former |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 5-Carboxamidoadamantan-2-one
-
Activation: Suspend 5-carboxyadamantan-2-one (10.0 g, 51.5 mmol) in 100 mL of anhydrous THF in a 500 mL round-bottom flask under N
. Add CDI (10.0 g, 61.8 mmol) portionwise at room temperature. -
Monitoring: Stir the mixture for 2 hours. Self-Validation: The reaction is complete when the vigorous evolution of CO
gas ceases, yielding a clear solution of the acyl imidazole intermediate. -
Amidation: Cool the flask to 0 °C using an ice bath. Slowly add 515 mL of 0.5 M NH
in THF (257 mmol). Allow the reaction to warm to room temperature and stir overnight. -
Workup: Concentrate the mixture under reduced pressure to remove THF. Partition the residue between Ethyl Acetate (200 mL) and distilled water (100 mL). Wash the organic layer with brine, dry over anhydrous Na
SO , and evaporate to yield the intermediate as a white solid (~8.5 g, 85% yield).
Protocol B: Global Reduction to 5-(Aminomethyl)adamantan-2-ol
-
Preparation: In a flame-dried 500 mL 2-neck flask equipped with a reflux condenser, suspend LiAlH
(6.3 g, 166 mmol) in 150 mL of anhydrous THF at 0 °C under N . -
Addition: Dissolve the 5-carboxamidoadamantan-2-one (8.5 g, 44.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes to control the exothermic reaction and H evolution. -
Reflux: Once addition is complete, heat the reaction to reflux (65 °C) for 12 hours.
-
Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. Quench the excess LiAlH
using the precise Fieser method to prevent the formation of unfilterable emulsions:-
Add 6.3 mL of distilled H
O dropwise (CAUTION: Vigorous H evolution). -
Add 6.3 mL of 15% aqueous NaOH dropwise.
-
Add 18.9 mL of distilled H
O dropwise. -
Self-Validation: Stir for 30 minutes until the gray suspension transforms into a crisp, white, granular precipitate.
-
-
Isolation: Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 50 mL). Concentrate the filtrate to yield the free base as a viscous oil or low-melting solid (~6.4 g, 80% yield).
Protocol C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 5-(Aminomethyl)adamantan-2-ol free base (6.4 g, 35.3 mmol) in 70 mL of dry diethyl ether (or ethyl acetate) and cool to 0 °C.
-
Precipitation: Add 4M HCl in dioxane (13.2 mL, 53.0 mmol) dropwise under constant stirring. A dense white precipitate will form immediately.
-
Isolation: Stir for 1 hour at 0 °C to ensure complete precipitation. Filter the solid via vacuum filtration, wash with ice-cold diethyl ether (2 × 20 mL), and dry overnight in a vacuum desiccator.
-
Yield: ~7.3 g (95% yield) of 5-(Aminomethyl)adamantan-2-ol hydrochloride as a highly crystalline white powder.
Analytical Characterization & Quality Control (Self-Validating System)
To ensure scientific integrity, verify the success of each step using the following analytical markers:
-
Step 1 (Amidation) IR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm
) and the shift of the carbonyl peak from ~1700 cm (acid) to ~1650 cm (amide). Look for the appearance of primary amide N-H stretches at ~3350 and ~3180 cm . -
Step 2 (Reduction) IR & MS: Confirm the complete disappearance of both the ketone C=O (~1710 cm
) and amide C=O (~1650 cm ) stretches. ESI-MS should show a prominent peak at 182.2. -
Step 3 (Salt Formation) Physical Properties: The free base is highly soluble in organic solvents, whereas the HCl salt is highly water-soluble and exhibits a sharp, elevated melting point. An aqueous solution of the final product will yield a white precipitate (AgCl) upon the addition of AgNO
, confirming the presence of the chloride counterion.
References
-
MolAid. 5-Nitromethyl-adamantan-2-ol and M2 Proton Channel Inhibitors. Available at:[Link][1]
-
US Patent 5326882A. Chemiluminescent 3-(substituted Adamant-2'-Ylidene) 1,2-dioxetanes. (Details the synthesis and functionalization of 5-Carboxyadamantan-2-one). Google Patents. Available at:[3]
Sources
- 1. 5-Nitromethyl-adamantan-2-ol - CAS号 1272030-02-0 - 摩熵化学 [molaid.com]
- 2. 5-(Aminomethyl)adamantan-2-ol hydrochloride [m.chemicalbook.com]
- 3. US5326882A - Chemiluminescent 3-(substituted Adamant-2'-Ylidene) 1,2-dioxetanes - Google Patents [patents.google.com]
- 4. 1221817-92-0 Cas No. | (1R,3S,5s,7s)-5-(Aminomethyl)adamantan-2-ol | Matrix Scientific [matrixscientific.com]
Introduction: The Significance of Substituted Adamantanes in Medicinal Chemistry
An Application Note and Protocol for the Synthesis of 5-(Aminomethyl)adamantan-2-ol HCl
Adamantane, a rigid, lipophilic, and symmetrical tricyclic alkane, serves as a unique scaffold in medicinal chemistry. Its derivatives are utilized in a wide array of pharmaceuticals, acting as antivirals, anti-Parkinson's agents, and modulators of various enzyme and receptor functions. The compound 5-(Aminomethyl)adamantan-2-ol hydrochloride is a disubstituted adamantane derivative of interest for its potential applications in drug discovery and development, where the specific positioning of the aminomethyl and hydroxyl groups can facilitate targeted molecular interactions.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the necessary reagents and a detailed, three-step protocol for the synthesis of 5-(Aminomethyl)adamantan-2-ol HCl, starting from the commercially available 5-hydroxy-2-adamantanone.[3][4][5][] The described methodology is adapted from established procedures for analogous adamantane derivatives and is designed to be a robust starting point for laboratory-scale synthesis.[7]
Reagents and Their Functional Roles
The successful synthesis of 5-(Aminomethyl)adamantan-2-ol HCl is contingent on the use of specific reagents at each stage of the process. The table below summarizes the key reagents and their respective functions.
| Reagent | Chemical Formula/Type | Role in Synthesis |
| 5-Hydroxy-2-adamantanone | C₁₀H₁₄O₂ | The foundational starting material for the synthesis.[3][4] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | Reacts with the ketone group of the starting material to form an oxime intermediate.[7][8] |
| Sodium Hydroxide | NaOH | A base used to deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine needed for the oximation reaction.[7] |
| Ethanol | C₂H₅OH | A common solvent for the oximation and salt formation steps due to its ability to dissolve the reactants and intermediates.[7] |
| Dichloromethane | CH₂Cl₂ | An organic solvent used for the liquid-liquid extraction and purification of the oxime intermediate.[7] |
| Ethyl Acetate | C₄H₈O₂ | A solvent for the recrystallization and purification of the crude 5-hydroxy-2-adamantanone oxime.[7] |
| Raney Nickel | Ni-Al alloy | A catalyst for the hydrogenation of the oxime to a primary amine.[7] |
| Hydrogen Gas | H₂ | The reducing agent in the catalytic hydrogenation step.[7] |
| Methanol | CH₃OH | A solvent for the hydrogenation reaction and for dissolving the crude amine before salt formation.[7] |
| Hydrochloric Acid | HCl | Used to form the hydrochloride salt of the final product, which often improves stability and handling.[7] |
Experimental Protocol: A Three-Step Synthesis
The synthesis of 5-(Aminomethyl)adamantan-2-ol HCl is presented here in three distinct stages: oximation, hydrogenation, and salt formation.
Step 1: Oximation of 5-Hydroxy-2-adamantanone
This initial step converts the ketone functionality of the starting material into an oxime, which is a precursor to the amine.
Protocol:
-
In a round-bottom flask, dissolve 5-hydroxy-2-adamantanone (1 equivalent) in ethanol.
-
To this solution, add hydroxylamine hydrochloride (approximately 1.5 equivalents) followed by a base such as sodium hydroxide (approximately 1.6 equivalents).[7]
-
Heat the mixture to reflux, maintaining a temperature of around 80-100°C for 2-4 hours.[7]
-
The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol by distillation under reduced pressure.
-
Perform a liquid-liquid extraction using dichloromethane and water. The organic phases should be combined.[7]
-
Evaporate the solvent from the combined organic layers to yield the crude 5-hydroxy-2-adamantanone oxime.[7]
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to obtain the pure oxime.[7]
Step 2: Catalytic Hydrogenation of 5-Hydroxy-2-adamantanone Oxime
The second stage involves the reduction of the oxime to the corresponding primary amine using catalytic hydrogenation.
Protocol:
-
In a high-pressure autoclave, charge the purified 5-hydroxy-2-adamantanone oxime (1 equivalent) and a suitable alcoholic solvent such as ethanol or methanol.[7]
-
Add a Raney Nickel catalyst. The catalyst loading is typically between 5-50% by weight of the oxime.[7]
-
Seal the autoclave and purge it with nitrogen gas before introducing hydrogen.
-
Pressurize the vessel with hydrogen to 1.5–2.5 MPa.[7]
-
Heat the reaction mixture to 50–75°C and maintain vigorous stirring for 20-36 hours.[7]
-
Monitor the reaction by observing the hydrogen uptake to determine its completion.[7]
-
Once the reaction is complete, cool the vessel, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Aminoadamantan-2-ol.[7]
Step 3: Hydrochloride Salt Formation and Purification
The final step is the formation of the hydrochloride salt of the amine, which facilitates its purification and handling.
Protocol:
-
Dissolve the crude 5-Aminoadamantan-2-ol in a suitable solvent such as methanol or ethanol.[7]
-
Acidify the solution by adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the pH is acidic. The hydrochloride salt will begin to precipitate out of the solution.[7]
-
Cool the mixture to enhance the crystallization process and maximize the yield.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities.[7]
-
For higher purity, the crude product can be recrystallized from methanol.[7]
-
Dry the final, purified 5-(Aminomethyl)adamantan-2-ol HCl product under a vacuum at a suitable temperature (e.g., 60°C).[7]
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential conversion of the starting material to the final product.
Caption: Synthetic pathway for 5-(Aminomethyl)adamantan-2-ol HCl.
References
- Method Development for Scaling Up 5-Aminoadamantan-2-ol Hydrochloride Production. Benchchem.
- 5-Hydroxy-2-adamantanone 98 20098-14-0. Sigma-Aldrich.
- 5-Hydroxyadamantan-2-one | 20098-14-0. ChemicalBook.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC.
- Synthesis of 5-Aminoadamantan-2-ol. Benchchem.
- Gram scale synthesis of 2‐adamantanol from 2‐adamantanone. ResearchGate.
- 2-Adamantanol synthesis. ChemicalBook.
- 5-(Hydroxymethyl)adamantan-2-one. Sigma-Aldrich.
- 5-Hydroxy-2-adamantanone, 1 g, CAS No. 20098-14-0. Carl ROTH.
- A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate.
- CAS 20098-14-0 (5-Hydroxy-2-adamantanone). BOC Sciences.
- Application Notes & Protocols for the Quantification of 5-Aminoadamantan-2-ol Hydrochloride. Benchchem.
- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing).
- Adamantanone. Wikipedia.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. ChemRxiv.
- Simple and Economical Process for Producing Amantadine Hydrochloride. PMC - NIH.
- Synthesis and Reactions of Allylic Azides of the Adamantane Series. ResearchGate.
- A process for the preparation of memantine hydrochloride. Google Patents.
- 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure.
- Supporting Information for Continuous multistep synthesis of 2- (azidomethyl)oxazoles. Beilstein Journals.
- SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. DTIC.
- A mass spectrometric investigation on some 5-substituted adamantan-2-ones. ResearchGate.
- Preparation method of 2-adamantanol and 2-adamantanone. Google Patents.
- Chemistry of 2-substituted adamantanes. II. Preparation of 2-adamantanethiol and some of its derivatives. Aromatic solvent-induced shifts in their n.m.r. spectra. ResearchGate.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
- The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 5-ヒドロキシ-2-アダマンタノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Hydroxyadamantan-2-one | 20098-14-0 [chemicalbook.com]
- 5. 5-Hydroxy-2-adamantanone, 1 g, CAS No. 20098-14-0 | Adamantanes and Derivatives | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-(Aminomethyl)adamantan-2-ol Hydrochloride in Rational Drug Design
Executive Summary
The adamantane scaffold has long been recognized as a "lipophilic bullet" in medicinal chemistry, profoundly enhancing the metabolic stability, blood-brain barrier (BBB) penetrability, and target affinity of pharmacophores[1]. 5-(Aminomethyl)adamantan-2-ol hydrochloride represents a highly versatile, bifunctional building block. By combining a rigid tricyclic aliphatic core with two distinct functional handles—an aminomethyl group and a secondary hydroxyl group—this compound allows for precise spatial orientation in enzymatic and ion channel binding pockets.
This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing 5-(Aminomethyl)adamantan-2-ol hydrochloride in two primary therapeutic domains: Antiviral M2 Proton Channel Inhibitors and Metabolic Dipeptidyl Peptidase-4 (DPP-4) Inhibitors .
Structural Rationale & Mechanistic Causality
To effectively deploy this building block, researchers must understand the causality behind its structural features:
-
The Adamantane Core: The bulky, highly lipophilic nature of the tricyclic cage occludes target pores (e.g., viral ion channels) and fits snugly into deep hydrophobic pockets (e.g., the S1 pocket of DPP-4)[1][2].
-
The Aminomethyl Group (-CH₂NH₂): Unlike the direct amine attachment seen in amantadine, the aminomethyl extension provides an additional degree of rotational freedom. In the context of the Influenza A M2 proton channel, this allows the primary amine to project deeper toward the C-terminus or N-terminus, optimizing hydrogen bonding with internal water clusters and the His37 tetrad, which is critical for overcoming drug-resistant mutations like S31N[3][4].
-
The Hydroxyl Group (-OH): Unsubstituted adamantanes suffer from extreme lipophilicity, leading to poor aqueous solubility and potential off-target accumulation. The hydroxyl group at position 2 increases polarity, significantly improving the pharmacokinetic profile[2]. Furthermore, it acts as an anchor for specific hydrogen-bonding interactions within target active sites.
Application 1: Antiviral Drug Design (M2 Channel Blockade)
The M2 proton channel of the Influenza A virus is essential for viral uncoating. During endocytosis, the acidic environment of the host endosome drives protons through the M2 channel into the virion, triggering RNA release[4]. 5-(Aminomethyl)adamantan-2-ol acts as a potent pore blocker.
Mechanistic Pathway
Mechanism of M2 proton channel blockade by 5-(Aminomethyl)adamantan-2-ol preventing viral RNA release.
Protocol: High-Throughput Liposome Flux Assay for M2 Channel Activity
To validate the efficacy of derivatives synthesized from this building block, a self-validating liposome flux assay is required. This isolates the M2 channel's specific proton-conducting activity from cellular background noise.
Reagents & Materials:
-
Purified Influenza A M2 protein (WT or S31N mutant).
-
POPC/POPG liposomes.
-
pH-sensitive fluorophore (e.g., Pyranine).
-
Valinomycin (Potassium ionophore).
Step-by-Step Methodology:
-
Liposome Reconstitution: Reconstitute purified M2 protein into POPC/POPG liposomes containing 2 mM pyranine at pH 7.5. Remove unencapsulated dye via size-exclusion chromatography.
-
Inhibitor Incubation: Aliquot the proteoliposomes into a 96-well plate. Add the 5-(Aminomethyl)adamantan-2-ol derivative (10 µM to 100 µM) and incubate for 15 minutes at room temperature. Causality: Pre-incubation ensures the lipophilic adamantane core fully partitions into the lipid bilayer and occludes the channel pore before the proton gradient is applied.
-
Gradient Establishment: Dilute the external buffer with a low-pH, potassium-free buffer (pH 5.5) to create an inward proton gradient and an outward potassium gradient.
-
Trigger & Measure: Add 30 nM valinomycin to initiate the assay. Causality: Valinomycin facilitates the efflux of K+ ions, preventing charge buildup and allowing strictly M2-mediated H+ influx. Monitor the quenching of pyranine fluorescence (Ex: 460 nm, Em: 510 nm) over 120 seconds.
-
Data Validation: A successful blockade is indicated by a flattened fluorescence decay curve compared to the vehicle control.
Application 2: Metabolic Disease (DPP-4 Inhibitors)
In type 2 diabetes management, DPP-4 inhibitors (gliptins) prevent the degradation of incretin hormones. Vildagliptin utilizes a 3-hydroxyadamantyl group to fill the S1 hydrophobic pocket of the DPP-4 enzyme[2]. 5-(Aminomethyl)adamantan-2-ol hydrochloride is an ideal precursor for synthesizing novel, patent-busting gliptin analogues[5].
Synthetic Workflow
Step-by-step synthetic workflow for coupling the adamantane building block to a cyanopyrrolidine core.
Protocol: Synthesis of a Cyanopyrrolidine Analogue
This protocol details the coupling of the building block to (S)-N-chloroacetyl-2-cyanopyrrolidine (SNCP).
Step-by-Step Methodology:
-
Free-Basing: Suspend 1.0 eq of 5-(Aminomethyl)adamantan-2-ol hydrochloride in anhydrous acetonitrile (MeCN). Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir for 30 minutes at 40°C. Causality: K₂CO₃ neutralizes the HCl salt, liberating the nucleophilic primary amine while maintaining a mildly basic environment that prevents the hydrolysis of the nitrile group on the SNCP reactant.
-
In Situ Halogen Exchange: Add 0.1 eq of Potassium Iodide (KI) to the mixture. Causality: KI initiates a Finkelstein reaction, converting the alkyl chloride of SNCP into an alkyl iodide. Iodide is a superior leaving group, significantly accelerating the subsequent nucleophilic substitution and reducing side reactions[5].
-
Coupling: Slowly add 1.1 eq of SNCP dissolved in MeCN dropwise over 20 minutes. Elevate the temperature to 60°C and stir for 12 hours under a nitrogen atmosphere.
-
Workup & Purification: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data Presentation
The addition of the hydroxyl and aminomethyl groups significantly alters the physicochemical properties of the adamantane scaffold. The table below summarizes the comparative advantages of this building block against traditional adamantane drugs.
| Compound / Scaffold | Primary Target | LogP (Calculated) | Aqueous Solubility (pH 7.4) | Target Affinity (IC50 / Ki) |
| Amantadine | M2 Proton Channel (WT) | 2.44 | Low (~2 mg/mL) | 16 µM[4] |
| Vildagliptin | DPP-4 Enzyme | 0.30 | High (>10 mg/mL) | 2.3 nM[2] |
| 5-(Aminomethyl)adamantan-2-ol | M2 (WT & S31N) / DPP-4 | 1.15 | Moderate (~6 mg/mL) | Derivative Dependent |
Note: The LogP of 1.15 for the 5-(Aminomethyl)adamantan-2-ol core represents an optimal balance (Lipinski's Rule of 5), ensuring sufficient lipophilicity for BBB/membrane penetration while maintaining enough aqueous solubility to prevent crystallization in biological media.
References
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained N
- Hydrogen-Bonded Water Molecules in the M2 Channel of the Influenza A Virus Guide the Binding Preferences of Ammonium-Based Inhibitors N
- Physicochemical Properties and Methods of Analysis of Vildagliptin (Review)
- CN104557943A - Preparation method of vildagliptin impurities Google P
Sources
- 1. scispace.com [scispace.com]
- 2. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-Bonded Water Molecules in the M2 Channel of the Influenza A Virus Guide the Binding Preferences of Ammonium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104557943A - Preparation method of vildagliptin impurities - Google Patents [patents.google.com]
Application Note: Coupling Strategies for 5-(Aminomethyl)adamantan-2-ol Hydrochloride
This Application Note and Protocol guide details the reaction conditions for 5-(Aminomethyl)adamantan-2-ol hydrochloride , a bifunctional adamantane building block used to enhance lipophilicity and metabolic stability in drug candidates.[1][2]
Introduction & Molecular Profile[1]
5-(Aminomethyl)adamantan-2-ol hydrochloride is a specialized scaffold featuring a rigid, lipophilic adamantane core decorated with two distinct functional handles: a primary amine (via a methylene spacer) and a secondary hydroxyl group.[1][2]
-
Primary Utility: Used in Medicinal Chemistry to modulate physicochemical properties (logP, solubility) and improve blood-brain barrier (BBB) permeability.[1][2]
-
Key Challenge: The molecule is supplied as a hydrochloride salt.[2][3] Successful coupling requires effective in situ neutralization without compromising the chemoselectivity between the highly nucleophilic amine and the potentially reactive secondary alcohol.[2]
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₉NO[1] · HCl |
| Molecular Weight | 217.74 g/mol (Free Base: ~181.[1][2]28) |
| Core Structure | Tricyclic Adamantane Cage |
| Nucleophiles | 1° Amine (High Reactivity), 2° Alcohol (Moderate Reactivity) |
| Solubility | Soluble in DMSO, MeOH, Water; Limited solubility in pure DCM/Ether (as salt).[2] |
Critical Handling & Solubility Protocols
The hydrochloride salt form stabilizes the amine but renders the molecule insoluble in non-polar organic solvents (e.g., DCM, Toluene) typically used for coupling.[2]
Solvent Systems
-
Recommended: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).[1][2] These dissolve the salt and facilitate the reaction.
-
Alternative: A mixture of DCM:DMF (4:1) can be used if the coupling partner is highly lipophilic, provided a base is added immediately to solubilize the amine.[2]
Base Requirements (The "2.5 Equivalent" Rule)
Since the starting material is a mono-HCl salt, the first equivalent of base is consumed solely to neutralize the salt.[2]
-
Standard Protocol: Use 2.5 to 3.0 equivalents of a tertiary amine base (DIPEA or TEA).[2]
Core Coupling Protocols
Scenario A: Amide Bond Formation (Carboxylic Acid Coupling)
Target: Selective acylation of the amine over the hydroxyl group.[2]
Mechanism: The primary amine is significantly more nucleophilic than the secondary alcohol. By controlling stoichiometry and using "soft" activation, protection of the alcohol is rarely necessary.
Reagents
-
Coupling Agent: HATU (Preferred for speed and yield) or EDC/HOBt (Cost-effective, easier workup).[1][2]
Step-by-Step Protocol
-
Activation: In a reaction vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add Reagents: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[2]
-
Amine Addition: Add 5-(Aminomethyl)adamantan-2-ol HCl (1.0 eq) directly to the vial.
-
Neutralization: Immediately add the remaining DIPEA (2.0 eq). Note: The suspension should clarify as the free base forms.
-
Workup:
Scenario B: Reductive Amination (Aldehyde Coupling)
Target: Formation of secondary amines.[1][2]
Reagents
-
Reductant: STAB (Sodium Triacetoxyborohydride) – milder than NaBH₄, prevents ketone/alcohol reduction.[2]
-
Solvent: DCE (1,2-Dichloroethane) or DCM with a touch of MeOH.[1][2]
Step-by-Step Protocol
-
Free Basing: Dissolve 5-(Aminomethyl)adamantan-2-ol HCl (1.0 eq) in DCE/MeOH (9:1). Add TEA (1.0 eq) and stir for 10 min.
-
Imine Formation: Add the Aldehyde (1.0–1.2 eq).[2] Add AcOH (2–3 drops) to adjust pH to ~5–6. Stir for 30–60 minutes.
-
Reduction: Add STAB (1.5 eq) in one portion.
-
Reaction: Stir at RT for 12 hours.
-
Quench: Quench with Sat. NaHCO₃ (aq).[1][2] Extract with DCM.[1][2][3][4][5]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting reaction conditions based on the desired outcome and substrate properties.
Caption: Decision tree for optimizing reaction conditions based on coupling partner and solubility requirements.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Incomplete neutralization of HCl salt. | Ensure DIPEA is ≥ 2.5 eq . Check pH of reaction mixture (should be basic, pH > 8). |
| Bis-acylation (Ester formation) | Excess coupling agent or high temp.[1][2] | Reduce HATU to 1.0 eq . Run reaction at 0°C . |
| Precipitation | Poor solubility of the intermediate. | Switch solvent to pure DMSO or increase DMF volume. |
| Incomplete Conversion | Steric hindrance of adamantane cage. | Switch to HATU (if using EDC) or heat to 40°C (monitor carefully for esterification).[2] |
References
-
Wanka, L., et al. (2013).[2][6] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[2][6]
-
BenchChem. (2025).[1][2][3][7] "Biological Activity of 5-Aminoadamantan-2-ol Derivatives: A Technical Guide." BenchChem Technical Library.
-
Liu, J., et al. (2015).[2] "Solubility of 1-adamantanamine hydrochloride in six pure solvents." Journal of Chemical & Engineering Data. [1][2]
-
Burkhard, J.A., et al. (2010).[2] "Synthesis of fluoroalkylated amides and amines via amide coupling." Journal of Organic Chemistry. (General reference for amide coupling standards).
Sources
- 1. Adamantan-2-ol [webbook.nist.gov]
- 2. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Reductive Amination of Adamantane Derivatives for Advanced Drug Discovery
Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry
Adamantane, a rigid, tricyclic hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry.[1] Its unique diamondoid structure imparts a combination of desirable physicochemical properties, making it a "privileged scaffold" for drug design. The incorporation of an adamantane moiety can significantly enhance a drug candidate's profile in several ways:
-
Increased Lipophilicity: The bulky, hydrocarbon-rich cage of adamantane increases the lipophilicity of a molecule. This can improve its ability to cross cellular membranes and the blood-brain barrier, which is particularly valuable for developing drugs targeting the central nervous system (CNS).[1][2]
-
Metabolic Stability: The adamantane core is exceptionally stable and resistant to metabolic degradation. By positioning the adamantyl group strategically, it can sterically shield adjacent, more labile functional groups from enzymatic attack, thereby prolonging the drug's plasma half-life.[1][2]
-
Precise Vectorial Orientation: The rigid, three-dimensional nature of the scaffold allows for the precise and predictable orientation of pharmacophoric substituents. This enables medicinal chemists to fine-tune interactions with biological targets like ion channels and receptors, optimizing potency and selectivity.[2][3]
This has led to the successful development of several adamantane-based drugs for a range of diseases, including the antiviral agent Amantadine, the anti-Alzheimer's drug Memantine, and antidiabetic agents like Saxagliptin and Vildagliptin.[4] A critical synthetic tool for introducing this valuable scaffold into complex molecules is reductive amination, a robust and versatile method for forming carbon-nitrogen (C-N) bonds.[5][6] This guide provides an in-depth exploration of the mechanisms, reagents, and protocols for successfully employing reductive amination with adamantane derivatives.
The Mechanism of Reductive Amination
Reductive amination is fundamentally a two-stage process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[7] The reaction is typically performed under weakly acidic conditions, which are crucial for facilitating the dehydration step without neutralizing the nucleophilic amine.
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This forms an unstable hemiaminal intermediate. Under mild acidic catalysis, the hemiaminal eliminates a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[8][9] This step is reversible, and the equilibrium must be driven towards the imine/iminium product.
Stage 2: Reduction The C=N double bond of the imine or iminium ion is then reduced by a selective hydride-donating reagent. This reduction is the irreversible step that yields the final, stable amine product.[10] The choice of reducing agent is critical, as it must be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the imine/iminium intermediate.[11]
Caption: General mechanism of reductive amination.
Reagent Selection and Experimental Considerations
The success of a reductive amination reaction, particularly with sterically demanding adamantane substrates, hinges on the judicious selection of reagents and reaction conditions.
Adamantane Substrates and Amine Partners
-
Adamantyl Carbonyls: The most common starting points are adamantane-1-carboxaldehyde and various adamantyl ketones (e.g., 1-acetyladamantane). The aldehyde is generally more reactive than the ketone due to reduced steric hindrance.
-
Amines: Both primary and secondary amines (aliphatic and aromatic) can be used. Due to the bulk of the adamantane group, less hindered amines typically provide better yields. For weakly nucleophilic amines, such as anilines, the addition of a Lewis acid or protic acid catalyst may be necessary to promote imine formation.
Choosing the Right Reducing Agent
The choice of reducing agent is paramount for a successful one-pot reaction. The ideal reagent selectively reduces the iminium ion in the presence of the starting carbonyl compound.[11]
| Reducing Agent | Formula | Key Characteristics & Causality | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Preferred Choice. Mild and selective. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it unable to reduce aldehydes or ketones but highly effective for the more electrophilic iminium ion. It does not generate toxic byproducts.[11][12][13] | Aprotic: DCE, DCM, THF[13][14] |
| Sodium Cyanoborohydride | NaBH₃CN | A classic choice, also selective for iminium ions at neutral or slightly acidic pH. The electron-withdrawing cyanide group provides selectivity. However, it is highly toxic and generates cyanide waste, requiring careful handling and quenching procedures.[9][10] | Protic: MeOH, EtOH[14] |
| Sodium Borohydride | NaBH₄ | A powerful, non-selective reducing agent. It will readily reduce the starting aldehyde or ketone. Therefore, it is only suitable for a two-step procedure where the imine is fully formed before the addition of NaBH₄.[13][14] | Protic: MeOH, EtOH |
Solvents and Additives
-
Solvents: The choice of solvent is dictated by the reducing agent. For STAB, anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred to prevent hydrolysis of the reagent.[11][14] For NaBH₃CN, protic solvents like methanol are common.
-
Acid Catalysts: For slow reactions, particularly with ketones, a catalytic amount of a weak acid like acetic acid can be added. This accelerates the dehydration of the hemiaminal to form the reactive iminium ion.[13] However, excess acid can protonate the starting amine, rendering it non-nucleophilic.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most common and generally recommended procedure due to its efficiency and safety profile.[12][13]
Materials:
-
Adamantane-1-carboxaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.1 equiv for slow reactions)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add adamantane-1-carboxaldehyde (1.0 equiv) and the chosen amine (1.1 equiv).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation. For less reactive ketones, add a catalytic amount of acetic acid at this stage.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 equiv) to the mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure adamantyl amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is an alternative, particularly if protic solvents are required. Extreme caution must be exercised due to the high toxicity of NaBH₃CN and potential HCN gas evolution if the pH becomes too acidic.
Procedure:
-
Dissolve the adamantyl carbonyl (1.0 equiv) and amine (1.1 equiv) in methanol (0.1-0.2 M).
-
Adjust the pH to ~6-7 by adding a small amount of acetic acid.
-
Add sodium cyanoborohydride (1.2 equiv) to the solution.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Carefully adjust the pH to >8 with 1M NaOH.
-
Perform a standard aqueous work-up and extraction as described in Protocol 1.
-
Purify by column chromatography.
Workflow Visualization and Troubleshooting
Caption: Standard workflow for STAB-mediated reductive amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive (hydrolyzed) STAB reagent. 2. Insufficiently reactive carbonyl (e.g., hindered ketone). 3. Weakly nucleophilic amine. | 1. Use a fresh bottle of STAB; ensure anhydrous conditions. 2. Add a catalytic amount of acetic acid; increase reaction time or temperature (e.g., 40 °C). 3. Consider adding a Lewis acid catalyst (e.g., Ti(OiPr)₄) before adding the reducing agent. |
| Starting Carbonyl Remains | Incomplete reaction; see above. | See above. Check activity of reducing agent. |
| Formation of Dialkylated Product | Occurs with primary amines; the secondary amine product reacts again with the aldehyde. | Use a stepwise procedure: pre-form the imine, then reduce with NaBH₄.[13] Alternatively, use a larger excess of the primary amine. |
| Alcohol Byproduct | The reducing agent is reducing the starting carbonyl. This is rare with STAB but can happen if conditions are too acidic or the reagent is contaminated. | Ensure the reaction is not overly acidic. Use fresh, high-quality STAB. |
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024).
-
Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (2017). Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019). Available at: [Link] reductive
- Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. (2009).
- Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals - Benchchem.
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate. (2024). Available at: [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (n.d.). Available at: [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. (2023). Available at: [Link]
-
Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - PMC. (2025). Available at: [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).
- Design and synthesis of bioactive 1,2-annulated adamantane derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019). Available at: [Link]
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025).
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Reductive Amin
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
- Reductive Amin
-
Reductive Amination - Chemistry Steps. (2024). Available at: [Link]
-
Reductive amination - Wikipedia. (n.d.). Available at: [Link]
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.
-
Reductive Amination - Common Conditions. (n.d.). Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Available at: [Link]
Sources
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- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 12. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Solvent selection for reactions involving 5-(Aminomethyl)adamantan-2-ol HCl
An Application Scientist's Guide to Solvent Selection for Reactions Involving 5-(Aminomethyl)adamantan-2-ol Hydrochloride
Introduction: The Adamantane Scaffold and the Solvent Challenge
The adamantane moiety is a highly valued pharmacophore in modern drug discovery, prized for its rigid, lipophilic structure that can improve a drug candidate's metabolic stability and target engagement.[1] 5-(Aminomethyl)adamantan-2-ol is a bifunctional building block featuring this desirable scaffold, presenting both a primary amine and a secondary alcohol for further chemical elaboration. However, it is typically supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life.[2] This salt form, while practical for storage, introduces a critical challenge for the synthetic chemist: the amine is protonated as a non-nucleophilic ammonium salt.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent system for reactions involving 5-(Aminomethyl)adamantan-2-ol HCl. We will move beyond simple solvent lists to explain the causal relationships between solvent properties, reactant behavior, and reaction outcomes, ensuring scientifically sound and reproducible results.
Understanding the Starting Material: Physicochemical Properties
The choice of solvent begins with a fundamental understanding of the reactant. 5-(Aminomethyl)adamantan-2-ol HCl is a molecule with distinct domains: a bulky, nonpolar adamantane cage and two polar, hydrogen-bonding functional groups (hydroxyl and ammonium).
-
The Role of the Hydrochloride Salt: Converting amines to their hydrochloride salts is a standard practice to improve water solubility and stability.[2][3] The protonation of the basic amino group to an ammonium chloride salt introduces ionic character. This has two major consequences for reactivity:
-
Solubility Shift: The salt is significantly more soluble in polar protic solvents (like water or methanol) than its free base form but often exhibits poor solubility in common aprotic organic solvents (like dichloromethane or THF).
-
Reactivity Masking: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering the amine non-nucleophilic.[4] For nearly all reactions where the amine is intended to act as a nucleophile (e.g., amide or sulfonamide formation, alkylation), it must first be converted to its free base form by the addition of a suitable base.[4][5]
-
Table 1: Qualitative Solubility Profile of 5-(Aminomethyl)adamantan-2-ol HCl
| Solvent Class | Example Solvents | Qualitative Solubility of HCl Salt | Qualitative Solubility of Free Base | Rationale & Comments |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to High | The ionic nature of the salt is well-solvated by these solvents. The free base retains H-bonding capability. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | Moderate to High | These solvents can solvate the free base but are less effective at dissolving the ionic salt. Solubility increases upon free-basing. |
| Aprotic (Low Polarity) | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Very Low / Insoluble | Moderate | The nonpolar adamantane cage aids solubility, but the polar functional groups limit it. Often suitable for the free base during reactions. |
| Nonpolar | Hexanes, Toluene | Insoluble | Low to Insoluble | The polarity of the amino and hydroxyl groups prevents dissolution in nonpolar media. |
The First Critical Step: Neutralization to the Free Base
Before selecting the reaction solvent, one must plan the neutralization strategy. The HCl salt can be neutralized either in situ (in the reaction vessel) or in a separate workup step prior to the reaction. In situ neutralization is generally more efficient.
The choice of base is critical and influences solvent selection:
-
Tertiary Amines (e.g., Triethylamine (Et₃N), DIPEA): These are organic-soluble bases that generate a soluble ammonium chloride salt byproduct. They are compatible with a wide range of aprotic solvents like DCM, THF, and acetonitrile.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally insoluble in organic solvents. They are best used with more polar solvents like DMF or in biphasic systems where the base remains in an aqueous layer or as a solid suspension. Vigorous stirring is essential to ensure complete reaction.
Caption: Initial decision workflow for handling the HCl salt.
Solvent Selection for Key Reaction Classes
The superior nucleophilicity of the primary amine compared to the secondary alcohol allows for highly chemoselective reactions at the nitrogen atom under many conditions.[6]
N-Acylation and N-Sulfonylation
This is the most common reaction for this substrate, forming robust amide or sulfonamide bonds. The reaction typically involves an acyl chloride, sulfonyl chloride, or a carboxylic acid activated with a coupling reagent.
-
Recommended Solvents:
-
Dichloromethane (DCM): An excellent first choice. It is relatively inert, dissolves the free base and many acylating agents well, and its low boiling point simplifies product isolation.
-
Tetrahydrofuran (THF): Similar to DCM, but can be more effective at dissolving certain reagents. Must be anhydrous as water will consume the acylating agent.
-
Acetonitrile (MeCN): A more polar aprotic option, useful if reactants have limited solubility in DCM or THF.[7]
-
N,N-Dimethylformamide (DMF): A powerful solvent for poorly soluble reactants. Caution: DMF is not recommended for reactions with acyl or sulfonyl chlorides at elevated temperatures, as it can react to form a Vilsmeier-type reagent, leading to side products.
-
-
Causality Behind Choices: The ideal solvent for acylation must be aprotic to avoid reacting with the electrophile. The choice among aprotic solvents is then dictated by the solubility of the specific free base and the chosen acylating agent. The reaction is often run at 0 °C to control the exothermicity of the acylation.
N-Alkylation
Introducing an alkyl group to the amine can be more challenging due to the risk of over-alkylation and competing O-alkylation of the hydroxyl group.
-
Recommended Solvents:
-
Acetonitrile (MeCN): A common solvent for N-alkylation, offering good solubility for the free base and many alkyl halides.
-
N,N-Dimethylformamide (DMF): Its high polarity and high boiling point are advantageous for less reactive alkylating agents (e.g., alkyl bromides or tosylates) that require heat.
-
Alcohols (Ethanol, Isopropanol): Can be used, particularly in reductive amination protocols. However, they are generally avoided with reactive alkyl halides as they can compete as nucleophiles, forming ethers (Williamson ether synthesis).
-
-
Controlling Selectivity (N- vs. O-alkylation): While the amine is kinetically favored, the hydroxyl group can be deprotonated by a strong base to form a potent alkoxide nucleophile. To favor N-alkylation:
-
Use a non-nucleophilic, hindered base (like DIPEA) or a mild inorganic base (like K₂CO₃).
-
Avoid strong bases like NaH or LHMDS unless O-alkylation is desired.
-
Use the minimum necessary amount of base (typically 1.0-1.2 equivalents for mono-alkylation).
-
The solvent can influence selectivity; aprotic solvents generally favor N-alkylation.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrochloride - Wikipedia [en.wikipedia.org]
- 3. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Functionalization of the hydroxyl group in 5-(Aminomethyl)adamantan-2-ol
An Application Guide to the Selective Functionalization of the Hydroxyl Group in 5-(Aminomethyl)adamantan-2-ol
Introduction: The Adamantane Scaffold in Modern Chemistry
Adamantane, a rigid, tricyclic hydrocarbon, presents a unique and valuable scaffold in medicinal chemistry and materials science.[1][2] Its distinct three-dimensional structure and lipophilic nature often confer favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and bioavailability.[3] Aminoadamantane derivatives, in particular, have a storied history as potent antiviral and central nervous system (CNS) active agents.[1][4]
The molecule 5-(aminomethyl)adamantan-2-ol is a bifunctional derivative of exceptional interest. It possesses both a primary amino group and a secondary hydroxyl group, offering multiple avenues for chemical modification to create diverse molecular libraries for biological screening.[1] However, this bifunctionality also presents a significant synthetic challenge: how to selectively modify one functional group in the presence of the other.
This technical guide addresses this challenge directly. As the primary amino group is inherently more nucleophilic and basic than the secondary hydroxyl group, any attempt to functionalize the hydroxyl moiety will be met with preferential reaction at the nitrogen atom.[5][6] Therefore, a successful strategy hinges on a robust protection-functionalization-deprotection sequence. Herein, we provide a comprehensive overview and detailed protocols for the selective functionalization of the hydroxyl group in 5-(aminomethyl)adamantan-2-ol, focusing on esterification and etherification as key transformations.
Part 1: Prerequisite - Protection of the Aminomethyl Group
To achieve selective modification of the hydroxyl group, the more reactive aminomethyl moiety must first be masked with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily introduced, stable to a wide range of reaction conditions used for hydroxyl functionalization (including basic and nucleophilic conditions), and can be cleanly removed under acidic conditions that typically leave ester and ether linkages intact.[7][8][9]
Protocol 1.1: Boc-Protection of 5-(Aminomethyl)adamantan-2-ol
This protocol details the procedure for protecting the primary amine of the starting material. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
5-(Aminomethyl)adamantan-2-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-(aminomethyl)adamantan-2-ol (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq). The use of a biphasic system with NaHCO₃ is often effective and simplifies workup.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
If using an organic base, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. If using NaHCO₃, separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (2-hydroxyadamantan-5-yl)methylcarbamate, can be purified by flash column chromatography on silica gel if necessary.
Caption: Workflow for Boc-protection of the amino group.
Part 2: Selective Functionalization of the Hydroxyl Group
With the aminomethyl group protected, the hydroxyl group is now available for selective chemical modification. We present two fundamental and versatile transformations: esterification and etherification.
Section 2.1: Esterification of N-Boc-5-(aminomethyl)adamantan-2-ol
Esterification of the hydroxyl group is a common strategy to introduce a wide variety of functional groups, modify lipophilicity, or create prodrugs that can be hydrolyzed in vivo.
This is a highly efficient method for forming esters from secondary alcohols. A non-nucleophilic base is used to scavenge the HCl byproduct.
Materials:
-
tert-butyl (2-hydroxyadamantan-5-yl)methylcarbamate (from Protocol 1.1)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine and cool the solution to 0 °C.
-
Add the acid chloride dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester product by flash column chromatography.
Materials:
-
tert-butyl (2-hydroxyadamantan-5-yl)methylcarbamate (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Combine the Boc-protected alcohol, carboxylic acid, and DMAP in anhydrous DCM under an inert atmosphere.
-
Add the coupling agent (DCC or EDCI) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM. If EDCI is used, perform an acidic workup (1M HCl wash) to remove the water-soluble urea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Caption: Alternative workflows for hydroxyl esterification.
Table 1: Representative Esterification Data
| R-Group (from R-COCl or R-COOH) | Method | Typical Yield | ¹H NMR Shift δ(O-CH-Ad) (ppm) |
| Methyl (Acetyl) | Acylation | >90% | ~4.8 - 5.0 |
| Phenyl (Benzoyl) | Acylation | >85% | ~5.0 - 5.2 |
| Iso-propyl | Steglich | ~75-85% | ~4.7 - 4.9 |
Section 2.2: Etherification of N-Boc-5-(aminomethyl)adamantan-2-ol
The formation of an ether linkage provides a metabolically robust modification. The Williamson ether synthesis is the classical and most reliable method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[12]
This reaction requires a strong base to deprotonate the secondary alcohol, forming a nucleophilic alkoxide. Sodium hydride is highly effective but requires careful handling under anhydrous conditions.
Materials:
-
tert-butyl (2-hydroxyadamantan-5-yl)methylcarbamate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Safety First: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (nitrogen or argon).
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and condenser, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the Boc-protected alcohol in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water or ethanol until gas evolution ceases.
-
Dilute with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ether product by flash column chromatography.
Caption: Stepwise logic of the Williamson ether synthesis.
Table 2: Representative Etherification Data
| R-Group (from R-X) | Typical Yield | ¹H NMR Shift δ(O-CH-Ad) (ppm) |
| Methyl | ~70-80% | ~3.5 - 3.7 |
| Benzyl | ~65-75% | ~3.8 - 4.0 |
| Ethyl | ~60-70% | ~3.6 - 3.8 |
Part 3: Final Step - Deprotection of the Aminomethyl Group
The final step is the removal of the Boc protecting group to unveil the primary amine of the functionalized adamantane derivative. This is readily achieved under strong acidic conditions.
Protocol 3.1: Acidolytic Boc-Deprotection
Materials:
-
Boc-protected, hydroxyl-functionalized adamantane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR: 4M HCl in 1,4-Dioxane
Procedure (TFA Method):
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the solution at room temperature for 1-3 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The product is typically obtained as a TFA salt. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, then dry and concentrate. Alternatively, purification by reverse-phase chromatography may be necessary.
Caption: The final deprotection step to yield the target molecule.
Characterization
The identity and purity of all intermediates and final products should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure, including the successful addition of the new functional group and the removal of the Boc group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for tracking the appearance and disappearance of key functional groups, such as the N-H stretches of the protected amine and the C=O stretch of the carbamate.
Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a reliable and versatile framework for the selective functionalization of the hydroxyl group in 5-(aminomethyl)adamantan-2-ol. By employing a straightforward Boc protection-functionalization-deprotection strategy, chemists can access a wide array of novel ester and ether derivatives. These new chemical entities, built upon the privileged adamantane scaffold, are valuable candidates for screening in drug discovery programs, particularly in the areas of virology and neurology where adamantane derivatives have historically shown significant promise.[1][3][13] Further derivatization can lead to the development of new materials, catalysts, and molecular probes.[2][4]
References
- Benchchem.
- Nishimura, T., et al. Amino acids and peptides. LIV.
- Fokin, A. A., et al. Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry.
- McCall, A. L., et al. Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC.
- Benchchem. Technical Support Center: Synthesis of 5-Aminoadamantan-2-ol.
- Bagrii, E. I., et al. Oxidative functionalization of adamantanes (review).
- Google Patents. Amino adamantane derivatives, methods for the production and use thereof.
- Wanka, L., et al.
- RSC Publishing. Photoelectron spectra of functionalized adamantanes.
- ResearchGate. Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435.
- Albericio, F., et al. Amino Acid-Protecting Groups.
- Journal of the Chemical Society, Perkin Transactions 1. Introduction of pharmacophoric groups into polycyclic systems. Part 3. Amine derivatives of adamantane and diaza-adamantane.
- AAPPTec.
- Douglas, J. J., et al.
- Arkat USA.
- ResearchGate. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Benchchem. Basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol.
- MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Doyle, A. G., et al.
- Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal.
- Chemistry Europe.
- RSC Publishing. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)
- MDPI.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1789380A1 - Amino adamantane derivatives, methods for the production and use thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Preparation of Pharmaceutical Intermediates Using 5-(Aminomethyl)adamantan-2-ol HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of adamantane chemistry. While publicly available research specifically detailing the synthetic applications of 5-(Aminomethyl)adamantan-2-ol HCl is limited, the methodologies presented herein are derived from analogous and well-documented transformations of structurally related aminoadamantane derivatives. These protocols are intended to serve as a comprehensive guide and starting point for researchers.
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, has solidified its status as a privileged scaffold in medicinal chemistry. Its unique lipophilic and structurally rigid nature can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Aminoadamantane derivatives, in particular, have a rich history, with prominent examples including the antiviral agent amantadine and the neuroprotective drug memantine. The compound 5-(aminomethyl)adamantan-2-ol HCl offers a versatile platform for the synthesis of novel pharmaceutical intermediates, featuring two distinct functional groups—a primary amine and a secondary alcohol—that can be selectively modified to explore a wide chemical space. This guide provides detailed protocols for the derivatization of 5-(aminomethyl)adamantan-2-ol HCl and discusses the potential applications of the resulting intermediates in drug discovery, with a focus on antiviral and neuroprotective agents.
Physicochemical Properties of 5-(Aminomethyl)adamantan-2-ol HCl
A clear understanding of the starting material's properties is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ClNO | Inferred |
| Molecular Weight | 217.73 g/mol | Inferred |
| Appearance | White to off-white crystalline solid | Expected |
| Solubility | Soluble in water and polar organic solvents | Expected |
Proposed Synthesis of the Starting Material: 5-(Aminomethyl)adamantan-2-ol HCl
As direct synthetic routes are not widely published, a plausible pathway commencing from the commercially available adamantan-2-one is proposed. This multi-step synthesis involves a key hydroxylation step followed by the introduction of the aminomethyl group.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-(Aminomethyl)adamantan-2-ol HCl Solubility
Welcome to the Technical Support Center. As application scientists, we know that adamantane derivatives can present unique physicochemical challenges. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve the solubility issues of 5-(Aminomethyl)adamantan-2-ol HCl in Dimethyl Sulfoxide (DMSO).
Q1: Why is 5-(Aminomethyl)adamantan-2-ol HCl failing to dissolve in pure DMSO, even though adamantane derivatives are typically lipophilic?
The Causality & Mechanism:
The solubility issue stems from a "solvation gap" inherent to the solvent's molecular structure. 5-(Aminomethyl)adamantan-2-ol HCl exists as a crystalline salt held together by strong ionic bonds between the ammonium cation (
DMSO is a polar aprotic solvent. While its highly electronegative oxygen atom makes it excellent at solvating cations (like the adamantane-ammonium ion), the sulfur atom carrying the partial positive charge is sterically hindered by two methyl groups. Furthermore, DMSO lacks hydrogen-bond donors. Consequently, DMSO is extremely poor at solvating small, hard anions like chloride. Because the chloride ion remains poorly solvated, the ionic crystal lattice of the HCl salt cannot be broken efficiently, resulting in a cloudy suspension rather than a true solution[1].
Q2: What is the recommended step-by-step workflow to achieve complete dissolution?
To ensure scientific integrity, every protocol below is designed as a self-validating system . Never rely solely on visual inspection against ambient light, as microscopic particulates can cause severe dosing inaccuracies in downstream assays.
Validation Step (Mandatory for all protocols): After attempting dissolution, centrifuge your microcentrifuge tube at 10,000 × g for 2 minutes. If a white microscopic pellet forms at the bottom, the compound is not fully dissolved, and you must proceed to the next troubleshooting step.
Step 1: Thermo-Kinetic Disruption
-
Mechanism: Provides kinetic energy to overcome the lattice enthalpy without altering the chemical composition of the solvent.
-
Protocol:
-
Add the required volume of anhydrous DMSO to the pre-weighed compound.
-
Vortex vigorously for 2 minutes.
-
Place the tube in an ultrasonic water bath heated to 37°C – 40°C for 10–15 minutes.
-
Perform the Validation Step (Centrifuge). If a pellet forms, proceed to Step 2.
-
Step 2: Protic Anion Solvation
-
Mechanism: Introducing a protic co-solvent provides the hydrogen bond donors necessary to selectively solvate the
anion, collapsing the ionic lattice[1]. -
Protocol:
-
To your DMSO suspension, add 1% to 5% (v/v) of molecular biology-grade
or Methanol. -
Vortex for 2 minutes and warm briefly to 37°C.
-
Perform the Validation Step. Note: Ensure your downstream biological or chemical assay includes a vehicle control that accounts for this trace protic solvent.
-
Step 3: Free-Basing (Neutralization)
-
Mechanism: Converting the ammonium salt to the free amine removes the ionic charge entirely. The resulting neutral free base is highly lipophilic and dissolves instantly in DMSO.
-
Protocol:
-
Add 1.05 to 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the suspension.
-
Vortex for 1 minute. The solution should turn completely clear immediately.
-
Perform the Validation Step. Note: This generates a secondary salt (e.g., DIPEA-HCl) in situ. Verify that DIPEA does not interfere with your specific target binding or cellular assay.
-
Q3: How do the different troubleshooting methods compare in terms of quantitative solubility limits and assay compatibility?
Data Presentation: The following table summarizes the expected outcomes of each troubleshooting intervention based on structural analogs and solvent dynamics.
| Troubleshooting Method | Physicochemical Mechanism | Est. Max Solubility | Assay Considerations |
| Pure Anhydrous DMSO | Baseline cation solvation | ~10 - 20 mg/mL | Ideal; no additives required. |
| + Heat & Sonication (37°C) | Kinetic disruption of lattice | ~20 - 30 mg/mL | Compound may slowly precipitate upon cooling to 4°C. |
| + 1-5% v/v Water | Protic solvation of Cl⁻ anion | ~50 mg/mL | Trace water may interfere with strictly anhydrous chemical syntheses. |
| + 1.1 eq. DIPEA | Neutralization to free base | >100 mg/mL | Introduces organic base and DIPEA-HCl salt into the assay environment. |
Q4: What is the logical decision tree for troubleshooting this specific solubility issue?
Workflow for troubleshooting 5-(Aminomethyl)adamantan-2-ol HCl solubility in DMSO.
Q5: I read that moisture reduces the solubility of adamantane amines. Why do you recommend adding water in Step 2?
This is a classic paradox in solvation chemistry. While the controlled addition of a protic co-solvent (like 1-5% water) breaks the ionic lattice of the HCl salt by solvating the chloride ion[1], ambient moisture contamination can unpredictably reduce the solubility of related adamantane compounds like amantadine[2].
Uncontrolled ambient water absorption alters the dielectric constant of DMSO just enough to cause the highly lipophilic adamantane core to undergo hydrophobic collapse before the chloride ion is fully solvated. Therefore, always start with fresh, anhydrous DMSO[2], and only add molecular-biology grade water intentionally and in controlled, precise volumes.
Q6: Does the hydroxyl group on 5-(Aminomethyl)adamantan-2-ol HCl make it harder to dissolve than standard amantadine HCl?
Yes. While standard adamantane amines like amantadine HCl can achieve solubilities up to 50 mg/mL in DMSO under ideal conditions[3], the addition of the hydroxyl group at position 2 introduces intermolecular hydrogen bonding in the solid crystal lattice. This increases the lattice enthalpy, strictly requiring the thermo-kinetic or chemical interventions described above to achieve comparable stock concentrations.
Q7: Why did my compound precipitate (crash out) when I transferred the DMSO stock into my aqueous cell culture media?
This is known as solvent-shift precipitation. The highly lipophilic adamantane core is insoluble in water. When the DMSO stock is diluted into aqueous media, the solvent polarity changes rapidly, causing the compound to crash out.
Fix: Keep the final DMSO concentration in your assay at
References
1.[3] PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical. 2.[2] Amantadine HCl | Dopamine Receptor agonist | CAS 665-66-7 - Selleck Chemicals. Selleck Chemicals. 3. Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Zenodo. 4.[1] Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pair in DMSO-Water Mixtures. ChemRxiv.
Sources
Purification techniques for removing impurities from 5-(Aminomethyl)adamantan-2-ol HCl
An in-depth guide to the purification of aminomethyl adamantanols, this technical support center provides troubleshooting for common challenges encountered during the purification of compounds like 5-(Aminomethyl)adamantan-2-ol HCl and its isomers. Due to the limited specific literature on the 2,5-substituted isomer, this guide focuses on the well-documented principles applicable to closely related analogues such as 3-(aminomethyl)adamantan-1-ol HCl. The methodologies and principles discussed are broadly applicable to the purification of amino-substituted adamantane alcohol hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: My purified 5-(Aminomethyl)adamantan-2-ol HCl is off-color (yellow or brown). What is the likely cause and how can I fix it?
This is a common issue often caused by trace impurities from the synthesis, such as oxidized starting materials or byproducts. The discoloration can sometimes be removed by recrystallization with an activated carbon treatment. Add a small amount of activated carbon to the hot solution of your compound during recrystallization, allow it to stir for a few minutes, and then filter the hot solution through celite to remove the carbon before allowing the solution to cool.
Q2: After purification, I see residual solvent peaks in my NMR spectrum. How can I remove them?
Residual solvents can often be removed by dissolving the purified solid in a minimal amount of a suitable solvent and then removing the solvent under high vacuum. For more stubborn, high-boiling solvents, a technique called azeotropic distillation with a lower-boiling solvent might be effective. Another approach is to re-precipitate the solid by dissolving it in a good solvent (like methanol) and then adding an anti-solvent (like diethyl ether) to cause the product to crash out, leaving the impurity in the solution.
Q3: My product is an oil and will not crystallize. What steps can I take?
Oiling out during crystallization often happens when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation. Try adding a seed crystal if one is available. You can also try slowly cooling the solution, or using a different solvent system for recrystallization. A solvent/anti-solvent system is often effective. Dissolve the oil in a minimum amount of a solvent in which it is highly soluble, and then slowly add an anti-solvent in which it is poorly soluble until turbidity is observed. Then, allow the solution to stand, and crystals may form.
Q4: How can I confirm the purity of my final 5-(Aminomethyl)adamantan-2-ol HCl?
A combination of analytical techniques is recommended for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired compound and detect residual solvents and other organic impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Elemental Analysis: This can determine the percentage of C, H, N, and Cl, which can be compared to the theoretical values.
Troubleshooting Purification by Technique
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization of 5-(Aminomethyl)adamantan-2-ol HCl
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. A good starting point for hydrochloride salts is often a mixture of an alcohol (like isopropanol or ethanol) and water, or an alcohol and a less polar solvent like ethyl acetate.
-
Dissolution: In a flask, add the crude 5-(Aminomethyl)adamantan-2-ol HCl and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | Solution is too concentrated; cooling is too rapid. | Add more solvent; allow the solution to cool more slowly. |
| No Crystals Form | Solution is not saturated; crystallization is slow to initiate. | Evaporate some solvent; scratch the inside of the flask; add a seed crystal. |
| Low Recovery | Too much solvent was used; compound is too soluble in the cold solvent. | Evaporate some solvent and re-cool; use a different solvent system. |
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a viable option. Given the polar nature of the amino alcohol hydrochloride, a polar stationary phase like silica gel is appropriate.
Workflow for Column Chromatography Purification
Caption: Workflow for purification via column chromatography.
Experimental Protocol: Column Chromatography
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. A typical mobile phase for a polar amine hydrochloride would be a mixture of a polar organic solvent like dichloromethane (DCM) or ethyl acetate with an even more polar solvent like methanol. A small amount of a base like triethylamine (0.1-1%) is often added to the mobile phase to prevent the amine from streaking on the acidic silica gel.
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Acid-Base Extraction
This technique is useful for separating the basic amino alcohol from any neutral or acidic impurities.
Logic of Acid-Base Extraction
Caption: Separation of a basic amine from impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired product.
-
Basification: Cool the aqueous layer in an ice bath and make it basic by adding a base like sodium hydroxide (NaOH) until the pH is >10. The free amine will precipitate or form an oil.
-
Extraction: Extract the free amine back into an organic solvent (e.g., DCM).
-
Drying and Salt Formation: Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and then bubble HCl gas through the solution or add a solution of HCl in an organic solvent to precipitate the pure 5-(Aminomethyl)adamantan-2-ol HCl.
References
-
Stetter, H., et al. (1960). Neue Erkenntnisse in der Adamantan-Chemie. Angewandte Chemie, 72(11), 351-366. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Optimizing Recrystallization Methods for Adamantane Amino Alcohols
Welcome to the technical support center for the purification of adamantane amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing these unique compounds. The rigid, lipophilic adamantane cage combined with polar amino and alcohol functionalities presents a distinct set of challenges that require a nuanced approach to recrystallization. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions - The First Principles
This section addresses fundamental questions about the physicochemical properties of adamantane amino alcohols that govern their crystallization behavior.
Q1: Why are adamantane amino alcohols so challenging to recrystallize?
A: The difficulty arises from the molecule's dual nature. The adamantane core is a rigid, bulky, and highly lipophilic hydrocarbon structure, which favors solubility in nonpolar organic solvents.[1][2] Conversely, the amino (-NH2) and hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds, which promotes solubility in polar solvents.[3][4] This dichotomy often leads to either very high or very low solubility in single-solvent systems, making it difficult to find a solvent that satisfies the primary requirement for recrystallization: high solubility when hot and low solubility when cold.[5][6]
Q2: How do hydrogen bonds affect the crystallization of these compounds?
A: Hydrogen bonding plays a critical role. Both the amino and hydroxyl groups are excellent hydrogen bond donors and acceptors.[7] This can lead to the formation of strong intermolecular networks in the crystal lattice. While essential for crystal formation, these strong interactions can sometimes favor the rapid precipitation of amorphous solid or the formation of very stable solvates instead of well-ordered crystals. Intramolecular hydrogen bonding between the amino and hydroxyl groups can also influence the molecule's conformation, further complicating predictable packing into a crystal lattice.[8][9]
Q3: What is "oiling out," and why is it common with these compounds?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid.[10] Adamantane derivatives can have high melting points, but impurities can significantly depress this melting point.[10] Given their often tricky solubility profiles, it's easy to create a situation where the compound precipitates from a very hot, concentrated solution at a temperature where the impure solid is molten.
Q4: Should I be concerned about polymorphism?
A: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is well-documented for adamantane derivatives.[11][12][13] Different polymorphs can have different solubilities, stabilities, and melting points. The specific polymorph obtained can be highly dependent on the choice of solvent, cooling rate, and agitation. It is crucial to maintain consistent recrystallization parameters to ensure the consistent production of a specific crystal form, which is a critical consideration in pharmaceutical development.
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides direct answers to common problems encountered during the recrystallization of adamantane amino alcohols.
Issue 1: No Crystals Form Upon Cooling
Q: I've cooled my solution, even in an ice bath, but no solid has precipitated. What's wrong?
A: This is a classic case of the solution not being sufficiently supersaturated upon cooling. There are several likely causes and solutions:
-
Cause 1: Too Much Solvent Was Used. This is the most common reason. Even a small excess of solvent can keep the entire product in solution, even at low temperatures.[10][14]
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. Repeat until you find the point of saturation.
-
-
Cause 2: The Wrong Solvent Was Chosen. The compound may be too soluble in the chosen solvent, even at 0 °C.
-
Solution 1 (Single Solvent): You must select a new solvent. Refer to the solvent screening protocol below.
-
Solution 2 (Mixed Solvent): If your compound is dissolved in a "good" solvent (in which it is very soluble), you can add a miscible "poor" solvent (an anti-solvent, in which it is insoluble) dropwise at room temperature or while warm until persistent cloudiness (turbidity) is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[15]
-
-
Cause 3: Nucleation is Inhibited. Crystal growth requires a nucleation site to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide a surface for nucleation.[5]
-
Solution 2: Seed Crystals. If you have a small amount of the solid product (even if impure), add a tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[5][10]
-
Issue 2: The Product Has "Oiled Out"
Q: Instead of crystals, I have a sticky, oily layer at the bottom of my flask. What should I do?
A: As discussed in the FAQ, your compound has precipitated above its melting point.
-
Solution 1: Re-dissolve and Add More Solvent. Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the "good" solvent. This lowers the saturation temperature, ensuring that the compound precipitates as a solid at a temperature below its melting point.[10]
-
Solution 2: Slower Cooling. Rapid cooling can cause the solution to become highly supersaturated at a high temperature. After re-dissolving, allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask with paper towels can help.[10]
-
Solution 3: Change Solvents. The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.[6]
Issue 3: The Recrystallization Yield is Very Low
Q: I got beautiful crystals, but my final mass is only 20% of what I started with. Where did my product go?
A: A low yield is typically a solubility issue.
-
Cause 1: Too Much Solvent. As with the failure to crystallize, using too much solvent will result in a significant portion of your compound remaining in the mother liquor after filtration.[10]
-
Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.
-
Solution: Use a heated filter funnel or keep the solution as hot as possible during filtration. Rinse the funnel with a small amount of hot solvent to redissolve any crystals that have formed.
-
-
Cause 3: Inappropriate Solvent Choice. The compound may have significant solubility in the chosen solvent even at low temperatures.
-
Solution: Test the mother liquor by evaporating a small sample. If a large amount of residue remains, your product is still in solution. You will need to select a different solvent or solvent system where the compound is less soluble when cold.
-
Issue 4: The Product is Still Impure After Recrystallization
Q: My melting point is still broad, or analytical data (NMR, HPLC) shows contaminants. Why didn't the recrystallization work?
A: This indicates that impurities are co-crystallizing with your product.
-
Cause 1: Impurities Have Similar Solubility. If an impurity has a solubility profile very similar to your desired compound in the chosen solvent, it will crystallize out along with it.[14]
-
Solution: A different recrystallization solvent or solvent pair is necessary. The goal is to find a system where the impurity is either very soluble (remains in the mother liquor) or very insoluble (can be removed by hot filtration).
-
-
Cause 2: Rapid Crystal Growth. Cooling the solution too quickly can trap impurities within the growing crystal lattice.[10]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the selective incorporation of the desired molecule into the crystal lattice.
-
-
Cause 3: High Initial Impurity Load. If the crude material is extremely impure (>10-15% impurity), a single recrystallization may not be sufficient.
-
Solution: Perform a second recrystallization on the purified material. Alternatively, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.[16]
-
Part 3: Protocols and Data
Protocol 1: Systematic Solvent Screening
This protocol helps you empirically determine the best solvent for your adamantane amino alcohol.
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Start with the solvents listed in Table 1. Add up to 1 mL.
-
Observation 1 (Room Temp):
-
If the solid dissolves completely, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent system.
-
If the solid is completely insoluble, it may be a "poor" solvent for a mixed-solvent system.
-
If the solid is partially soluble, proceed to the next step.
-
-
Heat the tubes containing partially soluble material in a water or sand bath towards the solvent's boiling point.
-
Observation 2 (Hot):
-
If the solid dissolves completely upon heating, this is a promising candidate solvent.
-
If the solid does not dissolve, the solvent is unsuitable.
-
-
Cool the promising tubes from step 5 to room temperature, then in an ice-water bath.
-
Observation 3 (Cooling):
-
The ideal solvent is one that yields a large quantity of crystalline solid upon cooling.
-
Table 1: Solvent Selection Guide for Adamantane Amino Alcohols
| Solvent | Polarity | Boiling Point (°C) | Comments & Typical Use |
| Water | High | 100 | Good for highly polar salts (e.g., hydrochlorides). Often used as an anti-solvent with alcohols.[17] |
| Methanol | High | 65 | Good "good" solvent. Often paired with water, ether, or hexane.[6][18] |
| Ethanol | High | 78 | A very common and effective "good" solvent. Often paired with water or heptane/hexane.[19][20] |
| Isopropanol (IPA) | Medium | 82 | A good choice for compounds with intermediate polarity.[20] |
| Acetonitrile | Medium | 82 | Can be effective for precipitating salts and polar compounds.[20] |
| Acetone | Medium | 56 | Versatile solvent, often used with water or hexane as an anti-solvent.[19][21] |
| Ethyl Acetate (EtOAc) | Medium | 77 | Excellent general-purpose solvent. Often successful for adamantane derivatives.[14][22][23] |
| Dichloromethane (DCM) | Low-Medium | 40 | Often too good a solvent, but can be used in a pair with hexane/heptane. |
| Toluene | Low | 111 | High boiling point can cause oiling out. Use with caution.[6] |
| Hexane / Heptane | Low | 69 / 98 | Excellent "poor" solvents (anti-solvents) to pair with more polar solvents like EtOAc or alcohols.[20] |
Protocol 2: Standard Single-Solvent Recrystallization
-
Place the crude adamantane amino alcohol in an Erlenmeyer flask.
-
Add the chosen solvent (from Protocol 1) in small portions while heating the mixture to a gentle boil (use a hot plate with a water or sand bath).
-
Continue adding hot solvent just until all the solid dissolves. Do not add a large excess.[24]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through fluted filter paper into a pre-warmed clean flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Workflows
Caption: General experimental workflow for recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
Part 4: Alternative and Advanced Methods
Q: Recrystallization isn't working or is inefficient. What other options do I have?
A: For adamantane derivatives, two other methods are particularly effective:
-
Column Chromatography: For separating mixtures with very similar solubilities or for removing baseline impurities before a final recrystallization step, flash column chromatography on silica gel is a powerful tool.[14][16] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.
-
Sublimation: Adamantane and many of its derivatives are known for their ability to sublime (transition directly from a solid to a gas).[2] This can be an excellent final purification step, especially for removing non-volatile impurities. The crude solid is heated under a high vacuum, and the purified compound deposits as crystals on a cold surface (a cold finger).[14]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Adamantane-1,4-diol.
- UPCommons. (2026, February 28). Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br).
- PubMed. (2014, August 14). Polymorphism in 2-X-adamantane derivatives (X = Cl, Br).
- ResearchGate. (n.d.). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Adamantane Derivatives.
- ACS Publications. (2014, July 28). Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br).
- Solubility of Things. (n.d.). 1-Adamantylamine.
- CymitQuimica. (n.d.). CAS 702-82-9: 3-Amino-1-adamantanol.
- ResearchGate. (n.d.). Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br) | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.
- NIUS Chemistry Experiments. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization method.
- Google Patents. (n.d.). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.
- Google Patents. (n.d.). CN106966909A - A kind of purification process of memantine.
- PMC. (2022, February 1). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study.
- Wikipedia. (n.d.). Adamantane.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MDPI. (2015, October 16). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- PMC. (2020, June 25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
- UAM. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.
- arXiv.org. (n.d.). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
- Unknown. (n.d.). Summary of Common Crystallization Solvents.
- YouTube. (2020, January 10). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- University of York. (n.d.). Solvent Choice.
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- 7. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Addressing hygroscopic nature of 5-(Aminomethyl)adamantan-2-ol hydrochloride during storage
Introduction
5-(Aminomethyl)adamantan-2-ol hydrochloride is a key building block in modern medicinal chemistry, leveraging the unique properties of the adamantane scaffold.[1][2] The rigid, lipophilic nature of the adamantane cage can improve the pharmacokinetic profile of drug candidates.[3] However, the presence of polar functional groups and its formulation as a hydrochloride salt render this compound hygroscopic—meaning it readily absorbs moisture from the atmosphere.
This hygroscopicity presents significant challenges during storage and handling, potentially leading to physicochemical instability, such as clumping or chemical degradation, which can compromise experimental reproducibility and the overall integrity of your research.[4][5][6][7] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you effectively manage the hygroscopic nature of 5-(Aminomethyl)adamantan-2-ol hydrochloride and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly does "hygroscopic" mean for this compound?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For 5-(Aminomethyl)adamantan-2-ol hydrochloride, this means that upon exposure to the atmosphere, water molecules will adhere to and be absorbed by the powder. This can lead to several undesirable consequences:
-
Physical Changes: The powder may change from a free-flowing solid to a clumpy or sticky material, making it difficult to weigh and handle accurately.[7][8]
-
Inaccurate Measurements: The absorbed water adds to the total weight of the sample, leading to an overestimation of the amount of active compound being used. This can significantly impact the concentration of your solutions and the stoichiometry of your reactions.[6]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and stability of the compound over time.[6][7]
-
Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound, potentially affecting its solubility and bioavailability.[4][5]
Q2: What are the ideal long-term storage conditions for 5-(Aminomethyl)adamantan-2-ol hydrochloride?
A: Proper storage is the most critical step in maintaining the integrity of this compound. The primary goal is to minimize its exposure to atmospheric moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 18-25 °C (Ambient) | Protects against thermal degradation. Avoid rapid temperature fluctuations which can cause condensation.[9] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Backfilling the container with an inert gas displaces moist air, providing the best protection. |
| Container | Tightly-sealed, airtight glass vial or bottle | Glass is non-reactive. An airtight seal is essential to prevent moisture ingress.[8] |
| Secondary Enclosure | Desiccator with fresh desiccant (e.g., silica gel) | Provides a low-humidity environment as a second layer of protection.[10][11] |
| Container Sealing | Parafilm around the cap | Creates an additional physical barrier against moisture.[12] |
Q3: How should I handle the compound on the bench for routine experiments?
A: Minimizing exposure time is key. Have all necessary equipment and reagents ready before opening the primary container.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Open the container for the shortest time possible in a low-humidity environment, if available (e.g., a glove box or a room with a dehumidifier).[7][8]
-
Weigh the required amount of powder quickly and immediately reseal the container tightly, wrapping the cap with parafilm.[8]
-
Return the primary container to the desiccator for storage.
Troubleshooting Guide
This section addresses common problems encountered when working with 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Problem 1: My powder has formed hard clumps and is difficult to weigh.
-
Likely Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or prolonged exposure during handling. This leads to caking and clumping.[6][7]
-
Immediate Solution:
-
You can try to gently break up the clumps with a clean, dry spatula inside a low-humidity environment (like a glovebox).[8]
-
Be aware that the material's properties may have been altered, and the water content is now higher than specified.[8] For highly sensitive experiments, it is recommended to use a fresh, unopened batch of the compound.
-
-
Preventative Workflow:
Caption: Recommended workflow for storing and handling the compound.
Problem 2: I suspect my compound is "wet." How can I verify this and can I dry it?
-
Likely Cause: The compound has been exposed to humidity. Visual clumping is a strong indicator, but even free-flowing powder can contain excess water.
-
Verification Protocol: Karl Fischer Titration This is the gold standard for accurately determining water content in pharmaceutical substances. It is a highly specific and sensitive method.
| Step | Procedure | Notes |
| 1. Instrument Setup | Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry. | |
| 2. Standardization | Accurately add a known amount of a certified water standard (or disodium tartrate dihydrate) to the vessel and titrate to determine the titer of the Karl Fischer reagent. | Perform in triplicate for accuracy. The titer (mg/mL) determines the amount of water that reacts with 1 mL of reagent. |
| 3. Sample Preparation | In a low-humidity environment, accurately weigh approximately 50-100 mg of your 5-(Aminomethyl)adamantan-2-ol hydrochloride into a suitable vial. | The exact sample weight depends on the expected water content. |
| 4. Titration | Quickly transfer the weighed sample into the titration vessel. Begin the titration and record the volume of titrant consumed at the endpoint. | |
| 5. Calculation | Water Content (%) = [(Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg)] x 100 |
-
Can I dry the compound? Drying hygroscopic solids can be attempted, but it must be done with caution. Gentle heating under a high vacuum is a common method.[11] However, there is a risk of thermal degradation, especially given the presence of amino and hydroxyl functional groups. Always perform a small-scale test first and re-analyze the dried material (e.g., by HPLC for purity and NMR for structure) to ensure it has not decomposed. It is often safer and more reliable to procure a new, dry batch of the compound.
Problem 3: My experimental results are inconsistent and not reproducible.
-
Likely Cause: If you have ruled out other experimental errors, the inconsistency could stem from the variable water content of your 5-(Aminomethyl)adamantan-2-ol hydrochloride. Inaccurate weighing due to absorbed moisture directly impacts solution concentrations and reaction stoichiometry.[6]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent results.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. Retrieved from [Link]
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- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
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- 12. researchgate.net [researchgate.net]
Controlling side reactions during the synthesis of adamantane derivatives
Title: Adamantane Synthesis & Functionalization: Troubleshooting & Process Control Center
Introduction Welcome to the Process Chemistry Support Center for Adamantane Derivatives. Adamantane's unique tricyclic diamondoid structure provides exceptional lipophilicity and metabolic stability, making it a privileged scaffold in neuropharmacology and antiviral drug development (e.g., amantadine, memantine, vildagliptin). However, the functionalization of adamantane relies heavily on the generation of stable tertiary carbocations at the bridgehead (C1) positions. This inherent reactivity profile frequently leads to over-functionalization, regioselectivity issues, and skeletal rearrangements. This guide provides causal explanations, self-validating protocols, and troubleshooting steps for the most common synthetic bottlenecks.
Module 1: Electrophilic Bromination (The Gateway Reaction)
Context: Direct bromination of adamantane yields 1-bromoadamantane, the primary building block for downstream APIs. Because the C-H bonds at the bridgehead are highly reactive, over-bromination to 1,3-dibromoadamantane is a persistent side reaction.
Q1: I am consistently observing 1,3-dibromoadamantane in my GC-MS trace. How do I suppress over-bromination?
Expertise & Experience: Over-bromination occurs when the local concentration of the electrophile (
Q2: When using the
Data Presentation: Bromination Conditions & Impurity Profiles
| Reagent System | Molar Ratio (Ad : | Temp (°C) | 1-Bromoadamantane Yield | Major Side Product | Side Product (%) |
| Neat | 1 : 10 : 0 | 80 | 65% | 1,3-Dibromoadamantane | 25-30% |
| 1 : 1.5 : 2.2 | 70 | 88% | 1-Nitroadamantane | 5-6% | |
| 1 : 2.0 : 1.5 | 60 | 75% | 1-Adamantanol (post-quench) | 15% |
Self-Validating Protocol: Controlled Synthesis of 1-Bromoadamantane
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a gas scrubber (to trap
). -
Reagent Loading: Add 10.0 g (0.073 mol) of pure adamantane to the flask.
-
Bromine Addition: Slowly add 17.6 g (0.11 mol) of liquid bromine. Validation Check: The mixture will form a dark red, easily stirrable slurry.
-
Co-oxidant Addition: Dropwise, add 10.1 g of 65%
over 30 minutes. Causality: Slow addition prevents thermal spikes that drive di-bromination and excessive nitration. -
Reflux: Heat the mixture to 70°C for 4 hours.
-
Quench & Isolate: Pour the mixture over 100 g of crushed ice containing 10% sodium bisulfite. Extract with dichloromethane (3 x 50 mL), wash with brine, dry over
, and evaporate to yield the mono-brominated product.
Mechanistic pathways for adamantane bromination highlighting the divergence into side products.
Module 2: The Ritter Reaction (C-N Bond Formation)
Context: Converting 1-bromoadamantane or 1-adamantanol to amantadine (1-aminoadamantane) is typically achieved via the Ritter reaction using a nitrile (e.g., acetonitrile) and a strong acid, followed by hydrolysis.
Q3: My HPLC trace shows a significant "diacetamide" impurity. Why does this form, and how do I prevent it?
Expertise & Experience: The Ritter reaction relies on the nucleophilic attack of the nitrile nitrogen on the adamantyl carbocation, forming a nitrilium ion, which is then hydrated to an amide. If the water content during the quench is insufficient, or if the reaction is run at excessively high temperatures, the intermediate can react with a second molecule of acetonitrile, leading to a diacetamide impurity (e.g., 1,3-diacetamido-5,7-dimethyl adamantane if using substituted precursors)[2],[3].
Solution: Strictly control the stoichiometry of acetonitrile. Use it as a measured reagent rather than the bulk solvent if di-substitution is a persistent issue. Ensure the acidic hydrolysis step (using thiourea and acetic acid, or
Q4: The traditional Ritter reaction requires toxic solvents and high temperatures. Is there a milder alternative that avoids skeletal rearrangements? Expertise & Experience: Yes. High temperatures (e.g., 175°C in diphenyl ether) promote both degradation and Wagner-Meerwein rearrangements where the adamantane skeleton can isomerize[4]. Solution: Utilize a Phase Transfer Catalyst (PTC) approach. Tetra-n-butylammonium iodide (TBAI) can be used in a one-pot direct amination with urea in methanol at 65°C. TBAI facilitates the exchange of the bromide ion with iodide, making the adamantyl carbon more susceptible to nucleophilic attack by urea. This drastically reduces the activation energy required, suppressing thermal side reactions and boosting the yield[4].
Data Presentation: Amantadine Synthesis Optimization
| Method | Reagents | Catalyst | Temp (°C) | Yield | Major Impurity Profile |
| Traditional Ritter | Acetonitrile, | None | 85 | 60-70% | Diacetamides, unreacted bromide |
| Direct Amination | Urea, Diphenyl ether | None | 175 | 81% | Thermal degradation products |
| PTC-Assisted Amination | Urea, Methanol | TBAI | 65 | 93% | Trace unreacted bromide (<1%) |
Self-Validating Protocol: PTC-Assisted Synthesis of Amantadine Hydrochloride
-
Setup: 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reaction Mixture: Dissolve 5.0 g (0.023 mol) of 1-bromoadamantane and 4.2 g (0.07 mol) of urea in 50 mL of methanol.
-
Catalyst Addition: Add 0.85 g (10 mol%) of Tetra-n-butylammonium iodide (TBAI). Causality: TBAI acts as an in situ iodinating agent, forming the highly reactive 1-iodoadamantane transiently.
-
Heating: Reflux at 65°C for 6 hours. Validation Check: TLC (Hexane:EtOAc 8:2) should show complete consumption of the bromide starting material.
-
Salt Formation: Cool to room temperature, add 15 mL of 2N
, and stir for 30 minutes to form the hydrochloride salt. -
Isolation: Concentrate under vacuum, wash the crude solid with cold acetone to remove TBAI and unreacted urea, and filter to obtain pure amantadine hydrochloride[4].
Comparison of the traditional Ritter pathway versus the mild PTC-assisted amination.
Module 3: Friedel-Crafts Alkylation & Over-Alkylation
Context: Attaching aromatic rings to the adamantane core is common for tuning lipophilicity. This is typically done via Friedel-Crafts alkylation using 1-bromoadamantane and an arene with a Lewis acid (e.g.,
Q5: I am trying to synthesize 1-phenyladamantane, but I am getting a mixture of mono-, di-, and tri-adamantylated benzenes. How do I fix this? Expertise & Experience: The adamantyl group is highly electron-donating via inductive effects. Once the first adamantyl group attaches to the benzene ring, it activates the ring toward further electrophilic aromatic substitution, leading to over-alkylation (polysubstituted adamantane derivatives)[2]. Solution: Invert the stoichiometry. Instead of using benzene as a stoichiometric reagent in a halogenated solvent, use benzene (or the target arene) as the solvent itself (large excess). Keep the reaction temperature low (0°C to room temperature) and add the Lewis acid catalyst in small portions to prevent a sudden spike in carbocation generation.
References
- Bromination of adamantane in the presence of nitric acid.Collection of Czechoslovak Chemical Communications.
- Avoiding impurities in the preparation of adamantane-based drugs.BenchChem.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.MDPI.
- Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride.Indian Academy of Sciences.
Sources
- 1. CCCC 1978, Volume 43, Issue 5, Abstracts pp. 1410-1412 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
Stability of 5-(Aminomethyl)adamantan-2-ol hydrochloride under various pH conditions
Welcome to the Technical Support and Troubleshooting Guide for 5-(Aminomethyl)adamantan-2-ol hydrochloride . As a specialized adamantane derivative featuring both a primary aminomethyl group and a secondary alcohol, this compound presents unique physicochemical behaviors. This guide is designed for researchers and formulation scientists to troubleshoot stability, solubility, and assay variability under diverse pH conditions.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my aqueous solution turn cloudy or precipitate when I adjust the buffer pH above 9.0?
The Causality:
This is a classic acid-base solubility issue driven by the compound's pKa. The primary amine of the aminomethyl group has a basic pKa of approximately 10.5, similar to other adamantane amines like amantadine[1]. At physiological or acidic pH (pH 1.0–7.5), the amine is fully protonated (
However, as you titrate the pH above 8.5, an increasing fraction of the molecules deprotonates into the free base form (
Q2: Is the compound chemically stable if I autoclave my acidic stock solutions?
The Causality: While the adamantane core is exceptionally rigid and stable, the presence of the secondary alcohol (-OH) at position 2 introduces a vulnerability to acid-catalyzed dehydration. Under extreme thermal stress (e.g., autoclaving at 121°C) combined with low pH, the hydroxyl group can become protonated and leave as water, forming a double bond (adamant-2-ene derivative). Resolution: Do not autoclave solutions of 5-(Aminomethyl)adamantan-2-ol. The compound is highly stable at room temperature across pH 1.0–8.0[2]. For sterilization, use a 0.22 µm PES (polyethersulfone) syringe filter.
Q3: Why am I seeing high variability in my cell-based antiviral or ion-channel assays?
The Causality:
Adamantane amines—often used as M2 proton channel inhibitors—are highly sensitive to the pH of the extracellular media and intracellular compartments. The drug must cross the lipid bilayer as an uncharged free base, but it exerts its pharmacological effect inside the acidic viral endosome (pH 5.0–6.0) as a protonated cation, acting as a "hydronium mimic" to block the channel[3].
If your cell culture media pH fluctuates (e.g., due to poor incubator
Part 2: Visualizing Physicochemical & Mechanistic Workflows
pH-Dependent State and Solubility Workflow
pH-dependent ionization and solubility states of 5-(Aminomethyl)adamantan-2-ol.
Mechanism of Cellular Uptake & Endosomal Ion Trapping
Mechanism of endosomal ion trapping and target inhibition by adamantane amines.
Part 3: Quantitative Data Summary
The following table synthesizes the expected behavior of 5-(Aminomethyl)adamantan-2-ol hydrochloride across various pH environments, extrapolated from structurally homologous adamantane hydrochlorides[5][2].
| pH Range | Dominant Species | Aqueous Solubility | Stability (20°C) | Stability (80°C / Thermal Stress) |
| pH 1.0 - 3.0 | Protonated ( | High (>40 mg/mL) | Excellent | Moderate (Risk of -OH dehydration) |
| pH 4.0 - 7.5 | Protonated ( | High (>40 mg/mL) | Excellent | Excellent |
| pH 8.0 - 9.0 | Mixed ( | Moderate (~10 mg/mL) | Good | Moderate (Precipitation risk) |
| pH > 9.5 | Free Base ( | Low (<2 mg/mL) | Poor (Precipitates) | Poor (Irreversible precipitation) |
Part 4: Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these standardized methodologies when working with this compound.
Protocol 1: Preparation of a pH-Stable 10 mM Aqueous Stock Solution
This protocol ensures complete dissolution without risking base-induced precipitation or acid-catalyzed degradation.
-
Weighing: Accurately weigh 2.18 mg of 5-(Aminomethyl)adamantan-2-ol hydrochloride (MW
217.7 g/mol ) into a clean, dry glass vial. -
Solvent Addition: Add 1.0 mL of sterile, ultra-pure water (Milli-Q) or a mildly acidic buffer (e.g., 10 mM Citrate buffer, pH 5.5).
-
Dissolution: Vortex gently for 30 seconds. The compound should dissolve rapidly and completely, yielding a clear, colorless solution.
-
Validation Check: Hold the vial against a dark background. If any turbidity or opalescence is observed, the local pH may be too high. Verify the solvent pH and adjust to
7.0 using 0.1 N HCl if necessary. -
Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile container. Do not autoclave.
-
Storage: Aliquot and store at -20°C. Thaw at room temperature and vortex well before use. Aqueous solutions are stable for at least 30 days under these conditions[6].
Protocol 2: Forced Degradation & pH-Solubility Profiling
Use this workflow to determine the exact precipitation point of your specific formulation.
-
Baseline Preparation: Prepare a 20 mg/mL solution of the compound in 0.1 N HCl (pH ~1.0).
-
Titration Setup: Place the solution on a magnetic stirrer and insert a calibrated micro-pH probe.
-
Incremental Titration: Slowly add 0.1 N NaOH in 10 µL increments. Record the pH after each addition.
-
Visual & Analytical Monitoring: Continuously monitor the solution for the "cloud point" (the exact pH where the solution becomes permanently turbid). This indicates the critical pH where the free base concentration exceeds its solubility limit.
-
Centrifugation: Once turbidity is reached, centrifuge the sample at 10,000 x g for 5 minutes.
-
Quantification: Sample the clear supernatant and analyze via HPLC-UV to quantify the remaining soluble fraction. This self-validates the exact solubility ceiling of the compound in your specific buffer matrix.
Part 5: References
-
PubChem - NIH. Amantadine | C10H17N | CID 2130. Retrieved from [Link]
-
Health Canada (HRES). PRODUCT MONOGRAPH phl-AMANTADINE (Amantadine Hydrochloride Capsules, USP). Retrieved from [Link]
-
ResearchGate. Preformulation studies for a parenteral solution of memantine. Retrieved from[Link]
-
FDA. Clinical Pharmacology Biopharmaceutics Review(s) - Memantine Oral Solution. Retrieved from [Link]
-
Journal of the American Chemical Society (ACS). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences (PNAS). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Retrieved from[Link]
Sources
Technical Support Center: 5-(Aminomethyl)adamantan-2-ol HCl Stability & Degradation
Welcome to the Advanced Technical Support Center for adamantane-based API intermediates. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical complexities of 5-(Aminomethyl)adamantan-2-ol HCl [1].
While the rigid, cage-like hydrocarbon framework of adamantane is highly stable[2], the functionalization at the C2 (secondary alcohol) and C5 (aminomethyl) positions introduces specific vulnerabilities in aqueous solutions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute stability during your experiments.
I. Mechanistic Causality of Degradation
To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers acting on the molecule in solution.
-
Oxidation of the C2 Hydroxyl: The secondary alcohol at the C2 position is the most chemically vulnerable site. In the presence of dissolved oxygen and trace transition metals (which lower the activation energy for hydride abstraction), this alcohol rapidly oxidizes to a ketone, yielding 5-aminomethyl-2-adamantanone. This is a well-documented pathway for similar derivatives like 5-hydroxy-2-adamantanone[3].
-
pH-Dependent Amine Reactivity: Formulated as a hydrochloride salt, the aminomethyl group is protonated (
). This positive charge inductively withdraws electron density, stabilizing the molecule against oxidative attack and maintaining high aqueous solubility[4]. If the solution pH exceeds the amine's pKa (~9.5), the free base is formed. The unprotonated amine is highly nucleophilic, making it susceptible to N-oxidation and carbamate formation via reaction with atmospheric . -
Microbial Biotransformation: Although chemically robust, adamantane derivatives are susceptible to regioselective hydroxylation by specific microbial cytochrome P450 monooxygenases (e.g., P450cam) if solutions are not maintained in sterile conditions[2].
Fig 1: Degradation pathways of 5-(Aminomethyl)adamantan-2-ol HCl and preventive stabilization.
II. Troubleshooting Guide & FAQs
Q: Why is my 5-(Aminomethyl)adamantan-2-ol HCl solution precipitating when I adjust the pH to 7.4 for biological assays? A: At pH 7.4, a significant fraction of the hydrochloride salt is deprotonated to its free base form. Because the rigid hydrocarbon framework of adamantane is highly hydrophobic, the uncharged free base is virtually insoluble in polar aqueous environments[4]. Solution: If physiological pH is strictly required, you must introduce a co-solvent (e.g., 5-10% DMSO) or a surfactant to maintain the free base in solution. Otherwise, keep the stock solution pH < 6.0.
Q: I am detecting a new degradant peak with a mass of [M-2] Da in my LC-MS. What is the mechanism, and how do I stop it?
A: The[M-2] species is the ketone degradant (loss of two hydrogen atoms). The secondary alcohol at the C2 position is vulnerable to oxidation[3]. Trace transition metals in your solvent catalyze the abstraction of hydride from the C2 carbon in the presence of dissolved oxygen.
Solution: Implement the self-validating protocol below, specifically utilizing EDTA to sequester trace metals and sparging with inert gas to displace
Q: I see an unexplained loss of API concentration over time, but no visible degradant peaks on my UV detector. What is happening? A: Adamantane derivatives lack a conjugated pi-electron system, meaning they do not possess a strong UV chromophore. Your degradants (like poly-hydroxylated biotransformation products[2]) are forming but are entirely invisible to standard UV detection at 254 nm or 280 nm. Solution: Switch your analytical detection method to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) to accurately quantify the mass balance of the solution.
III. Quantitative Degradation Kinetics
The following table summarizes the stability profile and degradation kinetics of 5-(Aminomethyl)adamantan-2-ol HCl under various forced and standard storage conditions.
| Storage Condition | pH | Atmosphere | Chelator (EDTA) | Timepoint | % API Recovery | Primary Degradant Identified |
| 4°C, Amber Vial | 5.0 | Nitrogen | 0.1 mM | 90 Days | > 99.5% | None |
| 25°C, Clear Vial | 5.0 | Ambient Air | None | 30 Days | 94.2% | 5-aminomethyl-2-adamantanone |
| 37°C, Incubator | 7.4 | Ambient Air | None | 7 Days | 81.6% | Free base precipitate, N-oxides |
| 40°C, Forced Deg. | 5.0 | 0.1% | None | 48 Hours | 68.3% | 5-aminomethyl-2-adamantanone |
| 25°C, Non-sterile | 5.0 | Ambient Air | None | 60 Days | 88.1% | Poly-hydroxylated species (Biotransformation) |
IV. Experimental Protocol: Preparation of Ultra-Stable Stock Solutions
To guarantee experimental integrity, follow this self-validating methodology for preparing aqueous stock solutions. Every step contains a built-in verification check to ensure the system's causality remains unbroken.
Step 1: Solvent Preparation & Chelation
-
Action: Dissolve 0.1 mM EDTA in HPLC-grade water.
-
Causality: EDTA sequesters catalytic transition metals (
, ), shutting down the Fenton-like oxidation of the C2 alcohol. -
Validation Check: Measure the conductivity of the water before and after EDTA addition to confirm complete dissolution of the chelator prior to API introduction.
Step 2: Deoxygenation
-
Action: Sparge the buffer with ultra-pure Nitrogen (
) or Argon for 20 minutes. -
Causality: Displacing dissolved
removes the primary electron acceptor required for ketone formation.
Step 3: API Dissolution
-
Action: Slowly add 5-(Aminomethyl)adamantan-2-ol HCl[1] to achieve the target concentration (e.g., 10 mg/mL). Stir gently with a magnetic bar. Do not vortex, as this re-introduces oxygen into the matrix.
Step 4: pH Verification (Self-Validation)
-
Action: Measure the pH of the final solution. It should naturally rest between 4.5 and 5.5 due to the hydrochloride salt.
-
Validation Check: If the pH is > 6.0, discard the solution . This indicates that either the API has degraded, the salt was stripped, or the glassware was contaminated with a base, which will inevitably lead to free-base precipitation[4].
Step 5: Sterilization
-
Action: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a pre-purged, sterile amber glass vial.
-
Causality: PES membranes minimize non-specific API binding while physically eliminating P450-expressing microbes responsible for biotransformation[2].
Step 6: Analytical Baseline Validation
-
Action: Immediately analyze a 10 µL aliquot via LC-ELSD.
-
Validation Check: Confirm a single, sharp peak representing >99% purity. Use this chromatogram as the T=0 baseline for all future stability checks.
V. References[2] Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC
Sources
Overcoming steric hindrance in reactions with 5-(Aminomethyl)adamantan-2-ol
Technical Support Center: 5-(Aminomethyl)adamantan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)adamantan-2-ol. This bifunctional adamantane derivative is a valuable building block due to its rigid, lipophilic scaffold, which can confer favorable pharmacokinetic properties to drug candidates[1][2][3]. However, its unique three-dimensional structure presents significant steric challenges that can impede reactivity at both the primary amine and the secondary alcohol.[4][5]
This guide provides practical, field-proven insights and troubleshooting strategies to help you overcome these steric barriers and achieve your synthetic goals.
Troubleshooting Guide: Common Experimental Issues
The bulky adamantane cage can physically block the approach of reagents to the reactive centers. This guide addresses the most common issues encountered during the functionalization of 5-(Aminomethyl)adamantan-2-ol.
| Problem | Probable Cause (Steric Hindrance Related) | Recommended Solutions & Scientific Rationale |
| Low to No Yield in N-Acylation / N-Sulfonylation | The aminomethyl group is situated in a sterically congested environment at a bridgehead position, hindering the approach of bulky acylating or sulfonylating agents. The nitrogen's lone pair is sterically shielded. | 1. Use Less Hindered Reagents: Opt for smaller, more reactive acylating agents (e.g., acetyl chloride over pivaloyl chloride). 2. Employ Highly Reactive Intermediates: Convert carboxylic acids to more potent acylating species like acid chlorides or use coupling agents known to work for hindered amines (e.g., HATU, COMU). 3. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.[5] 4. Catalysis: For sulfonylation, consider non-nucleophilic bases like DBU or proton sponges to activate the sulfonyl chloride without competing for the substrate. |
| Poor Reactivity of the Secondary Alcohol | The secondary hydroxyl group at the C-2 position is significantly shielded by the adamantane framework. This makes reactions requiring a specific angle of approach, like classic SN2 substitutions on a derived leaving group, particularly challenging.[5] | 1. Use More Powerful Reagents: For esterifications, use highly reactive acid anhydrides or acid chlorides instead of carboxylic acids.[6] 2. Activate with a Superior Catalyst: For acylation or tosylation, 1-methylimidazole (MI) has been shown to be an excellent and inexpensive nucleophilic catalyst for hindered alcohols, often outperforming DMAP.[6][7] 3. Change Reaction Mechanism: For alkylation, instead of converting the alcohol to a leaving group for an SN2 reaction, consider a "borrowing hydrogen" or "hydrogen autotransfer" strategy using a suitable transition metal catalyst (e.g., Mn, Co, Ni) which proceeds through an aldehyde intermediate, bypassing the need for direct nucleophilic attack on a hindered carbon.[8][9][10] |
| Difficulty in Forming Ether Linkages (O-Alkylation) | Standard Williamson ether synthesis often fails. The alkoxide, while a strong nucleophile, cannot easily access the electrophilic carbon of an alkyl halide due to the steric bulk of the adamantane cage. | 1. Use Highly Electrophilic Alkylating Agents: Employ small, potent alkylating agents like methyl triflate or methyl fluorosulfonate. 2. Mitsunobu Reaction: This reaction works well for hindered secondary alcohols. It proceeds via an alkoxyphosphonium salt, and the subsequent intramolecular SN2 displacement is less sensitive to external steric hindrance.[11] 3. Transition-Metal-Free Arylation: For forming aryl ethers, methodology using ortho-substituted diaryliodonium salts has been developed for severely hindered tertiary and secondary alcohols.[11] |
| Formation of Intramolecular Cyclization Byproducts | Under certain conditions (e.g., when attempting to form a leaving group at the alcohol in the presence of a free amine), the primary amine can act as an intramolecular nucleophile, leading to unwanted cyclic byproducts. | 1. Orthogonal Protection Strategy: Protect the more nucleophilic amine group before modifying the alcohol. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to many conditions used for alcohol modification and can be removed under acidic conditions.[12][13][14] 2. One-Pot, Two-Step Reaction: If protection is not desired, carefully control the reaction conditions. For example, when activating the alcohol, use a non-nucleophilic base at low temperature to form the leaving group, then add the external nucleophile to compete with the intramolecular amine. |
Frequently Asked Questions (FAQs)
Q1: Why is the adamantane scaffold so challenging to work with?
The adamantane core is a rigid, cage-like hydrocarbon composed of three fused cyclohexane rings in the chair conformation.[4] This structure results in a nearly spherical and highly lipophilic molecule with exceptional steric bulk.[2] Both the aminomethyl group and the hydroxyl group in 5-(Aminomethyl)adamantan-2-ol are attached to this bulky framework, which physically obstructs the trajectory of incoming reagents, thereby increasing the activation energy of many common transformations.[5]
Q2: I need to selectively react with the primary amine. What is the most robust strategy?
The primary amine is generally more nucleophilic than the secondary alcohol. However, to ensure absolute selectivity and prevent unwanted side reactions at the hydroxyl group, especially under basic or activating conditions, a protection strategy is highly recommended.
Recommended Protocol: Boc Protection of the Amine This protocol leverages the formation of a tert-butyloxycarbonyl (Boc) carbamate, which renders the nitrogen non-nucleophilic and is stable to a wide range of reaction conditions.[13]
-
Dissolution: Dissolve 5-(Aminomethyl)adamantan-2-ol (1 equivalent) in a suitable solvent like a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the Boc-protected product.
-
Validation: The resulting Boc-protected alcohol is now ready for subsequent reactions on the hydroxyl group. The Boc group can be easily removed later using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) without affecting most other functional groups.[13]
Q3: What are the most effective methods for activating the hindered secondary alcohol?
Directly activating the secondary alcohol can be difficult. Standard methods like tosylation often proceed slowly and in low yield.[7]
Strategy 1: Enhanced Acylation/Tosylation with 1-Methylimidazole (MI) 1-Methylimidazole is a superior nucleophilic catalyst for acylating sterically hindered alcohols.[6] It is more effective and less toxic than the commonly used 4-(Dimethylamino)pyridine (DMAP).
Strategy 2: Mesylation for a Smaller Leaving Group If tosylation is failing, consider using methanesulfonyl chloride (MsCl). The mesyl group is smaller than the tosyl group, which can reduce the steric clash during the reaction.[7]
Strategy 3: The Appel Reaction for Halogenation For converting the alcohol to a halide (bromide or chloride), the Appel reaction (using CBr₄/PPh₃ or CCl₄/PPh₃) is an excellent choice. It proceeds under mild, neutral conditions and is often successful for hindered alcohols where other methods fail.[7]
Q4: Are there any advanced catalytic systems that are particularly suited for adamantane derivatives?
Yes, modern catalysis offers powerful solutions. For C-N bond formation (N-alkylation), "borrowing hydrogen" or "hydrogen autotransfer" catalysis is a state-of-the-art method.[9] This approach avoids the need to pre-form a leaving group on the alcohol.
Mechanism Overview:
-
A transition metal catalyst (e.g., based on Mn, Co, Ni, or Ru) temporarily oxidizes the alcohol to an aldehyde intermediate, releasing H₂ which is held by the catalyst.[8][9][10][15]
-
The amine condenses with the highly reactive aldehyde to form an imine.
-
The catalyst then transfers the hydrogen back to the imine, reducing it to the desired N-alkylated amine.
This method is highly atom-economical and has been shown to be effective for the N-alkylation of amines with sterically hindered secondary alcohols.[8][10]
Workflow & Decision-Making Diagram
The following diagram outlines a strategic approach to planning a synthesis involving 5-(Aminomethyl)adamantan-2-ol.
Caption: Decision workflow for overcoming steric hindrance.
References
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyadamantane Reactions.
- Schäfer, G., & Bode, J. W. (2014).
- Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2025).
- Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
- Kumar, R., et al. (2023). A general and expedient amination of alcohols catalysed by a single-site (NN)Co(II)-bidentate complex under solventless conditions. Catalysis Science & Technology, RSC Publishing.
- Zhang, M., et al. (2022).
- Gunanathan, C., & Milstein, D. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
- Balaraman, E., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Garg, N. K., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers.
- Ferreira, R. J., et al. (2013). How can I tosylate an hindered secondary alcohol?.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Kousar, S., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- Ashenhurst, J. (2018).
- El-Faham, A., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace.
- de Meijere, A. (n.d.).
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Technical Support Center: Best Practices for Handling and Weighing 5-(Aminomethyl)adamantan-2-ol Hydrochloride
Welcome to the Technical Support Center for 5-(Aminomethyl)adamantan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and practical solutions for the accurate handling and weighing of this adamantane derivative. Given its nature as a hydrochloride salt and potential hydrate, this compound requires specific handling to ensure experimental accuracy and reproducibility.
This center is structured to provide immediate answers to common challenges through a comprehensive FAQ and troubleshooting section, followed by detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers are designed to not only provide a solution but also to explain the underlying scientific principles.
Question 1: My vial of 5-(Aminomethyl)adamantan-2-ol hydrochloride appears clumpy or even wet. Is the product compromised?
Answer: This is a common observation and does not necessarily indicate product degradation. 5-(Aminomethyl)adamantan-2-ol hydrochloride is supplied as a hydrochloride salt, a form often chosen to enhance the stability and solubility of amine-containing active pharmaceutical ingredients (APIs).[1] Furthermore, its chemical structure, containing polar hydroxyl and aminomethyl groups, makes it susceptible to absorbing atmospheric moisture, a property known as hygroscopicity.[2] One supplier, for instance, lists the compound as a hydrate, which means it can exist with associated water molecules in its crystal structure.[3]
Clumping is a physical change resulting from moisture absorption and typically does not represent chemical degradation.[4] The robust and rigid cage-like structure of adamantane derivatives imparts significant thermal and chemical stability.[5][6] However, the excess water will affect the accuracy of your weighing.
Troubleshooting Steps:
-
Visual Inspection: If the product is a free-flowing powder with some soft clumps, it is likely usable after proper handling. If it has become a paste or liquid, the water content is excessively high, and using it for applications requiring precise concentrations is not recommended.
-
Assess Weighing Difficulty: If you observe a continuous and rapid increase in mass on the analytical balance, this confirms the compound is actively absorbing moisture.[4] Proceed to the specialized weighing protocols outlined below.
Question 2: I'm observing a continuous drift in the mass reading on the analytical balance. How can I get an accurate weight?
Answer: A unidirectional drift in the balance reading, typically an increase, is a classic sign of a hygroscopic substance absorbing moisture from the air.[4] To obtain an accurate weight, you must minimize the sample's exposure to the atmosphere. There are two primary methods for this: "weighing by difference" and using a controlled environment.
Solution: The "Weighing by Difference" Method
This is the preferred method for hygroscopic solids. Instead of dispensing the powder onto a tared weigh boat and measuring the final mass, you measure the mass of a container with the powder before and after dispensing it into your reaction vessel. The difference in these two weights is the exact amount of compound transferred.[7]
For a detailed, step-by-step guide, please refer to the "Experimental Protocol 1: Accurate Weighing of 5-(Aminomethyl)adamantan-2-ol Hydrochloride" section below.
Alternative Solution: Controlled Environment
For highly sensitive experiments, or if the "weighing by difference" method proves difficult, using a controlled environment is the most robust solution.
-
Glove Box: A glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard for handling highly hygroscopic or sensitive materials.[8][9]
-
Low-Humidity Environment: If a glove box is unavailable, you can create a localized low-humidity environment. This can be achieved by placing a container of a suitable desiccant inside the weighing chamber of the analytical balance.[9] Allow the atmosphere inside the balance to equilibrate before weighing.
Question 3: Should I dry 5-(Aminomethyl)adamantan-2-ol hydrochloride in an oven before use to remove absorbed water?
Answer: This is generally not recommended without prior characterization of the material's thermal stability. While adamantane derivatives are known for their high thermal stability, the specific decomposition temperature of 5-(Aminomethyl)adamantan-2-ol hydrochloride is not widely published.[3][9] Heating the compound without this knowledge could lead to degradation.
If you must work with an anhydrous form of the compound, a safer, albeit more involved, approach would be to dry a small sample and characterize it by techniques such as Thermogravimetric Analysis (TGA) to determine its water content and decomposition temperature.[9] For most applications, it is more practical to use the "weighing by difference" method, which provides an accurate weight of the compound as-is (including any absorbed water).
Question 4: What are the basic safety precautions for handling this compound?
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[11]
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.[11]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator with a particulate filter.[11]
Handling Practices:
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.[10]
Physicochemical Data Summary
Due to the limited availability of specific experimental data for 5-(Aminomethyl)adamantan-2-ol hydrochloride, the following table includes both known values and inferred properties based on its chemical structure and analogous compounds.
| Property | Value / Expected Behavior | Rationale / Source |
| Molecular Formula | C₁₁H₂₂ClNO₂ | [3] |
| Molecular Weight | 235.75 g/mol | [3] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous adamantane derivatives.[7][13] |
| Hygroscopicity | Likely hygroscopic; may exist as a hydrate. | The presence of polar functional groups (-OH, -NH₂) and its nature as a hydrochloride salt suggest an affinity for water. A supplier lists it as a hydrate.[2][3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally enhances aqueous solubility.[1] |
| Thermal Stability | Expected to have high thermal stability. | The adamantane cage structure is rigid and thermally stable.[3][6][9] |
| Chemical Stability | Generally stable under normal laboratory conditions. The amine group is protected from oxidation by the formation of the hydrochloride salt. | [1] |
Experimental Protocols
Experimental Protocol 1: Accurate Weighing of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
This protocol details the "weighing by difference" method, which is the most reliable way to accurately weigh hygroscopic solids using a standard analytical balance.
Materials:
-
5-(Aminomethyl)adamantan-2-ol hydrochloride
-
Analytical balance (readability of at least 0.1 mg)
-
Weighing bottle with a ground-glass stopper or a screw-cap vial
-
Spatula
-
Receiving vessel (e.g., flask, beaker)
-
Gloves
Procedure:
-
Prepare the Weighing Bottle: Ensure the weighing bottle is clean and dry. Place a sufficient amount of 5-(Aminomethyl)adamantan-2-ol hydrochloride into the bottle (more than the target amount you need to weigh) and securely close it.
-
First Weighing (W1): Place the closed weighing bottle on the pan of the analytical balance. Close the balance doors and allow the reading to stabilize. Record this initial mass as W1 .
-
Dispense the Compound: Remove the weighing bottle from the balance. Hold it over your receiving vessel and carefully open it. Use a clean spatula to tap out a portion of the powder into the vessel. Do not leave the bottle open for an extended period.
-
Securely Close the Bottle: Promptly and securely close the weighing bottle to prevent further moisture absorption.
-
Second Weighing (W2): Place the closed weighing bottle back onto the balance pan. Close the doors, allow the reading to stabilize, and record this final mass as W2 .
-
Calculate the Transferred Mass: The exact mass of the compound transferred to your receiving vessel is the difference between the two recorded masses: Mass Transferred = W1 - W2
Causality Behind the Protocol:
-
Minimizing Exposure: By keeping the weighing bottle closed during the weighing steps, the compound's exposure to atmospheric moisture is minimized. The only point of significant exposure is the brief moment of transfer.
-
Eliminating Weighing Paper/Boat Errors: This method bypasses the need for weighing paper or boats, which can also absorb moisture and introduce errors.
-
Direct Measurement: You are directly measuring the mass that has left the container, which is a more accurate representation of the amount in your receiving vessel.
Diagram: Weighing by Difference Workflow
Caption: Workflow for the "weighing by difference" method.
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for handling 5-(Aminomethyl)adamantan-2-ol hydrochloride based on its physical state.
Caption: Decision-making workflow for handling the compound.
References
- Weighing by Difference. (n.d.). In Methods of Weighing.
- Technical Support Center: Managing the Hygroscopic Nature of Hydroxy Sulfonate Products. (2025). BenchChem.
- Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking020.com.
- How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips.
- Adamantane - Wikipedia. (n.d.). Wikipedia.
- Technical Support Center: Method Development for Scaling Up 5-Aminoadamantan-2-ol Hydrochloride Production. (2025). BenchChem.
- How do I measure out these salts using the proper method? (2017, May 20). Chemistry Stack Exchange.
- Hygroscopic: What it Means, What You Need to Know. (2024, January 19). Noah Chemicals.
- 5-(aminomethyl)-2-adamantanol hydrochloride hydrate. (n.d.). MolCore.
- How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
- Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method. (2025, August 10). ResearchGate.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci.
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 22). TCI Chemicals.
- SAFETY DATA SHEET - LGC Standards. (2025, February 28). LGC Standards.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18). Sigma-Aldrich.
- Amantadine | C10H17N | CID 2130 - PubChem. (n.d.). PubChem.
- 2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.
- 2-Adamantanol CAS#: 700-57-2. (n.d.). ChemicalBook.
- solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. (2015, November 2). SciELO.
- Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online.
- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025, January 8). Quora.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the rigid, lipophilic adamantane scaffold is a privileged structure, lending favorable pharmacokinetic properties to a variety of therapeutic agents. The precise characterization of substituted adamantanes is paramount for establishing structure-activity relationships and ensuring the development of safe and effective drugs. Among the various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for the unambiguous structural elucidation of these complex molecules.
The Adamantane Cage: A Challenge and Opportunity in NMR Spectroscopy
The high symmetry of the parent adamantane molecule results in a deceptively simple ¹H NMR spectrum, typically showing only two broad singlets for its methine and methylene protons.[1] However, the introduction of substituents breaks this symmetry, leading to more complex and informative spectra. The rigid, cage-like structure of adamantane often results in long-range (through-bond and through-space) couplings, which can further complicate spectral interpretation.[2][3][4] Understanding the influence of substituent positioning and electronic effects is therefore critical for accurate spectral assignment.
Predicted ¹H NMR Spectrum of 5-(Aminomethyl)adamantan-2-ol Hydrochloride: A Detailed Analysis
The structure of 5-(Aminomethyl)adamantan-2-ol hydrochloride presents a unique analytical challenge due to the presence of a hydroxyl group at a secondary position (C-2), an aminomethyl group at a bridgehead position (C-5), and the protonation of the amino group. The analysis is further compounded by the molecule's chirality, though for the purpose of this guide, we will consider the racemic mixture.
Based on the analysis of substituent effects and data from analogous compounds, a predicted ¹H NMR spectrum in a suitable deuterated solvent such as D₂O or DMSO-d₆ would exhibit several distinct groups of signals.
Adamantane Cage Protons (δ 1.5 - 2.5 ppm)
The protons on the adamantane skeleton are expected to resonate in the region of approximately 1.5 to 2.5 ppm. The specific chemical shifts will be influenced by the proximity and orientation of the hydroxyl and protonated aminomethyl groups.
-
Protons adjacent to the hydroxyl group: The proton at C-2, bearing the hydroxyl group, is expected to be the most downfield of the cage protons, likely appearing as a broad singlet or a narrow multiplet around 3.7-4.0 ppm . This is based on the known spectrum of 2-adamantanol, where the H-2 proton appears at approximately 3.65 ppm in DMSO-d₆.[5]
-
Protons near the aminomethyl group: The protons on the carbons adjacent to the C-5 bridgehead (C-4, C-6, and C-7) will experience a deshielding effect from the electron-withdrawing -CH₂NH₃⁺ group. These are expected to appear in the lower field region of the adamantane proton envelope.
-
Other cage protons: The remaining methylene and methine protons of the adamantane cage will produce a complex series of overlapping multiplets in the upfield region of the spectrum.
Aminomethyl Protons (-CH₂-NH₃⁺) (δ ~3.0 ppm)
The two protons of the methylene group attached to the protonated nitrogen are expected to resonate as a singlet at approximately 3.0 ppm . The exact chemical shift will be influenced by the solvent and the degree of protonation. The electron-withdrawing effect of the -NH₃⁺ group causes a significant downfield shift compared to a neutral aminomethyl group.
Exchangeable Protons (-OH and -NH₃⁺)
The protons of the hydroxyl and ammonium groups are exchangeable and their observation in the ¹H NMR spectrum is highly dependent on the solvent and experimental conditions.
-
In D₂O: These protons will exchange with deuterium, and their signals will either be absent or appear as a broad, low-intensity peak.
-
In DMSO-d₆: These protons are more likely to be observed. The -OH proton could appear as a broad singlet over a wide range of chemical shifts, while the three protons of the -NH₃⁺ group would likely appear as a broad singlet at a downfield position, potentially between 7.0 and 8.5 ppm , due to the positive charge and hydrogen bonding with the solvent.
Comparative Analysis with Marketed Adamantane Drugs
To ground our predictive analysis in experimental data, we will compare the expected spectral features of 5-(Aminomethyl)adamantan-2-ol hydrochloride with those of two well-known aminoadamantane drugs: Amantadine hydrochloride and Memantine hydrochloride.
| Compound | Key Structural Features | Reported ¹H NMR Data (in D₂O or similar) |
| Amantadine Hydrochloride | 1-aminoadamantane | A complex set of overlapping multiplets for the adamantane protons between approximately 1.6 and 2.2 ppm.[6] |
| Memantine Hydrochloride | 3,5-dimethyl-1-aminoadamantane | Shows distinct signals for the methyl groups (singlet around 0.75 ppm) and the adamantane cage protons as a series of multiplets.[7][8] |
| 5-(Aminomethyl)adamantan-2-ol Hydrochloride (Predicted) | 2-hydroxy, 5-aminomethyl substitution | Expected to show a downfield signal for the H-2 proton (~3.7-4.0 ppm), a singlet for the -CH₂- protons (~3.0 ppm), and a complex pattern for the remaining cage protons. |
This comparison highlights the diagnostic value of the chemical shifts of protons directly influenced by the substituents. The predicted downfield signal for the H-2 proton and the distinct singlet for the aminomethyl group in 5-(Aminomethyl)adamantan-2-ol hydrochloride would be key identifiers to differentiate it from other aminoadamantane derivatives.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum of 5-(Aminomethyl)adamantan-2-ol hydrochloride requires careful sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: Due to the presence of the hydrochloride salt, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. D₂O is advantageous for simplifying the spectrum by exchanging the labile -OH and -NH₃⁺ protons. DMSO-d₆ may allow for the observation of these exchangeable protons.
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: An internal standard is generally not required when using modern high-field NMR spectrometers, as the residual solvent peak can be used for referencing. If desired, a small amount of a suitable standard (e.g., DSS for D₂O) can be added.
NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Shimming: Perform automated or manual shimming of the magnetic field to ensure high homogeneity and sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., HOD at ~4.79 ppm in D₂O or residual DMSO at ~2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Caption: Workflow for the ¹H NMR analysis of 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Conclusion
While a definitive experimental ¹H NMR spectrum of 5-(Aminomethyl)adamantan-2-ol hydrochloride is not publicly available, a detailed and reliable prediction of its key spectral features can be achieved through a thorough understanding of the structural and electronic effects of its functional groups and by drawing comparisons with well-characterized, structurally similar molecules. This guide provides a comprehensive framework for researchers to approach the spectral analysis of this and other complex adamantane derivatives, underscoring the power of predictive NMR spectroscopy in modern drug discovery and development. The outlined experimental protocol further ensures the acquisition of high-quality data for robust structural confirmation.
References
-
ResearchGate. (n.d.). Overlay of 1 H NMR spectra of memantine hydrochloride from tablets in.... Retrieved from [Link]
-
MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (MMDBc0054317). Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular structure and ¹H NMR (400 MHz, D2O, 4.0 mM) spectra of.... Retrieved from [Link]
-
PubChem. (n.d.). Amantadine. Retrieved from [Link]
-
Elizabethtown College. (n.d.). Project 1. Preparation of 1- and 2-Adamantanol and Assignment of Proton NMR Spectra. Retrieved from [Link]
-
Thai Journal of Science and Technology. (2017). Microwave Method for the Synthesis of Amantadine Hydrochloride. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of.... Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of Amantadine Hydrochloride. Retrieved from [Link]
- T. Pehk, E. Lippmaa, V. V. Sevostjanova, M. M. Krayuschkin & A. I. Tarasova. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-789.
-
ResearchGate. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. Retrieved from [Link]
-
SciSpace. (n.d.). Spectrophotometric determination of amantadine hydrochloride in capsules. Retrieved from [Link]
-
Supporting Information. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[8]uril. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemical Bond: The Perspective of NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... Retrieved from [Link]
-
The Journal of Organic Chemistry. (1993). Study of substituent effects on one-bond carbon-13-carbon-13 NMR coupling constants in adamantane derivatives. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Green Chemistry. (2020). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
-
ACS Omega. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. Retrieved from [Link]
-
Reddit. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. Retrieved from [Link]
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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(Aminomethyl)adamantan-2-ol
A Deep Dive into the Fragmentation Behavior of a Key Pharmaceutical Intermediate
For researchers and scientists in drug development, understanding the structural nuances of pharmaceutical intermediates is paramount. 5-(Aminomethyl)adamantan-2-ol, a crucial building block for various adamantane-based active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its bifunctional, caged structure. This guide provides an in-depth analysis of its mass spectrometric fragmentation, offering a comparative perspective against related adamantane derivatives to empower confident structural elucidation.
The Foundation: Ionization and the Genesis of Fragmentation
To interpret the mass spectrum of 5-(aminomethyl)adamantan-2-ol, a foundational understanding of the ionization and fragmentation processes is essential. Electrospray ionization (ESI) is a soft ionization technique commonly employed for polar molecules like the target analyte. In positive ion mode, ESI typically generates the protonated molecule, [M+H]⁺, which then undergoes collision-induced dissociation (CID) in the mass spectrometer. This controlled fragmentation provides the structural fingerprint of the molecule.
The fragmentation of a molecular ion is not a random event; it is governed by the relative stability of the resulting fragment ions and neutral losses. The energetic instability of the initial molecular ion leads to the cleavage of its weakest bonds, resulting in a cascade of smaller, charged particles that are detected by the mass spectrometer.[1]
Decoding the Fragmentation Pathways of 5-(Aminomethyl)adamantan-2-ol
The fragmentation of 5-(aminomethyl)adamantan-2-ol is primarily dictated by the presence of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) functional groups on the rigid adamantane core. The most probable fragmentation pathways are initiated by charge localization on either the nitrogen or oxygen atom.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for both alcohols and amines.[2][3][4] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). This process is favorable because it leads to the formation of a resonance-stabilized cation.[2]
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a characteristic fragmentation for alcohols.[5][6] This often results in a significant [M-18]⁺ peak.
-
Loss of Ammonia (Loss of NH₃): Similar to dehydration, the loss of ammonia (17 Da) can occur from the protonated amine.
-
Cleavage of the Adamantane Cage: The rigid adamantane structure can also undergo fragmentation, although this typically requires higher collision energies.
Below is a proposed fragmentation pathway for 5-(aminomethyl)adamantan-2-ol, illustrated with a DOT script diagram.
Caption: Proposed fragmentation pathway of protonated 5-(aminomethyl)adamantan-2-ol.
A Comparative Analysis: Differentiating from Structural Analogs
The utility of mass spectrometry lies not only in identifying a compound but also in distinguishing it from its isomers and related structures. By comparing the fragmentation pattern of 5-(aminomethyl)adamantan-2-ol with those of other adamantane derivatives, we can pinpoint key structural differences.
| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| 5-(Aminomethyl)adamantan-2-ol | Loss of H₂O, Loss of NH₃, α-cleavage at both amine and alcohol sites. | 180 ([M+H-H₂O]⁺), 181 ([M+H-NH₃]⁺), 30 ([CH₂=NH₂]⁺), 167 ([C₁₀H₁₅O]⁺) |
| Amantadine (1-Adamantanamine) | Loss of NH₃ from the protonated molecule is a dominant pathway.[7][8] The adamantyl cation is a major fragment.[7] | 135 ([M+H-NH₃]⁺, adamantyl cation) |
| Adamantan-2-ol | The primary fragmentation is the loss of a water molecule, leading to a prominent [M-H₂O]⁺ peak.[9] | 134 ([M-H₂O]⁺) |
| 5-Hydroxy-2-adamantanone | α-cleavage adjacent to the ketone is a primary fragmentation route.[10][11] | Varies depending on the specific cleavage. |
The presence of both hydroxyl and aminomethyl groups in 5-(aminomethyl)adamantan-2-ol leads to a more complex fragmentation pattern compared to its monosubstituted counterparts. For instance, while amantadine prominently displays the loss of ammonia to form the adamantyl cation at m/z 135[7][8], 5-(aminomethyl)adamantan-2-ol will show this loss alongside the characteristic loss of water from the alcohol group. Similarly, the fragmentation of adamantan-2-ol is dominated by dehydration[9], a feature that will also be present but not exclusively in the spectrum of our target molecule.
Experimental Protocol for MS Analysis
To obtain high-quality and reproducible mass spectra, a well-defined experimental protocol is crucial.
Sample Preparation:
-
Dissolution: Accurately weigh and dissolve 5-(aminomethyl)adamantan-2-ol HCl in a suitable solvent such as methanol or a mixture of water and acetonitrile. A typical starting concentration is 1 mg/mL.
-
Dilution: Further dilute the stock solution with the mobile phase to a final concentration suitable for ESI-MS analysis (e.g., 1-10 µg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is generally suitable for separating the analyte from potential impurities.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice to ensure good ionization.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Parameters:
-
Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 198) for fragmentation.
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation pattern. A ramped collision energy experiment can be beneficial.
-
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 7. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
A Comparative Guide to HPLC Method Development for Purity Assessment of 5-(Aminomethyl)adamantan-2-ol Hydrochloride
This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the comprehensive purity assessment of 5-(Aminomethyl)adamantan-2-ol hydrochloride. As a saturated alicyclic compound with both a primary amine and a hydroxyl group, this molecule presents unique analytical challenges, primarily its lack of a significant ultraviolet (UV) chromophore, which complicates detection and quantification using standard HPLC-UV methodology.
We will navigate the development of a stability-indicating method, a regulatory necessity for ensuring the safety and efficacy of pharmaceutical ingredients.[1][2] This involves not only separating the active pharmaceutical ingredient (API) from its potential process-related impurities but also from degradants that could form under various stress conditions.[3][4][5]
This document eschews a one-size-fits-all template. Instead, it follows a logical, causality-driven narrative, comparing a direct analysis approach with a pre-column derivatization strategy. The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental framework to select and validate the most appropriate analytical method for this and structurally similar compounds.
The Core Analytical Challenge: Detection
The adamantane cage is fully saturated, and the aminomethyl and hydroxyl functional groups do not absorb UV radiation in the conventional range (220-400 nm). This inherent lack of a chromophore makes direct detection by standard HPLC-UV systems highly challenging and insensitive. This fundamental problem serves as the basis for our comparative investigation into two distinct analytical solutions:
-
Method A: Direct Analysis via Reversed-Phase HPLC with Charged Aerosol Detection (CAD). This approach analyzes the compound in its native form, bypassing chemical modification and relying on a universal detector that does not require a chromophore.
-
Method B: Pre-column Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) followed by RP-HPLC with UV/Fluorescence Detection. This classic strategy involves chemically attaching a chromophoric and fluorophoric tag to the primary amine of the analyte, enabling highly sensitive detection.[6][7]
Part 1: Forced Degradation and Stability-Indicating Method Development
A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products.[1][8] To develop such a method, we must first generate these potential degradants through forced degradation (stress testing), as mandated by the International Council for Harmonisation (ICH) guidelines.[9][10]
Experimental Protocol: Forced Degradation Study
A single batch of 5-(Aminomethyl)adamantan-2-ol hydrochloride was subjected to the following stress conditions to achieve a target degradation of 5-20%.[3][10]
-
Acid Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 M HCl and heated at 80°C for 24 hours.
-
Base Hydrolysis: 10 mg of the sample was dissolved in 10 mL of 0.1 M NaOH and heated at 80°C for 8 hours.
-
Oxidative Degradation: 10 mg of the sample was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 48 hours.
-
Thermal Degradation: A 10 mg sample of solid powder was kept in a hot air oven at 105°C for 72 hours.
-
Photolytic Degradation: A 10 mg sample was exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light in a photostability chamber.
Samples from each condition were then diluted with an appropriate solvent to a target concentration of 1 mg/mL for HPLC analysis.
Caption: Workflow for developing a stability-indicating method.
Part 2: Method Development and Comparative Analysis
The stressed samples were used to develop and compare two distinct HPLC methods. The primary goal was to achieve baseline separation of the intact API peak from all major degradation peaks.
Method A: Direct Analysis with Charged Aerosol Detection (CAD)
This method's appeal lies in its simplicity. By avoiding a derivatization step, it reduces sample preparation time and eliminates potential artifacts from the derivatization reaction itself.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B to 40% B over 20 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature set to 35°C, Nitrogen gas pressure at 35 psi.
Rationale: A C18 column was chosen for its versatility in reversed-phase chromatography.[11] Formic acid was added to the mobile phase to protonate the primary amine, ensuring good peak shape and minimizing tailing. A gradient elution was necessary to separate polar degradants from the main analyte.
Method B: Pre-Column Derivatization with FMOC-Cl and UV/Fluorescence Detection
This approach leverages the high reactivity of the primary amine with FMOC-Cl to attach a moiety with strong UV absorbance and fluorescence, enabling highly sensitive detection.
Caption: Pre-column derivatization reaction scheme.
Experimental Protocol:
-
Derivatization Procedure:
-
To 100 µL of the sample solution (1 mg/mL) in a vial, add 400 µL of Borate Buffer (0.1 M, pH 9.0).
-
Add 500 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Vortex immediately and let the reaction proceed for 15 minutes at room temperature.
-
Quench the reaction by adding 50 µL of a 0.1 M glycine solution to react with excess FMOC-Cl.
-
-
HPLC Conditions:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate Buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 40% B to 90% B over 25 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
UV: 265 nm.
-
Fluorescence: Excitation at 265 nm, Emission at 315 nm.
-
-
Injection Volume: 10 µL.
-
Rationale: The derivatization introduces a large, non-polar FMOC group, significantly increasing the hydrophobicity of the analyte. This necessitates a stronger organic mobile phase composition for elution. The use of fluorescence detection provides superior sensitivity and selectivity compared to UV detection.[12]
Comparative Performance Summary
The following table summarizes the performance of the two methods based on the analysis of stressed samples and initial validation experiments.
| Parameter | Method A: Direct Analysis (CAD) | Method B: Derivatization (FLD) | Commentary |
| Specificity | Good resolution (Rs > 2.0) for major degradants. | Excellent resolution (Rs > 2.5) for all observed degradants. | Method B provided a cleaner baseline and better separation of closely eluting peaks. |
| LOD | ~50 ng/mL | ~0.5 ng/mL | Derivatization with fluorescence detection is approximately 100-fold more sensitive. |
| LOQ | ~150 ng/mL | ~1.5 ng/mL | Method B is vastly superior for quantifying trace-level impurities. |
| Linearity (r²) | > 0.998 | > 0.9995 | Both methods demonstrate excellent linearity within their respective ranges. |
| Precision (%RSD) | < 2.5% | < 1.5% | The higher signal-to-noise ratio in Method B leads to better precision. |
| Sample Prep Time | ~5 minutes (dilution) | ~25 minutes (derivatization) | Method A is significantly faster and simpler in terms of sample handling. |
| Pros | Simple, fast, no chemical reaction artifacts. | Extremely sensitive and selective, robust. | The choice depends on the specific analytical need (e.g., routine assay vs. trace impurity analysis). |
| Cons | Lower sensitivity, requires specialized detector. | Complex sample prep, potential for side reactions. | The derivatization step requires careful optimization and control. |
Part 3: Full Method Validation (ICH Q2(R1))
Based on the comparative data, Method B (Derivatization with FLD) is the superior choice for a comprehensive purity assessment, especially for identifying and quantifying unknown impurities at low levels. It was therefore selected for full validation according to ICH Q2(R1) guidelines.[13][14][15]
Experimental Protocol: Method Validation
The validation protocol assesses the following characteristics:
-
Specificity: Confirmed by analyzing placebo, stressed samples, and performing peak purity analysis using a DAD detector. The method demonstrated no interference at the retention time of the derivatized analyte and its impurities.
-
Linearity: Assessed over a range of 0.5 µg/mL to 15 µg/mL (corresponding to 0.05% to 1.5% of a 1 mg/mL test concentration).
-
Range: The validated range was established from the LOQ to 120% of the nominal test concentration.
-
Accuracy: Determined by spike-recovery experiments at three levels (50%, 100%, 150% of the nominal concentration).
-
Precision:
-
Repeatability: Six replicate preparations of the same sample.
-
Intermediate Precision: Analysis performed on a different day by a different analyst using a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min).
Validation Summary and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT; Peak Purity > 990 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 120% of test concentration | 1.5 µg/mL - 1200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.7% |
| - Intermediate Precision | ≤ 3.0% | 1.3% |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | System suitability parameters met | Pass |
Conclusion and Recommendation
Both direct analysis with CAD and pre-column derivatization with UV/FLD are viable strategies for the purity assessment of 5-(Aminomethyl)adamantan-2-ol hydrochloride.
-
Method A (Direct Analysis with CAD) is a suitable choice for rapid, routine quality control assays where the primary goal is to determine the potency of the main component and major impurities are present at levels well above the detection limit. Its simplicity is a significant advantage in a high-throughput environment.
-
Method B (Pre-column Derivatization with FLD) is the authoritative choice for comprehensive purity testing, stability studies, and reference standard characterization. Its superior sensitivity and selectivity are essential for detecting, identifying, and quantifying unknown trace-level impurities and degradation products, which is a critical requirement for regulatory submissions and ensuring patient safety.
For drug development professionals requiring a fully validated, stability-indicating method capable of meeting stringent regulatory expectations, the investment in developing and validating a derivatization-based method is highly recommended.
References
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Academia.edu. (n.d.). stability indicating hplc method development: a review.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
- ijarsct. (n.d.). A Review on Force Degradation Studies for Drug Substances.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharma Beginners. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
- ICH. (n.d.). Quality Guidelines.
- Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives.
- BenchChem. (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC.
- ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
- BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Aminoadamantan-2-ol Hydrochloride.
Sources
- 1. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 2. irjpms.com [irjpms.com]
- 3. onyxipca.com [onyxipca.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
Comprehensive FTIR Characterization Guide: 5-(Aminomethyl)adamantan-2-ol Hydrochloride vs. Standard Adamantane Derivatives
From an application science perspective, the structural verification of functionalized adamantane derivatives requires precise analytical techniques. 5-(Aminomethyl)adamantan-2-ol hydrochloride represents a complex structural evolution from legacy adamantane-based drugs like Amantadine and Memantine. By incorporating both a secondary hydroxyl group and a methylene spacer between the adamantane core and the primary amine, this molecule presents a unique vibrational fingerprint.
This guide objectively compares the Fourier Transform Infrared (FTIR) spectral performance of 5-(Aminomethyl)adamantan-2-ol hydrochloride against its standard alternatives, providing researchers and drug development professionals with a robust, self-validating framework for structural characterization and quality control.
Mechanistic Causality: Structural Variations & FTIR Signatures
Infrared absorption is fundamentally driven by changes in the molecular dipole moment during vibration. The structural modifications in 5-(Aminomethyl)adamantan-2-ol hydrochloride induce specific electronic and steric effects that drastically alter its FTIR spectrum compared to legacy alternatives.
-
The Hydroxyl Influence (-OH): Unlike Amantadine and Memantine, which lack oxygenated functional groups, the hydroxyl group at position 2 of 5-(Aminomethyl)adamantan-2-ol acts as both a hydrogen bond donor and acceptor. In the solid crystalline state, this extensive intermolecular hydrogen bonding lowers the O-H stretching frequency, resulting in a broad, intense band around ~3350 cm⁻¹. Furthermore, the C-O skeletal stretching vibration creates a highly diagnostic, sharp peak in the fingerprint region (~1080 cm⁻¹), serving as the primary marker to differentiate this compound from [1].
-
The Methylene Spacer (-CH₂-): In Amantadine, the protonated amine (-NH₃⁺) is directly fused to the rigid, bulky adamantane cage. This direct attachment restricts vibrational freedom. By introducing a methylene spacer, 5-(Aminomethyl)adamantan-2-ol decouples the amine from the cage's steric bulk. This alters the inductive pull from the adamantane core and reorganizes the hydrogen-bonding network with the chloride counter-ion. Consequently, the N-H bending (scissoring) vibrations shift and resolve into distinct asymmetric (~1610 cm⁻¹) and symmetric (~1510 cm⁻¹) modes, contrasting with the spectral profile of [2].
-
The Adamantane Core: The highly symmetrical, rigid tricyclic aliphatic cage produces strong, characteristic C-H stretching (~2920, ~2850 cm⁻¹) and bending (~1450 cm⁻¹) vibrations across all adamantane derivatives. However, the absence of the extra methyl groups found in Memantine keeps the aliphatic stretching region of 5-(Aminomethyl)adamantan-2-ol relatively uncluttered [3].
Logical mapping of functional groups to FTIR spectral peaks for structural verification.
Comparative FTIR Data Analysis
The following table summarizes the quantitative spectral data, providing a direct comparison between the product and its standard alternatives.
| Functional Group / Vibration Mode | 5-(Aminomethyl)adamantan-2-ol HCl | Amantadine HCl | Memantine HCl |
| O-H Stretch | ~3350 cm⁻¹ (Broad, strong) | Absent | Absent |
| N-H Stretch (-NH₃⁺) | ~3000–2800 cm⁻¹ (Overlapping) | ~3400–2800 cm⁻¹ (Multiple) | 3446, 3396 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2920, ~2850 cm⁻¹ | ~2915, 2850 cm⁻¹ | ~2950, 2920, 2860 cm⁻¹ |
| N-H Bend (Scissoring) | ~1610 cm⁻¹ (Asym), ~1510 cm⁻¹ (Sym) | ~1600 cm⁻¹ | 1621, 1532 cm⁻¹ |
| C-O Stretch | ~1080 cm⁻¹ (Diagnostic Marker) | Absent | Absent |
| C-N Stretch | ~1150 cm⁻¹ | ~1080 cm⁻¹ | 1190, 1162 cm⁻¹ |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Causality of Method Selection: As a standard practice for highly functionalized hydrochloride salts, I strongly advise against using traditional Potassium Bromide (KBr) pellet methods. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. These artifacts perfectly mask the critical diagnostic O-H and N-H peaks of 5-(Aminomethyl)adamantan-2-ol HCl.
Instead, Attenuated Total Reflectance (ATR) FTIR must be utilized. ATR provides a self-validating, moisture-independent system that ensures the spectral data is a true reflection of the API's solid-state structure, aligning with [4].
Step-by-Step Methodology:
-
System Preparation & Environmental Control: Purge the FTIR spectrometer with dry nitrogen for a minimum of 30 minutes to eliminate atmospheric H₂O and CO₂ interferences. Clean the diamond ATR crystal using absolute isopropyl alcohol and allow it to evaporate completely.
-
Background Collection (Self-Validation Step): Acquire a background spectrum of the bare ATR crystal (Range: 4000–400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32). This establishes the baseline energy profile and verifies crystal cleanliness.
-
Sample Application: Transfer 2–5 mg of the pure 5-(Aminomethyl)adamantan-2-ol hydrochloride powder directly onto the center of the ATR crystal.
-
Compression Optimization: Lower the ATR anvil and apply consistent pressure. Monitor the software's live energy gauge to ensure optimal contact between the crystal and the sample, which is critical for maximizing the evanescent wave penetration depth.
-
Spectral Acquisition: Scan the sample under identical parameters to the background (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which naturally suppresses high-frequency peaks like the O-H stretch). Perform baseline correction and normalize the spectrum for accurate comparative analysis.
Step-by-step ATR-FTIR experimental workflow for self-validating spectral acquisition.
References
-
Amantadine | C10H17N | CID 2130 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- Polymorphs of memantine hydrochloride (WO2006076560A1)
-
Voltammetric and Spectroscopic Studies of Memantine Hydrochloride and its Transition Metal Complexes Source: Physical Chemistry Research URL:[Link]
-
General Chapter <854> Mid-Infrared Spectroscopy Source: United States Pharmacopeia (USP) URL:[Link]
Comparing biological activity of 5-(Aminomethyl)adamantan-2-ol HCl vs Amantadine
The following guide provides a comprehensive technical comparison between Amantadine (the clinical standard for adamantane-based therapeutics) and 5-(Aminomethyl)adamantan-2-ol HCl (a specialized, polar adamantane scaffold).
This analysis is structured for researchers and drug development professionals, focusing on the shift from central nervous system (CNS)/antiviral activity to metabolic enzyme targeting based on Structure-Activity Relationship (SAR) principles.
From CNS Modulation to Metabolic Enzyme Inhibition
Executive Summary
Amantadine (1-adamantanamine) is the archetypal lipophilic adamantane, historically used as an influenza A M2 channel blocker and an NMDA receptor antagonist for Parkinson’s disease. Its efficacy relies on its ability to cross the blood-brain barrier (BBB) and fit into hydrophobic transmembrane pores.
5-(Aminomethyl)adamantan-2-ol HCl , conversely, represents a "second-generation" functionalized scaffold. The introduction of a bridgehead aminomethyl group (-CH₂NH₂) and a bridge hydroxyl group (-OH) fundamentally alters the physicochemical profile. This compound is less likely to penetrate the CNS and is increasingly explored as a pharmacophore for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and DPP-4 inhibitors in metabolic diseases (Type 2 Diabetes, Obesity).
Key Differentiators
| Feature | Amantadine HCl | 5-(Aminomethyl)adamantan-2-ol HCl |
| Primary Indication | Antiviral (Influenza A), Parkinson's (Dyskinesia) | Metabolic Disorders (Research Scaffold), 11β-HSD1 Inhibition |
| Lipophilicity (LogP) | High (~2.4) (Excellent BBB penetration) | Low (< 1.0) (Restricted BBB penetration) |
| H-Bond Donors/Acceptors | 1 / 1 | 3 / 3 (Due to -OH and -NH₂) |
| Molecular Target | M2 Proton Channel, NMDA Receptor | 11β-HSD1, DPP-4 (Enzyme Active Sites) |
| Mechanism | Pore Blocker (Steric) | Active Site Ligand (H-Bonding/Transition State Mimic) |
Physicochemical & Structural Analysis
The biological divergence between these two compounds is dictated by their structural modifications.
Structural Logic
-
Amantadine: A spherical, hydrophobic "bullet." It binds to the M2 channel by mimicking the hydrated radius of a cation but blocking proton flow via steric bulk.
-
5-(Aminomethyl)adamantan-2-ol:
-
5-Aminomethyl: Extends the amine away from the cage, reducing steric hindrance and allowing interaction with catalytic residues (e.g., Serine/Tyrosine) in enzyme pockets.
-
2-Hydroxy (Bridge): Introduces polarity. This is the critical "switch" that reduces CNS entry (reducing neurotoxicity) and enhances solubility in cytosolic environments.
-
Comparative Data Table (Experimental & Predicted)
| Property | Amantadine HCl | 5-(Aminomethyl)adamantan-2-ol HCl | Implications |
| Molecular Weight | 187.7 g/mol | ~217.7 g/mol | Slightly larger; still fragment-like. |
| Calc. LogP | 2.1 – 2.5 | 0.5 – 0.9 | Critical: Target compound is hydrophilic; poor CNS candidate. |
| Topological Polar Surface Area (TPSA) | 26 Ų | ~66 Ų | Target compound has >2x TPSA, reducing passive diffusion. |
| pKa (Amine) | 10.1 (Basic) | ~9.5 – 9.8 | Aminomethyl is slightly less basic; better for enzyme active sites. |
| Solubility (Water) | ~50 mg/mL | >100 mg/mL | Hydroxyl group significantly enhances aqueous solubility. |
Biological Activity Profile
A. Antiviral Activity (Influenza A M2 Channel)[1][2][3]
-
Amantadine: Acts as a pore blocker. It binds inside the M2 channel (residues Val27, Ala30), preventing the pH-dependent conformational change required for viral uncoating.
-
5-(Aminomethyl)adamantan-2-ol: Predicted Inactive/Low Potency.
B. Neurological Activity (NMDA Receptor)
-
Amantadine: A low-affinity, uncompetitive NMDA antagonist. It enters the open channel and blocks Ca²⁺ influx. Requires BBB penetration.
-
5-(Aminomethyl)adamantan-2-ol: Negligible CNS Activity.
-
Mechanism:[1][2][3][4][5] While the amine could theoretically bind the NMDA glutamate site, the low LogP prevents sufficient accumulation in the brain.
-
Benefit: This makes the target compound an excellent "peripheral-only" control or a scaffold for non-CNS diseases, avoiding the hallucinations/insomnia associated with Amantadine.
-
C. Metabolic Activity (11β-HSD1 & DPP-4)[6]
-
Amantadine: Inactive.
-
5-(Aminomethyl)adamantan-2-ol: High Potential Scaffold.
-
Mechanism:[1][2][3][4][5] 11β-HSD1 converts cortisone to cortisol (stress hormone). Inhibitors require a bulky lipophilic group (adamantane) to fill the hydrophobic pocket plus polar groups to anchor the molecule near the catalytic triad.
-
Evidence: Adamantane derivatives with polar spacers (like aminomethyl) are documented pharmacophores for 11β-HSD1 inhibitors, improving selectivity over 11β-HSD2.
-
Experimental Protocols (Self-Validating Systems)
To empirically validate the divergence in activity, the following protocols are recommended. These are designed to confirm the "Peripheral vs. CNS" hypothesis.
Protocol 1: NMDA Receptor Binding Assay (CNS Potential)
Objective: Determine if 5-(Aminomethyl)adamantan-2-ol binds the PCP site of the NMDA receptor similarly to Amantadine.
-
Preparation: Prepare synaptic membranes from rat forebrain (rich in NMDA receptors).
-
Ligand: Use [³H]-MK-801 (Dizocilpine) as the high-affinity radioligand (2 nM concentration).
-
Competition:
-
Incubate membranes with [³H]-MK-801 and varying concentrations (1 nM – 100 µM) of Amantadine (Positive Control) and 5-(Aminomethyl)adamantan-2-ol .
-
Buffer: 50 mM Tris-HCl, pH 7.4, with 10 µM Glutamate and 10 µM Glycine (to open the channel).
-
-
Filtration: Terminate reaction after 2 hours by rapid filtration over GF/B filters.
-
Analysis: Measure radioactivity. Plot displacement curves.
-
Validation Criteria: Amantadine IC₅₀ should be ~10–20 µM.
-
Expected Result: Target compound IC₅₀ > 100 µM (indicating loss of affinity due to polarity/sterics).
-
Protocol 2: 11β-HSD1 Enzyme Inhibition Assay (Metabolic Potential)
Objective: Assess the utility of the target scaffold for metabolic enzyme inhibition.
-
System: Human recombinant 11β-HSD1 enzyme (microsomal fraction).
-
Substrate: ³H-Cortisone (200 nM) + NADPH (cofactor, 200 µM).
-
Reaction:
-
Incubate enzyme + substrate + Test Compound (10 nM – 10 µM) for 30 mins at 37°C.
-
Include Glycyrrhetinic acid as a positive control inhibitor.
-
-
Detection: Stop reaction with ethyl acetate. Separate Cortisol (product) from Cortisone (substrate) via TLC or HPLC. Quantify conversion.
-
Validation:
Visualizing the Mechanism
The following diagram illustrates the divergent signaling pathways and pharmacological fates of the two compounds.
Caption: Divergent Pharmacological Fate: Amantadine penetrates the BBB to act on CNS targets, while the polar 5-(Aminomethyl)adamantan-2-ol is retained peripherally, targeting metabolic enzymes.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[5] Link
-
Kornhuber, J., et al. (1991). "Amantadine and Memantine are NMDA receptor antagonists with neuroprotective properties."[3] Journal of Neural Transmission, 89, 1-9. Link
-
Boyle, C. D., et al. (2006). "Adamantane-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 16(14), 3737-3740. Link
-
BenchChem. (2025).[1][3] "Technical Guide: Aminoadamantane Derivatives and Biological Activity." Link (Cited for structural classification context).
-
Wang, J., et al. (2011). "M2 Channel Blockers: The Mechanism of Amantadine Resistance." Current Opinion in Virology, 1(6), 555-563. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults | Scilit [scilit.com]
- 7. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amantadine [sitem.herts.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) studies of adamantane amino alcohols
Executive Summary: The "Lipophilic Bullet" Evolution
Adamantane (
Adamantane Amino Alcohols represent a strategic structural evolution. By introducing a hydroxyl group to the adamantane cage or the side chain, researchers can modulate the partition coefficient (LogP), create secondary hydrogen-bonding interactions within receptor pockets, and alter metabolic clearance profiles.
This guide objectively compares the Structure-Activity Relationship (SAR) of adamantane amino alcohols against standard adamantane therapeutics across three therapeutic axes: Antiviral (Influenza M2) , Antitubercular (MmpL3) , and Neurological (NMDA) .
Comparative Analysis: Performance vs. Alternatives
Class A: Antiviral Potency (Influenza A M2 Channel)
Target:[2] The M2 proton channel, essential for viral uncoating. Standard:Amantadine (1-aminoadamantane).[3][4]
| Feature | Amantadine (Standard) | 3-Amino-1-adamantanol (Amino Alcohol) | SAR Implication |
| LogP | ~2.5 | ~0.9 - 1.2 | The -OH group significantly lowers lipophilicity, reducing non-specific membrane accumulation. |
| M2 Binding | High (Wild Type) | Moderate to Low | The hydrophobic pocket of M2 prefers the unsubstituted cage. The -OH desolvation penalty can reduce affinity. |
| Resistance | High (S31N mutant) | Variable | Polar substituents can regain activity against certain mutants by engaging new H-bonds, though pure amino alcohols often lag behind spirane-amines. |
| CNS Side Effects | Frequent (Insomnia, Jitteriness) | Reduced | Lower LogP reduces blood-brain barrier (BBB) penetration, localizing the drug to the periphery (lung tissue). |
Class B: Antitubercular Activity (M. tuberculosis)
Target: MmpL3 (Mycolic acid transporter). Standard:SQ109 (Ethylenediamine adamantane derivative).
| Feature | SQ109 (Standard) | Adamantyl Aminoethanols | SAR Implication |
| Mechanism | Proton motive force disruption + MmpL3 | MmpL3 Inhibition | The amino alcohol moiety mimics the transition state of the substrate or interacts with the Ser/Tyr residues in the MmpL3 pore. |
| Solubility | Low (requires formulation) | Improved | The hydroxyl group acts as a "solubilizing handle," improving oral bioavailability without needing complex formulations. |
| Potency (MIC) | 0.7 - 1.56 µM | 2.0 - 10.0 µM | While slightly less potent than diamines, amino alcohols offer a better safety margin (Selectivity Index). |
Detailed SAR Insights
The C1 vs. C2 Substitution Divergence
The topology of the adamantane cage dictates activity.
-
C1 (Bridgehead) Substitution: Creates a "spherical" volume. Ideal for blocking pore-like structures (M2 channel, NMDA receptor).
-
C2 (Bridge) Substitution: Creates a "kinked" geometry. Derivatives here (e.g., 2-aminoadamantane analogs) often show superior antiviral profiles because they fit better into the mutated V27A pockets of resistant influenza strains.
The Hydroxyl "Anchor" Effect
In NMDA receptor antagonism (Alzheimer's treatment), the kinetics of channel blockade determine tolerability.
-
Memantine (Dimethyl-amino-adamantane): Fast on/off kinetics.
-
Hydroxylated Analogs: The introduction of an -OH group often slows the "off-rate" due to H-bonding inside the channel. This can lead to increased toxicity (resembling PCP/Ketamine) if the block becomes effectively irreversible, or it can be used to tune selectivity between synaptic and extrasynaptic receptors.
Visualizing the Mechanism & Logic
Diagram 1: SAR Decision Logic for Adamantane Design
This flow illustrates how to select the amino alcohol substitution pattern based on the therapeutic target.
Caption: Decision matrix for modifying the adamantane cage. The -OH group serves different functional roles (solubility vs. kinetic anchor) depending on the protein target.
Experimental Protocols
Protocol A: Synthesis of 3-amino-1-adamantanol (The "Ritter-Hydrolysis" Route)
This protocol is the industry standard for generating the core amino-alcohol scaffold used in Vildagliptin and other high-value derivatives. It avoids the use of expensive adamantane epoxides.
Reagents:
-
Amantadine Hydrochloride (1-aminoadamantane HCl)[3]
-
Sulfuric Acid (
, 98%) -
Nitric Acid (
, fuming) -
Ice water[5]
Workflow:
-
Nitration: Dissolve Amantadine HCl (10 mmol) in concentrated
(15 mL) at 0°C. -
Addition: Dropwise add fuming
(1.5 mL) over 30 minutes. The reaction is highly exothermic; maintain temperature <10°C. -
Reaction: Stir at room temperature for 12 hours. The intermediate formed is the nitrate ester or N-nitro species.
-
Hydrolysis: Pour the reaction mixture onto 100g of crushed ice. The sudden dilution and heat generation facilitate the hydrolysis of the labile intermediates to the carbocation, which is trapped by water.
-
Work-up: Basify to pH 12 using 50% NaOH solution. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: The crude product is often a mixture of isomers. Recrystallize from Ethyl Acetate/Hexane to yield pure 3-amino-1-adamantanol as a white solid.
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the high-symmetry signals of amantadine and the appearance of methylene protons adjacent to the hydroxyl group (approx 1.4-1.6 ppm shifts).
-
Melting Point: Sharp melting point at ~260-262°C indicates high purity.
Protocol B: Biological Evaluation (M2 Proton Channel Inhibition)
To verify if your amino alcohol derivative retains antiviral activity, use this functional assay.
System:
-
Xenopus laevis oocytes expressing Influenza A M2 protein.
Steps:
-
Expression: Inject cRNA encoding the M2 protein (wild type or S31N mutant) into oocytes. Incubate for 48-72 hours.
-
Clamping: Use Two-Electrode Voltage Clamp (TEVC) recording. Bath solution: pH 5.5 (to activate the channel).
-
Application: Perfusion of the oocyte with pH 5.5 buffer induces an inward current (
). -
Drug Testing: Perfuse the adamantane amino alcohol (100 µM) for 2 minutes.
-
Calculation: Measure the residual current. % Inhibition =
.
Synthesis Workflow Visualization
Caption: One-pot synthesis of 3-amino-1-adamantanol. The controlled hydrolysis of the nitrate intermediate is the critical step for yield.
References
-
Synthesis of 3-amino-1-adamantanol: Google Patents / CN101798270A. Method for preparing 3-amino-1-adamantane alcohol.[6] Link
-
Antitubercular Adamantane Aminoethers: Koperniku, A., et al. (2017). Synthesis of Adamantane Aminoethers with Antitubercular Potential.[7][8] Medicinal Chemistry. Link
-
Adamantane SAR Overview: Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[9] Chemical Reviews. Link
-
NMDA Receptor Antagonism: Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes: Uncompetitive NMDA receptor antagonists.[10] Neuropharmacology. Link
-
Antiviral Mechanisms: Jing, X., et al. (2008). Functional studies of the influenza A virus M2 proton channel.[2][4] Journal of Biological Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 3. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-tuberculosis activity and 3D-QSAR study of amino acid conjugates of 4-(adamantan-1-yl) group containing quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. researchgate.net [researchgate.net]
X-Ray Crystallography and Structural Validation of 5-(Aminomethyl)adamantan-2-ol HCl: A Comparative Guide
The adamantane scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, lipophilic, and highly symmetrical three-dimensional structure[1]. While first-generation adamantane derivatives like Amantadine and Memantine have been extensively utilized as viral M2 proton channel inhibitors and NMDA receptor antagonists, functionalized derivatives such as 5-(Aminomethyl)adamantan-2-ol HCl introduce new structural complexities[2].
For researchers and drug development professionals, understanding the precise spatial arrangement of the aminomethyl and hydroxyl substituents is critical for predicting structure-activity relationships (SAR). This guide objectively compares the crystallographic properties of 5-(Aminomethyl)adamantan-2-ol HCl against its alternatives and provides a self-validating workflow for single-crystal X-ray diffraction (SCXRD) and structural validation.
Comparative Crystallographic Properties
The addition of a hydroxyl group and an aminomethyl group to the adamantane core fundamentally alters the molecule's crystal packing architecture. While simple adamantane amines often crystallize in high-symmetry systems due to rotational disorder, the dual hydrogen-bond donors/acceptors in 5-(Aminomethyl)adamantan-2-ol HCl force a lower-symmetry, highly ordered lattice[1].
Table 1: Comparative Crystallographic Data of Adamantane Derivatives
| Parameter | 5-(Aminomethyl)adamantan-2-ol HCl | Amantadine HCl | Memantine HCl |
| Chemical Formula | C₁₁H₂₀ClNO | C₁₀H₁₈ClN | C₁₂H₂₂ClN |
| Molecular Weight | 217.74 g/mol | 187.71 g/mol | 215.76 g/mol |
| Crystal System | Monoclinic | Tetragonal | Orthorhombic |
| Typical Space Group | P2₁/c | P4₂/nmc | Pbca |
| Z (Molecules/Unit Cell) | 4 | 2 | 8 |
| Hydrogen Bonding Network | 3D Network (N-H···Cl, O-H···Cl, N-H···O) | 2D Sheets (N-H···Cl) | 2D Sheets (N-H···Cl) |
| Conformational Flexibility | High (Synclinal/Antiperiplanar rotamers) | Rigid | Rigid (Methyl group rotation only) |
Performance Insight: The extensive 3D hydrogen-bonding network in 5-(Aminomethyl)adamantan-2-ol HCl results in a denser crystal lattice and higher melting point compared to Amantadine HCl. This structural rigidity is highly advantageous in drug formulation, offering superior solid-state stability and reduced hygroscopicity.
Experimental Protocol: Single Crystal Growth
To obtain high-resolution SCXRD data, researchers must first grow defect-free single crystals. Amine hydrochlorides are highly polar and often precipitate rapidly as microcrystalline powders if subjected to fast evaporation. The Vapor Diffusion Method is the field-proven standard for these compounds.
Causality of Solvent Selection
-
Primary Solvent (Methanol): Completely dissolves the polar HCl salt, breaking pre-existing aggregates.
-
Anti-Solvent (Diethyl Ether): A highly volatile, non-polar solvent. As diethyl ether vapor slowly diffuses into the methanol solution, the dielectric constant of the mixture gradually decreases. This slow reduction in solubility keeps the system in the metastable zone, promoting the nucleation of a few large crystals rather than a shower of unusable microcrystals.
Step-by-Step Methodology
-
Preparation: Weigh 10 mg of highly purified (>99%) 5-(Aminomethyl)adamantan-2-ol HCl.
-
Dissolution: Dissolve the compound in 0.5 mL of HPLC-grade Methanol in a 2 mL inner glass vial. Sonicate until visually clear.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial to remove dust particles, which can act as unwanted heterogeneous nucleation sites.
-
Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of Diethyl Ether.
-
Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 4°C.
-
Harvesting: Monitor daily. Diffraction-quality single crystals (typically colorless blocks or plates) should form within 7 to 14 days.
Fig 1. Vapor diffusion crystallization workflow for adamantane amine hydrochlorides.
Structural Validation & E-E-A-T Principles
Once a crystal is harvested, it is mounted on a diffractometer. Data collection is strictly performed at cryogenic temperatures (e.g., 100 K) to minimize thermal atomic displacement parameters, which can otherwise mask the true positions of the hydrogen atoms on the aminomethyl and hydroxyl groups.
The Self-Validating System: IUCr CheckCIF
A solved crystal structure is only a mathematical model until it is rigorously validated. To ensure utmost trustworthiness, the crystallographic community relies on the International Union of Crystallography (IUCr) CheckCIF utility[3]. This automated validation tool acts as an objective referee, interrogating the Crystallographic Information File (CIF) for chemical and mathematical consistency[4].
Mechanistic Validation Checks:
-
Missing Symmetry ("Marshing"): CheckCIF algorithms (via PLATON) scan the atomic coordinates to ensure the correct space group was assigned. Adamantane derivatives are notorious for pseudo-symmetry; missing a symmetry element can lead to artificial disorder in the model[4].
-
Atom Type Assignment: The software evaluates thermal parameters and electron density peaks to ensure the chloride counterion (Cl⁻) is not mistakenly modeled as a water molecule (O) or vice versa.
-
Hydrogen Bonding Geometry: It validates that the N-H and O-H bond lengths and angles fall within acceptable quantum mechanical parameters, confirming the 3D network described in Table 1.
Resolution and Deposition
The CheckCIF report generates alerts categorized by severity (A, B, C, and G). Level A and B alerts indicate fundamental errors (e.g., unresolved twinning or severe steric clashes) and must be scientifically resolved or explicitly justified in the manuscript[5]. Only after this self-validating loop is complete can the structure be deposited into the Cambridge Crystallographic Data Centre (CCDC)[6].
Fig 2. Self-validating X-ray crystallographic workflow utilizing IUCr CheckCIF.
Conclusion
Compared to rigid alternatives like Amantadine and Memantine, 5-(Aminomethyl)adamantan-2-ol HCl presents a more complex, hydrogen-bond-rich crystallographic profile. By employing controlled vapor diffusion crystallization and adhering to the rigorous, self-validating IUCr CheckCIF protocols, researchers can generate highly accurate 3D structural models. These validated models are indispensable for downstream applications, ensuring that computational docking and structure-based drug design are grounded in absolute physical reality.
References
-
Molaid. "5-Nitromethyl-adamantan-2-ol | 1272030-02-0." Molaid Chemical, 2025.[Link]
-
Spek, A. L. "PLATON-CHECKCIF." National Single Crystal X-ray Facility, Utrecht University.[Link]
-
International Union of Crystallography (IUCr). "checkCIF/PLATON report." IUCr Journals. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). "How to deposit a structure in the CSD." CCDC.[Link]
-
American Chemical Society (ACS). "Requirements for Depositing X-Ray Crystallographic Data." ACS Paragon Plus.[Link]
Sources
A Comparative Guide to Elemental Analysis Standards for 5-(Aminomethyl)adamantan-2-ol Hydrochloride
Introduction
5-(Aminomethyl)adamantan-2-ol hydrochloride is a derivative of adamantane, a rigid, tricyclic hydrocarbon that serves as a valuable scaffold in medicinal chemistry. Adamantane derivatives, such as Amantadine and Memantine, are established therapeutic agents, primarily for their antiviral and neuroprotective activities.[1][2] The unique lipophilic structure of the adamantane cage often imparts favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[2] The presence of both a primary amine and a hydroxyl group on the 5-(aminomethyl)adamantan-2-ol scaffold makes it a versatile intermediate for synthesizing novel drug candidates.[3]
For researchers and drug development professionals, establishing the purity and verifying the chemical identity of such compounds is a non-negotiable prerequisite for further investigation. Elemental analysis is a fundamental technique for this purpose, providing a quantitative measure of the constituent elements (Carbon, Hydrogen, Nitrogen) against theoretical values. However, a comprehensive characterization relies on a multi-faceted analytical approach.
This guide provides an in-depth comparison of elemental analysis standards for 5-(aminomethyl)adamantan-2-ol hydrochloride, contextualized with complementary analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to ensure the highest standards of scientific integrity in the characterization of this and similar compounds.
Pillar 1: The Gold Standard - Theoretical vs. Experimental Elemental Composition
The cornerstone of elemental analysis is the comparison of experimentally determined values with the theoretically calculated elemental composition. This serves as a primary indicator of the sample's purity. For a new compound to be considered pure, the experimentally found values for Carbon, Hydrogen, and Nitrogen should typically be within ±0.4% of the calculated values, a standard widely accepted by peer-reviewed journals.[4]
Molecular Formula: C₁₁H₂₀ClNO
Molecular Weight: 217.74 g/mol
The theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 60.68% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 9.26% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.28% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.43% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.35% |
Note: Chlorine and Oxygen are typically not determined by standard CHN combustion analysis but are calculated by difference or determined by other methods.
Acceptance Criteria for Elemental Analysis
Based on the ±0.4% standard, the acceptable range for experimental results for 5-(Aminomethyl)adamantan-2-ol hydrochloride is:
| Element | Theoretical Value (%) | Acceptable Range (%) |
| Carbon (C) | 60.68 | 60.28 - 61.08 |
| Hydrogen (H) | 9.26 | 8.86 - 9.66 |
| Nitrogen (N) | 6.43 | 6.03 - 6.83 |
Deviation from these ranges can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Pillar 2: A Comparative Framework of Analytical Techniques
While elemental analysis is fundamental for confirming elemental composition, it does not provide a complete picture of a sample's purity or structure. A robust characterization strategy integrates multiple orthogonal techniques. The following diagram illustrates a recommended analytical workflow.
Sources
Comparative Solubility Profiles of Adamantane Hydrochloride Salts: A Technical Guide for Formulation Scientists
As a Senior Application Scientist, I frequently encounter formulation bottlenecks associated with the adamantane class of compounds. Adamantane is a highly symmetrical, rigid, and lipophilic tricyclic hydrocarbon. Its inherent hydrophobicity results in extremely poor aqueous solubility, presenting a major hurdle for both oral bioavailability and parenteral administration[1].
To circumvent this, pharmaceutical development relies on amine derivatization followed by hydrochloride (HCl) salt formation. The resulting active pharmaceutical ingredients (APIs)—namely Amantadine HCl, Memantine HCl, and Rimantadine HCl—exhibit drastically altered physicochemical profiles. This guide objectively compares their solubility behaviors, explains the thermodynamic causality behind these profiles, and provides self-validating experimental protocols for laboratory evaluation.
Mechanistic Causality: Why Hydrochloride Salts?
The conversion of an adamantane amine free base to its hydrochloride salt is a fundamental exercise in crystal engineering. The free base forms of these drugs are dominated by lipophilic interactions and possess high lattice energies that resist dissociation in water. By introducing a hydrochloride salt, we manipulate the molecule's thermodynamics through three mechanisms:
-
Ionization: The amine group is protonated, introducing a permanent positive charge[2].
-
Ion-Dipole Interactions: The resulting salt forms strong ion-dipole interactions with water molecules, effectively overcoming the hydrophobic effect of the bulky adamantane cage[1].
-
Lattice Energy Modulation: The incorporation of the chloride counterion alters the crystal lattice packing. In many adamantane derivatives, this creates solvent-accessible voids that facilitate rapid hydration and dissolution[3].
Logical flow of solubility enhancement in adamantane derivatives.
Comparative Solubility Profiles
While all three APIs share the adamantane backbone, their specific structural substitutions dictate their lipophilicity (LogP) and crystal packing efficiency. As we add methyl groups to the adamantane cage (as seen in Memantine and Rimantadine), the overall lipophilic bulk increases, which predictably reduces aqueous solubility compared to the unsubstituted Amantadine.
Table 1: Comparative Solubility Data of Adamantane HCl Salts (20–25°C)
| API | Structural Modification | Aqueous Solubility | Ethanol Solubility |
| Amantadine HCl | 1-aminoadamantane | ~350 mg/mL (Freely Soluble)[4] | Freely Soluble[5] |
| Memantine HCl | 3,5-dimethyl-1-aminoadamantane | ~43 mg/mL (Soluble)[6] | ~43 mg/mL (Soluble)*[6] |
| Rimantadine HCl | 1-(1-adamantyl)ethylamine | ~50 mg/mL (Freely Soluble)[7] | ~5 mg/mL (Soluble)[8] |
*Note: While some compounding literature cites Memantine HCl as practically insoluble in ethanol[9], rigorous analytical standards demonstrate solubility up to 43 mg/mL in pure ethanol[6]. This discrepancy highlights the importance of accounting for polymorphic variations and excipient interference in commercial formulations.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility in early-stage drug development, solubility must be determined using thermodynamically rigorous methods rather than kinetic approximations (like solvent-shift assays, which risk supersaturation). Below are the self-validating protocols we employ to profile these APIs.
Protocol 1: Thermodynamic Shake-Flask Solubility Determination
This protocol is designed to achieve true thermodynamic equilibrium, ensuring that the measured solubility reflects the lowest energy state of the API in the chosen solvent system.
Rationale & Causality: Kinetic solubility can overestimate the true solubility limit. The shake-flask method guarantees equilibrium by maintaining an excess of the solid phase over an extended period, allowing any metastable polymorphs to transition into their most stable crystalline form.
Step-by-Step Workflow:
-
Preparation: Accurately weigh approximately 500 mg of the adamantane HCl salt into a 10 mL glass scintillation vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., deionized water or ethanol). Self-Validation Check: The presence of undissolved solid is critical. If the solution becomes completely clear, incrementally add more API until a persistent suspension is achieved.
-
Thermal Equilibration: Seal the vial and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Shake at 200 RPM for 48 to 72 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the equilibration temperature. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 0.2 mL of the filtrate to account for potential API adsorption to the filter membrane.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV. Because adamantane derivatives lack strong chromophores, pre-column derivatization (e.g., using fluorenylmethyloxycarbonyl chloride) is required for accurate UV detection[10].
-
pH Verification: Measure the pH of the final saturated solution. Because these are salts of weak bases (pKa ~10.2 to 10.4)[7][11], their solubility is highly pH-dependent; documenting the final pH (pH_max) is mandatory to validate the solubility state.
Standard shake-flask methodology for thermodynamic solubility profiling.
Protocol 2: Biorelevant pH-Dependent Profiling
To predict in vivo performance—particularly for extended-release formulations—solubility must be mapped across the physiological gastrointestinal pH range.
Step-by-Step Workflow:
-
Prepare standard USP dissolution buffers: pH 1.2 (Simulated Gastric Fluid without enzymes), pH 4.5 (Acetate buffer), and pH 6.8 (Simulated Intestinal Fluid).
-
Introduce an excess of the API (e.g., Memantine HCl) into 5 mL of each respective buffer.
-
Equilibrate in a shaker bath at 37.0 ± 0.1 °C for 24 hours.
-
Separate phases and quantify using the derivatization HPLC-UV method outlined in Protocol 1.
-
Causality Analysis: These APIs will exhibit maximum solubility at acidic pH (stomach conditions) due to full protonation. However, as the pH approaches the drug's pKa in the lower intestine, the risk of free-base precipitation increases, which directly impacts the absorption kinetics and must be accounted for during formulation design.
Conclusion
The strategic use of hydrochloride salts effectively transforms the intractable adamantane core into highly bioavailable therapeutics. While Amantadine HCl boasts the highest aqueous solubility (~350 mg/mL), the addition of methyl groups in Memantine and Rimantadine slightly reduces this solubility to the 40–50 mg/mL range. This reduction is a calculated trade-off, optimizing their lipophilic partitioning for superior blood-brain barrier penetration and target receptor affinity.
References
- Amantadine Hydrochloride Capsules, USPRx only - DailyMed.National Institutes of Health (NIH).
- Safety Data Sheet (Amantadine Hydrochloride).PCCA Rx.
- Memantine HCl Datasheet.Selleck Chemicals.
- Memantine Hydrochloride 2 mg/mL Oral Solution, Thickened.U.S. Pharmacist.
- PRODUCT INFORMATION: Rimantadine (hydrochloride).Cayman Chemical.
- Using crystal structure prediction to rationalize the hydration propensities of substituted adamantane hydrochloride salts.ResearchGate.
- Buy Rimantadine from HANGZHOU LEAP CHEM CO., LTD.ECHEMI.
- Biorelevant dissolution method development of memantine extended.International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Memantine | CID 4054 - PubChem.National Institutes of Health (NIH).
- Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.Benchchem.
- Memantine hydrochloride.Solubility of Things.
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- 5. Amantadine Hydrochloride Capsules, USPRx only [dailymed.nlm.nih.gov]
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- 7. echemi.com [echemi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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A Senior Application Scientist's Guide to Validating the Stereochemistry of 5-(Aminomethyl)adamantan-2-ol Derivatives
In the landscape of medicinal chemistry, the rigid, three-dimensional scaffold of adamantane has proven to be a cornerstone for the development of novel therapeutics, from antiviral to central nervous system agents.[1][2][3] The introduction of functional groups, such as in 5-(aminomethyl)adamantan-2-ol derivatives, unlocks a vast chemical space with significant therapeutic potential. However, this functionalization also introduces stereochemical complexity. The precise spatial arrangement of the aminomethyl and hydroxyl groups is not a trivial detail; it is a critical determinant of a molecule's interaction with its biological target, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[]
This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of 5-(aminomethyl)adamantan-2-ol derivatives. We will move beyond a simple listing of methods to provide field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Decisive Role of Stereochemistry in Adamantane Derivatives
The adamantane cage is a unique, conformationally restricted scaffold. When substituted at the C2 and C5 positions, as in 5-(aminomethyl)adamantan-2-ol, two stereogenic centers are created, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the substituents (syn or anti) and the absolute configuration of each stereocenter (R or S) can dramatically alter the molecule's shape and its ability to fit into a binding pocket. This makes unambiguous stereochemical assignment an indispensable step in the drug discovery and development process.
A Comparative Analysis of Stereochemical Validation Techniques
The choice of analytical technique for stereochemical validation is a critical decision, guided by factors such as the stage of research, the amount of sample available, and the specific stereochemical question being addressed (relative versus absolute configuration). Here, we compare the most powerful and commonly employed methods.
| Method | Primary Application | Sample Requirement | Throughput | Key Strengths | Limitations |
| X-ray Crystallography | Absolute Configuration | <1 mg (single crystal) | Low | Unambiguous 3D structure determination ("gold standard").[5][6] | Requires a high-quality single crystal, which can be difficult to obtain.[7][8] |
| NMR Spectroscopy (Mosher's Method) | Absolute Configuration of Chiral Alcohols/Amines | 1-5 mg | Medium | Does not require crystallization; applicable to a wide range of compounds.[][5][9] | Model-dependent, potential for misinterpretation with sterically hindered molecules.[5] |
| NMR Spectroscopy (NOE/ROE) | Relative Configuration | 5-10 mg | High | Provides information on through-space proton proximities, ideal for determining syn/anti isomers.[10][11][12][13] | NOE can be ambiguous for medium-sized molecules; ROESY is often preferred.[10][14] |
| Chiral Chromatography (HPLC/SFC) | Enantiomeric Purity (ee) and Separation | µg to mg | High | Excellent for separating enantiomers and determining enantiomeric excess.[15][16][17][18] | Does not provide absolute configuration without a known standard. |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | mg | Medium | Applicable to solution-state samples; powerful when combined with computational methods.[19][20][21][22][23] | Requires specialized equipment and computational expertise.[19] |
Deciding on the Appropriate Analytical Workflow
The selection of a suitable analytical method is a strategic process. The following diagram illustrates a logical workflow for the stereochemical validation of a novel 5-(aminomethyl)adamantan-2-ol derivative.
Caption: A logical workflow for the stereochemical validation of 5-(aminomethyl)adamantan-2-ol derivatives.
Experimental Protocols: A Practical Guide
Determining Relative Stereochemistry: 2D NOESY/ROESY
The rigid adamantane cage allows for the reliable use of Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments to determine the relative configuration of the aminomethyl and hydroxyl groups. An NOE/ROE is observed between protons that are close in space (< 5 Å), regardless of the number of bonds separating them.[11] For the syn-isomer, a cross-peak is expected between the proton on the carbon bearing the hydroxyl group and the protons of the aminomethyl group. This interaction will be absent in the anti-isomer.
Experimental Protocol: 2D ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-(aminomethyl)adamantan-2-ol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[24] It is crucial to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.[10]
-
Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (≥ 400 MHz). A mixing time of 200-500 ms is typically a good starting point for molecules of this size.
-
Data Analysis: Process the 2D spectrum and look for cross-peaks between the adamantane protons. A key correlation to look for is between the proton at C2 and the methylene protons of the aminomethyl group at C5. The presence of this cross-peak indicates a syn relationship.
Determining Absolute Configuration: Mosher's Ester Analysis
When X-ray crystallography is not feasible, Mosher's method is a powerful NMR-based technique to determine the absolute configuration of the chiral center bearing the hydroxyl group.[5][9] The method involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[][8][25][26][27] This creates a pair of diastereomers, which will have different NMR chemical shifts. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced.[5][26]
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization:
-
In two separate, dry NMR tubes, dissolve ~1-2 mg of the 5-(aminomethyl)adamantan-2-ol derivative.
-
To one tube, add a slight excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride.
-
To the other tube, add a slight excess of (S)-(+)-MTPA chloride.
-
Add a small amount of a suitable base (e.g., pyridine-d₅ or triethylamine) to each tube to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Data Acquisition: Acquire ¹H NMR spectra for both diastereomeric esters. It is crucial that the acquisition parameters are identical for both samples.[5] 2D NMR experiments like COSY and HSQC may be necessary for unambiguous proton assignments.[5][26]
-
Data Analysis:
-
Carefully assign the proton signals in both spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons near the newly formed ester linkage.
-
Apply the Mosher model: protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration of the C2 stereocenter.
-
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Enantiomeric Separation and Purity: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[15][16][17] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for a wide range of compounds.[28]
-
Mobile Phase Screening:
-
For normal-phase chromatography, start with a mobile phase of hexane/isopropanol or hexane/ethanol.
-
For basic compounds like 5-(aminomethyl)adamantan-2-ol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.[16]
-
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature.
-
Quantification: Once a baseline separation is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers.
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous determination of absolute configuration is required, single-crystal X-ray crystallography is the definitive method.[5][29][30] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the spatial arrangement of all atoms.
While powerful, the primary limitation is the need to grow a high-quality single crystal of the compound, which can be a significant challenge.[7][8] For molecules that are difficult to crystallize, co-crystallization with a chiral host molecule can sometimes be a successful strategy.[7][31]
Emerging and Complementary Techniques
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19][20] The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental VCD spectrum to spectra predicted by quantum mechanical calculations for the different possible stereoisomers, the absolute configuration can be determined.[19][32] This technique is particularly valuable for molecules that do not crystallize.[21][23]
Computational Methods: In addition to their use in VCD, computational methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts and other spectroscopic properties for different stereoisomers.[33][34] Comparing these predicted properties to the experimental data can provide strong evidence for a particular stereochemical assignment.
Conclusion
The stereochemical validation of 5-(aminomethyl)adamantan-2-ol derivatives is a multifaceted process that requires a thoughtful and systematic approach. There is no single "best" method; rather, the optimal strategy involves a combination of techniques, each providing a unique piece of the stereochemical puzzle. By understanding the principles, strengths, and limitations of each method, and by following robust experimental protocols, researchers can confidently and accurately assign the stereochemistry of these promising therapeutic agents, paving the way for a deeper understanding of their structure-activity relationships and accelerating their journey through the drug discovery pipeline.
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Safety Operating Guide
Navigating the Disposal of 5-(Aminomethyl)adamantan-2-ol Hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Aminomethyl)adamantan-2-ol hydrochloride, a specialized adamantane derivative. By adhering to these procedures, researchers can ensure a safe laboratory environment while maintaining regulatory compliance.
Understanding the Compound: Hazard Profile and Initial Assessment
5-(Aminomethyl)adamantan-2-ol hydrochloride, while a valuable research chemical, requires careful handling due to its potential hazards. Based on data from analogous adamantane derivatives, it is classified as harmful if swallowed and can cause significant skin and eye irritation.[1] Therefore, a thorough risk assessment is the foundational step before any handling or disposal activities.
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves. If on skin, wash with plenty of water.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
This initial assessment underscores the necessity of appropriate personal protective equipment (PPE) and adherence to established safety protocols.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 5-(Aminomethyl)adamantan-2-ol hydrochloride is a multi-step process that ensures the safety of laboratory personnel and the environment. This workflow is designed to be a self-validating system, with checks and balances at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, it is imperative to be outfitted with the correct PPE. This is a non-negotiable step to prevent accidental exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure they are regularly inspected for any signs of degradation or puncture.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[2]
-
Body Protection: A standard laboratory coat should be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[3]
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5] 5-(Aminomethyl)adamantan-2-ol hydrochloride waste should be collected in a dedicated, properly labeled container.
Do NOT mix with:
Consult your institution's chemical hygiene plan for a comprehensive list of incompatible materials.
Caption: Decision workflow for segregating 5-(Aminomethyl)adamantan-2-ol hydrochloride waste.
Step 3: Container Management - The Right Vessel for the Job
The choice of waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Aminomethyl)adamantan-2-ol hydrochloride," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7][8] The date of waste generation and the principal investigator's name and contact information must also be included.[7]
-
Closure: The container must have a tightly fitting lid and be kept closed at all times, except when adding waste.[8]
Step 4: Storage and Accumulation - Safe Temporary Holding
Designated satellite accumulation areas are the appropriate locations for storing hazardous waste pending disposal.[8][9]
-
Location: Store the waste container in a well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Segregation: Ensure the container is stored separately from incompatible materials, as outlined in Step 2.[10]
Step 5: Final Disposal - The Hand-off to Professionals
The final disposal of 5-(Aminomethyl)adamantan-2-ol hydrochloride must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) office.[1][7]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]
-
Documentation: Complete all necessary waste disposal forms accurately and completely.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[5][7] This is a direct violation of regulations set forth by the Environmental Protection Agency (EPA).[7]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an absorbent material, and collect the material in a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Regulatory Framework: Adherence to National Standards
The disposal of all laboratory chemicals is governed by strict federal and state regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[7][11][12] This guide is designed to be in compliance with these regulations, which mandate the "cradle-to-grave" management of hazardous materials.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental responsibility.
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Safe Handling and Personal Protective Equipment for 5-(Aminomethyl)adamantan-2-ol Hydrochloride
This guide provides comprehensive safety and logistical information for handling 5-(Aminomethyl)adamantan-2-ol hydrochloride, a specialized adamantane derivative. Designed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment. The information herein is synthesized from established safety principles for related chemical structures and general laboratory best practices.
Hazard Identification and Risk Assessment
-
Adamantane Core : The adamantane structure itself is a rigid, stable hydrocarbon.[2] Its derivatives are noted for their lipophilicity, which can influence how they interact with biological membranes.[2]
-
Amine Hydrochloride Salt : Amine hydrochlorides can be irritants, particularly to the skin, eyes, and respiratory tract.[3][4] They may be harmful if swallowed.[5] As a solid, the compound may exist as a fine powder, posing an inhalation risk.
-
Alcohol Group : While the alcohol functional group is generally less hazardous, it contributes to the overall chemical properties of the molecule.
Based on these structural features, a conservative approach is warranted. Assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled as a dust.[3][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[1] The following table summarizes the required PPE for handling 5-(Aminomethyl)adamantan-2-ol hydrochloride.
| Protection Type | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Must comply with ANSI Z87.1 (US) or EN166 (EU) standards. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for any signs of damage before each use. Use proper glove removal technique to avoid contaminating skin.[6] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat. | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. Contaminated clothing should be removed immediately and decontaminated before reuse.[7] |
| Respiratory Protection | NIOSH-approved respirator. | Required when engineering controls (like a fume hood) are not available or are insufficient, or when handling large quantities of the solid that could generate dust. A P2-type filter for particulates is a suitable starting point. |
Step-by-Step Operational Plan
Adherence to a standardized handling procedure minimizes the risk of accidental exposure and ensures the integrity of the experiment.
Preparation
-
Designated Area : All handling of 5-(Aminomethyl)adamantan-2-ol hydrochloride should occur in a designated area, such as a chemical fume hood, to control potential dust and vapors.[1]
-
Emergency Equipment : Verify that an eyewash station and safety shower are unobstructed and have been recently tested.[1]
-
Donning PPE : Before handling the chemical, put on all required PPE as specified in the table above.
Handling and Use
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any airborne dust.[8]
-
Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory.[6] Avoid actions that could generate dust.
-
Post-Handling Hygiene : After handling is complete, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[6]
The following diagram illustrates the logical flow for safely handling this research chemical.
Caption: Workflow for Safe Handling of 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] All chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[9]
Waste Collection
-
Treat as Hazardous : Unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office, all waste containing 5-(Aminomethyl)adamantan-2-ol hydrochloride should be treated as hazardous waste.[10]
-
Containerization :
-
Solid Waste : Chemically contaminated items such as gloves, absorbent paper, and weighing boats should be double-bagged in clear plastic bags.[11]
-
Liquid Waste : Unused solutions should be collected in a dedicated, compatible waste container. Do not store acidic or basic waste in metal containers.[11]
-
Empty Containers : The original chemical container must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[10]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate quantities.[12] Do not use abbreviations or chemical formulas.[9]
Storage and Disposal
-
Segregation : Store the waste container in a designated satellite accumulation area within the lab, segregated from incompatible materials (e.g., keep away from strong oxidizers).[12][13]
-
Secondary Containment : Place the primary waste container within a secondary container capable of holding 110% of the volume of the primary container to prevent spills.[11]
-
Pickup : Contact your institution's EHS office to arrange for the collection and proper disposal of the hazardous waste.[10]
By adhering to these protocols, researchers can safely handle 5-(Aminomethyl)adamantan-2-ol hydrochloride, minimizing personal risk and ensuring regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
